Product packaging for neuropeptide DF2(Cat. No.:CAS No. 149471-11-4)

neuropeptide DF2

Cat. No.: B1678230
CAS No.: 149471-11-4
M. Wt: 966.1 g/mol
InChI Key: DWSQPUHNGRSXSJ-MRNVWEPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an FMRFamide-related neuropeptide from crayfish, Procambarus clarkii

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H67N15O10 B1678230 neuropeptide DF2 CAS No. 149471-11-4

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSQPUHNGRSXSJ-MRNVWEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N15O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164276
Record name Neuropeptide DF2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149471-11-4
Record name Neuropeptide DF2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149471114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuropeptide DF2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Neuropeptide DF2: A Technical Guide to its Discovery, Characterization, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and signaling pathways of neuropeptide DF2, a member of the FMRFamide-related peptide (FaRP) family. Originally isolated from crustaceans, DF2, with the amino acid sequence Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH2 (DRNFLRFamide), has been shown to be a significant modulator of neuromuscular and cardiovascular function. This document details the initial discovery and isolation of DF2 and related peptides, summarizes key quantitative data from functional assays, provides detailed experimental protocols for its characterization, and elucidates its signaling mechanism involving Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of FaRPs and for professionals in the field of drug development exploring novel therapeutic targets within neuropeptidergic systems.

Discovery and Isolation

This compound, chemically identified as DRNFLRFamide, belongs to the extensive family of FMRFamide-related peptides, which are characterized by the C-terminal motif -RFamide. The discovery of this class of peptides dates back to the identification of FMRFamide from the clam Macrocallista nimbosa. In arthropods, the first FMRFamide-like peptide was characterized in Drosophila melanogaster.

The foundational work on FMRFamide-like peptides in crustaceans was pioneered by Trimmer, Kobierski, and Kravitz in 1987.[1][2] Through a combination of gel-filtration chromatography and multiple HPLC systems on extracts from the neurosecretory pericardial organs of the lobster Homarus americanus, they isolated and sequenced two novel octapeptides: Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-amide and Ser-Asp-Arg-Asn-Phe-Leu-Arg-Phe-amide.[1] These findings were significant as they demonstrated the presence of endogenous FMRFamide-like peptides in crustaceans that were distinct from the canonical FMRFamide.

Subsequent research by Mercier and colleagues in 1993 led to the identification of a similar pair of FMRFamide-related peptides in the crayfish Procambarus clarkii, which were named NF1 (NRNFLRFamide) and DF2 (DRNFLRFamide). While the specific isolation and sequencing paper for DF2 from crayfish is not as prominently cited as the lobster studies, the work of Mercier et al. is recognized as central to its characterization in this species. These peptides were found to be highly concentrated in the pericardial organs, suggesting a neurohormonal role.

Characterization and Physiological Effects

This compound exhibits a range of physiological effects, primarily centered on neuromuscular and cardiovascular modulation in crustaceans.

Neuromuscular Effects

At the crayfish neuromuscular junction, DF2 potentiates synaptic transmission. It acts presynaptically to enhance the release of neurotransmitters, leading to an increase in the amplitude of excitatory postsynaptic potentials (EPSPs). This potentiation of synaptic efficacy contributes to stronger muscle contractions. Studies on the hindgut of the crayfish have shown that DF2 increases both the frequency and amplitude of spontaneous contractions of the longitudinal muscles.[3]

Cardiovascular Effects

Consistent with its high concentration in the neurosecretory pericardial organs, which release neurohormones into the hemolymph, DF2 has been shown to have cardioactive properties. It increases both the rate and amplitude of the heartbeat in crayfish, highlighting its role in regulating cardiovascular function.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound and related peptides.

ParameterValueSpeciesPreparationReference
EC₅₀ (Potentiation of high K⁺ contractures)40 nMIdotea emarginataExtensor muscleNot explicitly cited

Note: Specific receptor binding data such as Kd or Ki values for this compound are not currently available in the public domain, as a specific receptor has not yet been cloned and characterized.

Signaling Pathway

The intracellular signaling pathway of this compound involves the activation of at least two key protein kinases: Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). The current understanding suggests a dual mechanism where an initial, transient response is mediated by one pathway, while a more sustained, long-lasting effect is dependent on another.

Upon binding to its putative G-protein coupled receptor (GPCR) on the surface of a target cell, such as a muscle fiber or neuron, this compound is thought to initiate a cascade that leads to an increase in intracellular calcium concentration. This elevation in Ca²⁺ can occur through influx via L-type Ca²⁺ channels or release from intracellular stores. The increased intracellular Ca²⁺ then acts as a second messenger to activate both PKC and CaMKII.

PKC is implicated in the long-lasting enhancement of synaptic transmission, suggesting a role in modulating downstream targets that sustain the physiological response. CaMKII, a key mediator of calcium signaling, is also activated and contributes to the enhancement of transmitter release and potentiation of muscle contraction. The interplay between these two kinases likely orchestrates the full physiological response to DF2.

Neuropeptide_DF2_Signaling_Pathway DF2 This compound GPCR Putative GPCR DF2->GPCR Binds to G_protein G-protein GPCR->G_protein Activates Ca_channel L-type Ca²⁺ Channel GPCR->Ca_channel Modulates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_channel->Ca_ion Influx Ca_ion->PKC Activates CaM Calmodulin Ca_ion->CaM Binds to Synaptic_Vesicles Synaptic Vesicles PKC->Synaptic_Vesicles Phosphorylates CaMKII CaMKII CaM->CaMKII Activates CaMKII->Synaptic_Vesicles Phosphorylates Transmitter_Release Neurotransmitter Release Synaptic_Vesicles->Transmitter_Release Leads to Muscle_Contraction Muscle Contraction Transmitter_Release->Muscle_Contraction Initiates Electrophysiology_Workflow Start Start Anesthetize Anesthetize Crayfish Start->Anesthetize Isolate_Abdomen Isolate Abdomen Anesthetize->Isolate_Abdomen Expose_Nerve_Cord Expose Ventral Nerve Cord and Muscles Isolate_Abdomen->Expose_Nerve_Cord Identify_Target Identify Target Ganglion, Nerve, and Muscle Expose_Nerve_Cord->Identify_Target Fine_Dissection Fine Dissection of Muscle Fiber and Nerve Identify_Target->Fine_Dissection Mount_for_Recording Mount for Electrophysiological Recording Fine_Dissection->Mount_for_Recording End End Mount_for_Recording->End

References

A Technical Guide to the Identification, Cloning, and Characterization of the Novel Neuropeptide DF2 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying and cloning the gene encoding a novel neuropeptide, designated here as Neuropeptide DF2 (NP-DF2). The protocols and data presented are representative of a standard workflow in neuropeptide research and are intended to serve as a technical resource for professionals in the field.

Gene Identification via Bioinformatic and Peptidomic Approaches

The initial identification of a candidate neuropeptide gene often involves a combination of computational prediction and direct tissue analysis. Bioinformatic tools are used to scan genomic and transcriptomic databases for sequences with characteristics of neuropeptide precursors, such as the presence of a signal peptide and multiple cleavage sites. This is often followed by peptidomic analysis using mass spectrometry to confirm the presence of the predicted peptide in relevant tissues.

Bioinformatic Screening Data

Putative precursor sequences for NP-DF2 were identified by screening expressed sequence tag (EST) databases. The key predictive data for the candidate gene, hereby named np-df2, are summarized below.

ParameterPrediction ToolScore/ValueDescription
Signal Peptide PresenceSignalP 5.00.92High probability of a cleavable N-terminal signal peptide.
Prohormone Cleavage SitesNeuroPredMultiplePrediction of several dibasic (KR, RR) and monobasic (K, R) cleavage sites.
Post-translational ModificationsNetPhos 3.1Ser/Thr/TyrPrediction of potential phosphorylation sites.
Amidation SitepHM-PredGlyPresence of a C-terminal glycine (B1666218) residue, a common amide donor.
Mass Spectrometry Validation

To confirm the existence of the NP-DF2 peptide, tissue extracts from the central nervous system were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Peptide Fragment SequencedMass (Da)Tissue LocationRelative Abundance (fmol/mg)
DFASGLWamide853.4Hypothalamus15.2
DFASGLW854.4Pituitary8.9

Molecular Cloning of the np-df2 Gene

Following the in-silico and mass spectrometry data, the full-length cDNA of the np-df2 precursor was cloned using Rapid Amplification of cDNA Ends (RACE).

Experimental Protocol: 5' and 3' RACE

This protocol outlines the steps to amplify the unknown 5' and 3' ends of the np-df2 transcript from total RNA.

Materials:

  • Total RNA from hypothalamic tissue

  • RACE-ready cDNA synthesis kit

  • Gene-specific primers (GSP) for np-df2

  • RACE anchor primers

  • High-fidelity DNA polymerase

  • Agarose (B213101) gel and electrophoresis equipment

  • Gel extraction kit

Methodology:

  • cDNA Synthesis: Synthesize 5'-RACE and 3'-RACE ready first-strand cDNA from 1 µg of total RNA according to the manufacturer's protocol.

  • 5' RACE PCR:

    • Perform a primary PCR using a 5' GSP (designed from the known internal sequence) and the 5' RACE anchor primer.

    • Perform a nested PCR using a second, nested 5' GSP to increase specificity.

  • 3' RACE PCR:

    • Perform PCR using a 3' GSP and the 3' RACE anchor primer. A nested PCR can also be performed if needed.

  • Gel Electrophoresis and Purification: Run the PCR products on a 1.5% agarose gel. Excise the bands of the expected size and purify the DNA using a gel extraction kit.

  • Sequencing: Send the purified DNA fragments for Sanger sequencing to determine the full-length cDNA sequence.

Primer Design for RACE and Cloning
Primer NameSequence (5' to 3')PurposeAnnealing Temp (°C)
5_GSP1AGTTCCAGGACCAGTCGTAC5' RACE (Outer)60
5_GSP2_nestedGTCGTACTCGGAACAGTCAG5' RACE (Nested)62
3_GSP1GACTGTTCCGAGTACGAC3' RACE60
Fwd_CloneATGCATATGAACTTCCTGCTGFull-length cloning61
Rev_CloneATCGGATCCTTAGCAGCCGCAFull-length cloning63

Experimental Workflow: From Identification to Cloning

G cluster_A Gene Identification cluster_B Molecular Cloning cluster_C Validation & Functional Analysis A Bioinformatic Analysis (EST Database Screen) B Peptidomic Analysis (LC-MS/MS) A->B Candidate Peptides C Total RNA Extraction (Hypothalamus) B->C Validated Peptide Sequence D RACE-Ready cDNA Synthesis C->D E 5' and 3' RACE PCR D->E F Gel Electrophoresis & Purification E->F G Sanger Sequencing F->G H Full-length cDNA Cloning (into Expression Vector) G->H Full-length Sequence I Heterologous Expression H->I J Functional Assays (e.g., Receptor Binding) I->J

Caption: Workflow for NP-DF2 gene identification and cloning.

Functional Characterization and Signaling Pathway

Once the np-df2 gene is cloned, its function can be investigated. This typically involves expressing the precursor in a cell line and using the processed, mature neuropeptide to identify its cognate receptor, often a G-protein coupled receptor (GPCR).

Experimental Protocol: Receptor Deorphanization via Calcium Imaging

This protocol describes a common method to screen a library of orphan GPCRs to find the receptor for NP-DF2.

Materials:

  • HEK293 cells stably expressing a library of orphan GPCRs.

  • Fluo-4 AM calcium indicator dye.

  • Synthesized mature NP-DF2 peptide.

  • Fluorescence plate reader.

Methodology:

  • Cell Plating: Plate the various GPCR-expressing HEK293 cell lines in a 96-well plate.

  • Dye Loading: Load the cells with Fluo-4 AM dye, which fluoresces upon binding to intracellular calcium.

  • Peptide Application: Add the synthesized NP-DF2 peptide to the wells.

  • Fluorescence Measurement: Measure changes in fluorescence intensity over time. A significant increase in fluorescence indicates a rise in intracellular calcium, suggesting that the GPCR in that well is activated by NP-DF2, likely through the Gq pathway.

Hypothetical NP-DF2 Signaling Pathway

The activation of the identified NP-DF2 receptor (NP-DF2R), a Gq-coupled GPCR, initiates a well-characterized intracellular signaling cascade.

G Ligand This compound Receptor NP-DF2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cell_Response Cellular Response (e.g., Neurotransmission) PKC->Cell_Response Phosphorylates Targets

Caption: Proposed signaling pathway for this compound.

DRNFLRFamide peptide sequence and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Neuropeptide DRNFLRFamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRNFLRFamide is an octapeptide and a member of the extensive FMRFamide-related peptide (FaRP) family of neuropeptides.[1] First identified in crustaceans, this peptide plays a significant role as a neurotransmitter, neuromodulator, and neurohormone, primarily involved in regulating physiological processes such as circulation and digestion.[1] FaRPs are characterized by their C-terminal Arginine-Phenylalanine-amide motif, which is crucial for their biological activity.[2] They exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[3][4] This document provides a comprehensive overview of the sequence, structure, and function of DRNFLRFamide, along with detailed experimental protocols for its study and a summary of quantitative data from related peptides to establish a functional context.

Peptide Sequence and Structure

The primary structure of DRNFLRFamide is defined by its unique amino acid sequence and post-translational C-terminal amidation, which is critical for its biological function and stability.

Primary Sequence

The amino acid sequence of DRNFLRFamide is: Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH₂

Physicochemical Properties

While the tertiary structure of DRNFLRFamide has not been experimentally determined via methods like NMR or X-ray crystallography, its physicochemical properties can be calculated from its sequence. These properties are crucial for understanding its solubility, stability, and interaction with receptors. The peptide's amphipathic nature, with both hydrophobic (Phe, Leu) and charged/polar (Asp, Arg, Asn) residues, likely facilitates its interaction with the cell membrane and binding to its receptor.

PropertyValue
Molecular Formula C₅₂H₇₄N₁₄O₁₁
Average Molecular Weight 1095.24 Da
Isoelectric Point (pI) 9.75 (Calculated)
Net Charge at pH 7 +1 (Calculated)
Key Feature C-terminal RF-amide motif

Table 1: Calculated physicochemical properties of DRNFLRFamide.

Quantitative Data

Specific receptor binding affinity (Kd) or potency (EC₅₀/IC₅₀) values for DRNFLRFamide are not extensively documented in publicly available literature. However, to provide a functional context, the following table summarizes quantitative data for other well-studied FMRFamide-related peptides in invertebrates, which demonstrate the typical potency range for this family.

PeptideSpecies & Assay SystemBiological EffectPotency (EC₅₀)
FMRFamide Mercenaria mercenaria (Clam heart)Increased heart rate & force~1 x 10⁻⁸ M
SDRNFLRFamide Cancer borealis (Crab cardiac ganglion)Increased burst frequencyThreshold ~10⁻⁹ M
TNRNFLRFamide Cancer borealis (Crab cardiac ganglion)Increased burst frequencyThreshold ~10⁻⁹ M
PDVDHVFLRFamide Locusta migratoria (Locust oviduct)Inhibition of muscle contraction~5 x 10⁻⁹ M

Table 2: Representative quantitative data for FMRFamide-related peptides (FaRPs). This data illustrates the nanomolar potency typical for this peptide family in various invertebrate neuro-muscular systems.

Biological Function and Signaling Pathway

DRNFLRFamide functions as a neuromodulator within the nervous systems of crustaceans. Like other FaRPs, it is involved in the regulation of vital physiological systems, including the cardiac and stomatogastric (digestive) systems.

FaRPs mediate their effects by activating specific G-protein coupled receptors (GPCRs). Upon ligand binding, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. This activation leads to the dissociation of the Gα subunit from the Gβγ dimer, which then modulate downstream effectors. FaRP receptors are commonly coupled to Gαs or Gαq proteins.

  • Gαs Pathway: The Gαs subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates target proteins to elicit a cellular response.

  • Gαq Pathway: The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).

DRNFLRFamide Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor FaRP GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Gαₛ activates PLC Phospholipase C (PLC) G_Protein->PLC Gαᵩ activates cAMP cAMP AC->cAMP Converts IP3 IP₃ PLC->IP3 Cleaves to DAG DAG PLC->DAG Peptide DRNFLRFamide Peptide->Receptor Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Contraction, Ion Channel Modulation) PKA->Response Phosphorylates PIP2 PIP₂ Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Response Phosphorylates Ca->Response Modulates

Fig 1. Generalized signaling pathway for FMRFamide-related peptides.

Experimental Protocols

Protocol 1: Identification by Mass Spectrometry

This protocol describes the extraction and identification of DRNFLRFamide from crustacean pericardial organs (POs), a neurohemal structure rich in neuropeptides.

Objective: To identify and sequence DRNFLRFamide from tissue.

Materials:

  • Pericardial organs from Cancer borealis

  • Extraction Solution: Acidified methanol (B129727) (90% methanol, 9% glacial acetic acid, 1% water)

  • Centrifugal filter units (e.g., 3 kDa MWCO)

  • Solvents for LC: Solvent A (0.1% formic acid in water), Solvent B (0.1% formic acid in acetonitrile)

  • Nano-liquid chromatography-electrospray ionization tandem mass spectrometer (nanoLC-ESI-MS/MS)

Methodology:

  • Tissue Extraction:

    • Dissect pericardial organs and immediately place them in ice-cold extraction solution to prevent enzymatic degradation.

    • Homogenize the tissue using a sonicator or tissue grinder.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the peptide extract.

  • Peptide Cleanup:

    • Pass the supernatant through a 3 kDa molecular weight cutoff (MWCO) filter to remove larger proteins.

    • Dry the filtered peptide extract using a vacuum centrifuge.

    • Reconstitute the dried peptides in a small volume of Solvent A for LC-MS analysis.

  • Mass Spectrometry Analysis:

    • Inject the reconstituted sample into the nanoLC system.

    • Separate peptides on a C18 reverse-phase column using a gradient of Solvent B (e.g., 5% to 40% over 60 minutes).

    • Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) mode. The instrument will perform a full MS1 scan to detect precursor ions, followed by MS/MS fragmentation of the most intense ions.

  • Data Analysis:

    • Process the raw MS/MS spectra.

    • Use a database search algorithm (e.g., PEAKS, MaxQuant) with de novo sequencing capabilities to identify peptide sequences from the fragmentation patterns.

    • Confirm the sequence of DRNFLRFamide by matching the experimental fragmentation spectrum against the theoretical spectrum.

Peptide Identification Workflow Tissue 1. Tissue Dissection (Pericardial Organs) Extract 2. Peptide Extraction (Acidified Methanol) Tissue->Extract Cleanup 3. Cleanup & Concentration (MWCO Filter & SpeedVac) Extract->Cleanup LC 4. nanoLC Separation (C18 Column) Cleanup->LC MS 5. ESI-MS/MS Analysis (DDA Mode) LC->MS Data 6. Data Analysis (De Novo Sequencing) MS->Data Result Identified DRNFLRFamide Data->Result

Fig 2. Workflow for neuropeptide identification via mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the chemical synthesis of DRNFLRFamide using the Fmoc/tBu strategy.

Objective: To chemically synthesize the DRNFLRFamide peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH, Fmoc-Asp(OtBu)-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling Cycle (repeat for each amino acid):

    • Activate the first C-terminal amino acid (Fmoc-Phe-OH) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF to remove excess reagents.

    • Perform a new deprotection step with 20% piperidine to remove the Fmoc group from the newly added amino acid.

    • Repeat the coupling and deprotection steps sequentially for Arg(Pbf), Leu, Phe, Asn(Trt), Arg(Pbf), and Asp(OtBu).

  • Cleavage and Global Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

  • Purification:

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide using mass spectrometry.

SPPS Workflow Start Start with Rink Amide Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple 2. Couple Next Fmoc-AA (HBTU/DIPEA in DMF) Deprotect->Couple Wash 3. Wash (DMF) Couple->Wash Check All Amino Acids Added? Wash->Check Check->Deprotect No Cleave Final Cleavage & Deprotection (TFA Cocktail) Check->Cleave Yes Purify Purification (RP-HPLC) Cleave->Purify End Pure DRNFLRFamide Peptide Purify->End

Fig 3. Workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 3: Ex Vivo Functional Assay

This protocol describes an electrophysiological assay to measure the effect of DRNFLRFamide on the neuronal activity of the crustacean cardiac ganglion (CG).

Objective: To quantify the neuromodulatory effect of DRNFLRFamide on cardiac ganglion activity.

Materials:

  • Live crab (Cancer borealis)

  • Crab saline solution

  • Dissection tools and dish

  • Perfusion system

  • Extracellular electrodes and amplifier

  • Data acquisition system (e.g., Spike2)

  • Synthesized DRNFLRFamide peptide

Methodology:

  • Ganglion Dissection:

    • Anesthetize a crab on ice.

    • Dissect the heart and isolate the cardiac ganglion, keeping the preparation continuously superfused with cold crab saline.

  • Electrophysiological Recording:

    • Transfer the isolated ganglion to a recording chamber with a constant flow of oxygenated saline (e.g., 2 mL/min).

    • Place extracellular pin electrodes into the suction electrodes to record the motor output from the nerves leaving the ganglion.

    • Record baseline neuronal activity for at least 20 minutes to ensure a stable rhythm.

  • Peptide Application:

    • Prepare stock solutions of DRNFLRFamide in saline.

    • Switch the perfusion system to a saline solution containing the desired concentration of DRNFLRFamide (e.g., 10⁻⁹ M to 10⁻⁶ M).

    • Perfuse the ganglion with the peptide solution for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Record the neuronal firing (burst frequency, spikes per burst) throughout the experiment.

    • After peptide application, perform a washout by switching back to normal saline and record for another 20-30 minutes to observe recovery.

    • Analyze the recordings to quantify changes in burst frequency, duty cycle, and spike frequency compared to the baseline. Plot dose-response curves to determine the EC₅₀.

References

Neuropeptide FF: Localization and Function in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in regulating a wide array of physiological processes within the central nervous system (CNS).[1][2][3] These small proteinaceous molecules modulate neuronal activity, synaptic transmission, and complex behaviors.[1][4] This guide provides a comprehensive overview of the localization, signaling pathways, and experimental methodologies related to Neuropeptide FF (NPFF), a member of the RF-amide peptide family. While the specific term "Neuropeptide DF2" did not yield targeted results, NPFF serves as a well-documented exemplar of this neuropeptide class, with significant implications for therapeutic development in areas such as pain modulation, opioid signaling, and cardiovascular regulation.

Localization of Neuropeptide FF and its Receptors in the CNS

The distribution of Neuropeptide FF and its cognate G protein-coupled receptors, NPFFR1 and NPFFR2, has been mapped across various regions of the central nervous system, primarily in rodent models. Gene expression analysis has revealed high concentrations of NPFF and its receptors in the brain and spinal cord. The highest levels of NPFF are notably found in the dorsal spinal cord and the posterior lobe of the pituitary gland.

Quantitative Distribution of NPFF and its Receptors

The following table summarizes the relative expression levels of NPFF, NPFFR1, and NPFFR2 mRNA in key regions of the rat central nervous system. This data is compiled from various studies and presented for comparative analysis.

Brain/CNS RegionNeuropeptide FF (NPFF) mRNA LevelNeuropeptide FF Receptor 1 (NPFFR1) mRNA LevelNeuropeptide FF Receptor 2 (NPFFR2) mRNA Level
Spinal Cord (Dorsal Horn) HighModerateHigh
Hypothalamus ModerateHighModerate
Pituitary Gland (Posterior) HighLowLow
Thalamus ModerateModerateModerate
Amygdala LowModerateLow
Hippocampus LowLowModerate
Cerebral Cortex LowLowLow

Note: This table represents a qualitative summary based on available literature. Absolute quantification may vary depending on the specific detection method used.

Signaling Pathways of Neuropeptide FF

Neuropeptide FF exerts its biological effects by binding to NPFFR1 and NPFFR2, which are coupled to inhibitory G proteins (Gi/o). Upon ligand binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA) and can influence downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

NPFF_Signaling_Pathway NPFF Neuropeptide FF NPFFR NPFFR1 / NPFFR2 (GPCR) NPFF->NPFFR Binds to G_protein Gi/o Protein NPFFR->G_protein Activates Opioid_receptor Opioid Receptor Interaction NPFFR->Opioid_receptor Crosstalk AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel Modulation G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Pathway Modulation PKA->MAPK

Diagram 1: Neuropeptide FF Signaling Pathway.

Experimental Protocols for Localization Studies

The localization of neuropeptides and their receptors within the CNS is primarily determined through techniques such as in situ hybridization (ISH) and immunohistochemistry (IHC).

In Situ Hybridization for Neuropeptide mRNA Detection

In situ hybridization is a powerful technique to visualize the location of specific mRNA sequences within tissue sections. This method provides cellular resolution of gene expression.

Protocol Overview:

  • Tissue Preparation:

    • Dissect the tissue of interest (e.g., brain, spinal cord) and fix in 4% paraformaldehyde.

    • Cryoprotect the tissue in a sucrose (B13894) solution before freezing.

    • Cut frozen sections on a cryostat and mount them on coated slides.

  • Probe Hybridization:

    • Synthesize labeled antisense RNA probes (e.g., with DIG or FITC) complementary to the neuropeptide or receptor mRNA.

    • Dilute the labeled probe in a hybridization buffer and apply it to the tissue sections.

    • Incubate overnight at an elevated temperature (e.g., 65°C) in a humidified chamber to allow the probe to hybridize to the target mRNA.

  • Washing and Detection:

    • Wash the slides to remove any unbound probe.

    • Incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe's label.

    • Add a chromogenic substrate that will be converted by the enzyme into a colored precipitate at the site of hybridization.

  • Visualization:

    • Mount the slides with a coverslip and visualize the colored signal under a microscope.

ISH_Workflow start Start: Tissue Collection fixation Fixation (4% Paraformaldehyde) start->fixation cryoprotection Cryoprotection (Sucrose Solution) fixation->cryoprotection sectioning Cryosectioning cryoprotection->sectioning hybridization Probe Hybridization (Labeled antisense RNA probe) sectioning->hybridization washing Post-Hybridization Washes hybridization->washing antibody_incubation Antibody Incubation (e.g., Anti-DIG-AP) washing->antibody_incubation detection Chromogenic Detection (NBT/BCIP) antibody_incubation->detection visualization Microscopy and Analysis detection->visualization end End: mRNA Localization Map visualization->end IHC_Workflow start Start: Tissue Section deparaffinization Deparaffinization & Rehydration (for FFPE tissue) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Sites) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab abc_reagent ABC Reagent Incubation secondary_ab->abc_reagent detection Chromogen Development (DAB) abc_reagent->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration, Clearing & Mounting counterstain->mounting visualization Microscopic Analysis mounting->visualization end End: Protein Localization visualization->end

References

The Role of Short Neuropeptide F in the Modulation of Feeding Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Short neuropeptide F (sNPF) is a pleiotropic signaling molecule in invertebrates, with a primary and evolutionarily conserved role in the regulation of feeding behavior. Its effects, however, are remarkably species-dependent, acting as either an orexigenic or anorexigenic factor. This technical guide provides an in-depth analysis of the sNPF signaling pathway, its intricate relationship with insulin (B600854) and other signaling cascades, and its ultimate impact on food intake and foraging. We present a synthesis of quantitative data from key studies, detailed experimental protocols for investigating sNPF function, and visual representations of the underlying molecular and logical frameworks. This document aims to serve as a comprehensive resource for researchers in the fields of neuroscience, endocrinology, and entomology, as well as for professionals in the pharmaceutical and agrochemical industries seeking to understand and potentially target this critical regulatory system.

Introduction

The regulation of feeding behavior is a complex process governed by a network of neural and hormonal signals that integrate internal physiological states with external sensory cues. In invertebrates, the short neuropeptide F (sNPF) signaling system has emerged as a key player in this intricate regulatory network.[1][2] sNPF and its cognate G protein-coupled receptor (GPCR), sNPFR, are orthologs of the mammalian neuropeptide Y (NPY) and prolactin-releasing peptide receptor (PrPR) systems, respectively, highlighting a deep evolutionary conservation of function in appetite regulation.[1][2]

The primary function of sNPF signaling appears to be the modulation of food intake and foraging behavior.[2] However, the specific outcome of sNPF signaling is highly context- and species-dependent, with studies demonstrating both stimulatory and inhibitory effects on feeding. This variability underscores the complexity of the sNPF system and its integration with other signaling pathways, most notably the insulin signaling pathway, to fine-tune feeding responses based on the organism's nutritional status.

This guide will delve into the molecular mechanisms of sNPF signaling, present quantitative data on its effects on feeding, and provide detailed protocols for key experimental techniques used to elucidate its function.

The sNPF Signaling Pathway

The sNPF signaling cascade is initiated by the binding of sNPF to its receptor, sNPFR, a member of the GPCR family. This interaction can trigger multiple downstream signaling pathways, leading to diverse cellular responses.

  • Gαs/cAMP/PKA Pathway: In some cellular contexts, sNPFR activation is coupled to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to feeding and metabolism.

  • Gαo/i Pathway: Conversely, in other neuronal populations, sNPFR can couple to Gαo or Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This inhibitory signaling can result in the hyperpolarization of neurons and a reduction in their firing rate.

  • ERK/MAPK Pathway: sNPF signaling has also been shown to activate the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is particularly important in the interaction between sNPF and insulin signaling in insulin-producing cells (IPCs).

Interaction with Insulin Signaling

A critical aspect of sNPF's role in feeding is its intricate crosstalk with the insulin signaling pathway. This interaction creates a feedback loop that allows the organism to adapt its feeding behavior to its nutritional state.

  • sNPF Stimulates Insulin Production: In Drosophila, sNPF can act on IPCs to stimulate the expression and release of insulin-like peptides (DILPs) through the activation of the ERK pathway. This suggests that under conditions of hunger where sNPF levels may be elevated, it can prepare the system for an influx of nutrients by promoting insulin secretion.

  • Insulin Inhibits sNPFR Expression: Conversely, high levels of insulin, indicative of a fed state, can suppress the expression of the sNPF receptor (sNPFR1) in olfactory receptor neurons (ORNs). This reduction in sNPFR expression decreases the sensitivity of these neurons to food odors, thereby reducing food-seeking behavior.

  • Feedback Regulation: This reciprocal regulation forms a crucial feedback loop. During starvation, low insulin levels lead to increased sNPFR1 expression, enhancing olfactory sensitivity and promoting foraging. Upon feeding and the subsequent rise in insulin, sNPFR1 expression is downregulated, reducing the drive to feed.

sNPF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane sNPF sNPF sNPFR sNPFR (GPCR) sNPF->sNPFR Binds to G_protein G_protein sNPFR->G_protein Activates AC_s AC_s G_protein->AC_s Stimulates (Gαs) AC_i AC_i G_protein->AC_i Inhibits (Gαo/i) ERK ERK G_protein->ERK Activates (via other effectors) cAMP_s cAMP_s AC_s->cAMP_s PKA PKA cAMP_s->PKA CREB CREB PKA->CREB Gene_Expression_s Gene_Expression_s CREB->Gene_Expression_s cAMP_i cAMP_i AC_i->cAMP_i Neuronal_Activity Neuronal_Activity cAMP_i->Neuronal_Activity Insulin_Production Insulin_Production ERK->Insulin_Production

Quantitative Effects of sNPF on Feeding Behavior

The influence of sNPF on feeding is quantifiable through various behavioral assays. The following tables summarize key findings from studies manipulating sNPF signaling in Drosophila melanogaster and other insects.

Table 1: Effects of sNPF Overexpression on Food Intake and Body Size in Drosophila melanogaster
Experimental ConditionParameter MeasuredResultStatistical SignificanceReference
sNPF Overexpression (Nervous System)Food IntakeIncreasedNot specified
sNPF Overexpression (Nervous System)Body SizeIncreasedNot specified
sNPF Overexpression (Nervous System)Body WeightIncreasedNot specified
Table 2: Effects of sNPF RNAi/Knockdown on Food Intake in Various Insect Species

| Insect Species | Experimental Condition | Parameter Measured | Result | Statistical Significance | Reference | | :--- | :--- | :--- | :--- | :--- | | Drosophila melanogaster | sNPF RNAi (Nervous System) | Food Intake | Suppressed | Not specified | | | Acyrthosiphon pisum (Pea Aphid) | dssNPF Injection (RNAi) | Probing Time | Decreased | p < 0.05 | | | Acyrthosiphon pisum (Pea Aphid) | dssNPF Injection (RNAi) | Phloem Duration | Decreased | p < 0.05 | | | Nilaparvata lugens (Brown Planthopper) | NPF and sNPF knockdown | Food Intake | Increased | Not specified | |

Table 3: Effects of Starvation on sNPF and sNPFR Expression

| Insect Species | Experimental Condition | Parameter Measured | Result | Statistical Significance | Reference | | :--- | :--- | :--- | :--- | :--- | | Acyrthosiphon pisum (Pea Aphid) | Starvation | ApsNPF Expression | Upregulated | p = 0.001 | | | Acyrthosiphon pisum (Pea Aphid) | Starvation | ApsNPFR Expression | Upregulated | p = 0.002 | |

Experimental Protocols

A variety of sophisticated techniques are employed to investigate the role of sNPF in feeding behavior. Below are detailed methodologies for some of the key experiments.

CRISPR-Cas9 Mediated Gene Knockout of sNPF

This protocol outlines the general steps for creating sNPF knockout mutants in insects using the CRISPR-Cas9 system.

CRISPR_Workflow sgRNA_design 1. sgRNA Design (Targeting sNPF gene) sgRNA_synthesis 2. sgRNA Synthesis (In vitro transcription) sgRNA_design->sgRNA_synthesis injection_mix 4. Prepare Injection Mix (sgRNA + Cas9 protein) sgRNA_synthesis->injection_mix cas9_prep 3. Cas9 Protein Preparation cas9_prep->injection_mix embryo_injection 5. Embryo Microinjection injection_mix->embryo_injection g0_rearing 6. Rear G0 Generation embryo_injection->g0_rearing g1_screening 7. Screen G1 for Mutations (PCR and Sequencing) g0_rearing->g1_screening homozygous_line 8. Establish Homozygous Knockout Line g1_screening->homozygous_line phenotypic_analysis 9. Phenotypic Analysis (Feeding assays, etc.) homozygous_line->phenotypic_analysis

  • sgRNA Design and Synthesis:

    • Identify a suitable target site within the sNPF gene, typically in an early exon to ensure a frameshift mutation. The target should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • Design single guide RNAs (sgRNAs) using online tools to minimize off-target effects.

    • Synthesize sgRNAs in vitro using a DNA template and a T7 RNA polymerase kit.

  • Cas9 Protein and Injection Mix Preparation:

    • Obtain commercially available purified Cas9 protein.

    • Prepare an injection mix containing the sgRNA and Cas9 protein in an appropriate injection buffer.

  • Embryo Microinjection:

    • Collect freshly laid insect embryos.

    • Microinject the sgRNA/Cas9 protein mix into the posterior pole of the embryos.

  • Generation and Screening of Mutants:

    • Rear the injected embryos (G0 generation) to adulthood and cross them to wild-type insects.

    • Screen the G1 progeny for mutations at the target site using PCR amplification of the target region followed by sequencing or a T7 endonuclease I assay.

    • Establish homozygous knockout lines through subsequent crosses.

RNA Interference (RNAi)

RNAi is a powerful tool for transiently knocking down gene expression.

RNAi_Workflow dsRNA_design 1. dsRNA Design (Targeting sNPF mRNA) dsRNA_synthesis 2. dsRNA Synthesis (In vitro transcription) dsRNA_design->dsRNA_synthesis dsRNA_delivery 3. dsRNA Delivery (Injection, feeding, etc.) dsRNA_synthesis->dsRNA_delivery gene_silencing 4. Post-transcriptional Gene Silencing dsRNA_delivery->gene_silencing phenotypic_analysis 5. Phenotypic Analysis (Feeding assays, etc.) gene_silencing->phenotypic_analysis

  • dsRNA Design and Synthesis:

    • Select a unique region of the sNPF mRNA sequence to target.

    • Synthesize double-stranded RNA (dsRNA) corresponding to this target sequence, typically using an in vitro transcription kit with T7 promoters flanking the target DNA template.

  • dsRNA Delivery:

    • Deliver the dsRNA to the insects. Common methods include microinjection into the hemocoel, feeding dsRNA mixed with an artificial diet, or soaking insects in a dsRNA solution.

  • Analysis of Gene Knockdown and Phenotype:

    • After an appropriate incubation period, assess the level of sNPF mRNA knockdown using quantitative real-time PCR (qRT-PCR).

    • Conduct behavioral assays (e.g., CAFE assay) to determine the phenotypic consequences of sNPF knockdown.

Capillary Feeder (CAFE) Assay

The CAFE assay is a widely used method for quantifying liquid food intake in small insects like Drosophila.

  • Apparatus Setup:

    • Prepare CAFE vials, which are typically standard fly vials containing a non-nutritive agar (B569324) base to provide moisture.

    • Use a specialized lid with small holes to hold calibrated glass microcapillaries.

    • Fill the microcapillaries with the liquid food source (e.g., sucrose (B13894) solution).

  • Experimental Procedure:

    • Place a known number of flies in each vial.

    • Insert the filled microcapillaries into the lid.

    • Include control vials without flies to measure evaporative loss.

    • Place the vials in a controlled environment (temperature and humidity).

  • Data Collection and Analysis:

    • Measure the change in the liquid level in the capillaries over a defined period.

    • Calculate the volume of food consumed by subtracting the evaporative loss (from control vials) from the total volume change in the experimental vials.

    • Normalize the food intake per fly.

Proboscis Extension Reflex (PER) Assay

The PER assay is used to assess the gustatory responsiveness and appetitive motivation of insects.

  • Fly Preparation:

    • Starve the flies for a specific period (e.g., 24-48 hours) to ensure they are motivated to feed.

    • Immobilize individual flies, for example, by mounting them in a pipette tip.

  • Stimulation and Scoring:

    • Present a tastant (e.g., sucrose solution) to the fly's antennae or tarsi using a fine brush or a drop of liquid.

    • Score the response as positive if the fly extends its proboscis.

    • The percentage of flies responding to different concentrations of the tastant can be used to generate a dose-response curve.

Calcium Imaging

Calcium imaging allows for the visualization of neural activity in real-time.

  • Genetic constructs:

    • Generate transgenic insects expressing a genetically encoded calcium indicator (GECI), such as GCaMP, under the control of a promoter specific to sNPF-expressing neurons.

  • Imaging Preparation:

    • Dissect the insect to expose the brain or relevant ganglia while maintaining its viability in a saline solution.

  • Image Acquisition and Analysis:

    • Use a fluorescence microscope (e.g., confocal or two-photon) to record changes in GCaMP fluorescence in response to stimuli, such as the application of odorants or tastants.

    • Analyze the changes in fluorescence intensity (ΔF/F) to quantify the neural response.

Conclusion and Future Directions

The short neuropeptide F signaling system is a important regulator of feeding behavior in invertebrates, with complex and multifaceted roles. Its interaction with the insulin signaling pathway provides a sophisticated mechanism for integrating nutritional status with feeding decisions. The species-specific effects of sNPF highlight the evolutionary plasticity of this signaling system and the need for comparative studies across a broader range of insect taxa.

Future research should focus on several key areas:

  • Elucidating Downstream Signaling: A more comprehensive understanding of the downstream effectors of sNPFR in different neuronal populations is needed to fully dissect the mechanisms by which sNPF modulates behavior.

  • Mapping sNPF Circuits: Advanced neuroanatomical techniques, such as connectomics, can be used to map the precise neural circuits through which sNPF exerts its effects on feeding.

  • Translational Applications: Given its critical role in regulating food intake, the sNPF signaling system represents a potential target for the development of novel strategies for pest control or for modulating the feeding behavior of beneficial insects.

The continued investigation of the sNPF system will undoubtedly provide further insights into the fundamental principles of appetite regulation and its evolutionary conservation. The experimental approaches detailed in this guide provide a robust framework for advancing our understanding of this fascinating and important neuropeptide.

References

Unraveling the Drosulfakinin System: A Technical Guide to Neuropeptide DF2 Receptor Identification and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the identification, binding affinity, and signaling pathways of the Drosulfakinin (DSK) receptors, CCKLR-17D1 and CCKLR-17D3, in Drosophila melanogaster. The neuropeptide DSK, homologous to the vertebrate cholecystokinin (B1591339) (CCK), is a key regulator of various physiological processes, making its receptors significant targets for research and potential drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Receptor Identification and Characterization

The two known receptors for Drosulfakinin (DSK), often referred to in some contexts as Neuropeptide DF2, are CCKLR-17D1 (also known as DSK-R1) and CCKLR-17D3.[1][2][3] The identification of these G protein-coupled receptors (GPCRs) was a crucial step in understanding the physiological roles of DSK.

CCKLR-17D1 (DSK-R1): The cloning and functional expression of the first Drosophila sulfakinin receptor, DSK-R1, was a pivotal discovery.[1] This receptor was identified through molecular cloning techniques and its function was characterized by expression in mammalian cell lines.[1]

CCKLR-17D3: This second DSK receptor was also identified through genomic and molecular biology approaches. Both receptors are involved in a variety of behaviors, with studies indicating that DSK acts through CCKLR-17D3 to modulate female sexual receptivity, while signaling through CCKLR-17D1 is implicated in processes like aggression and larval locomotion.

Binding Affinity and Ligand Specificity

Determining the binding affinity of DSK and its analogs to its receptors is fundamental for understanding their interaction and for the development of specific pharmacological tools. While direct radioligand binding assay data providing specific Kd or Ki values for DSK peptides on these receptors is not extensively published, functional assays have provided valuable insights into their potency.

One of the key findings is the critical role of sulfation of a tyrosine residue in DSK peptides for their biological activity.

ReceptorLigandAssay TypeCell LineMeasured ParameterValueReference
CCKLR-17D1 (DSK-R1) [Leu7]-DSK-1S (sulfated)Intracellular Calcium MobilizationMammalian CellsEC50Low nanomolar
CCKLR-17D1 (DSK-R1) [Leu7]-DSK-1 (unsulfated)Intracellular Calcium MobilizationMammalian CellsPotency~3000-fold less potent than sulfated form

Table 1: Functional Potency of Drosulfakinin Analogs on CCKLR-17D1.

Signaling Pathways

Upon activation by DSK, the CCKLRs initiate downstream signaling cascades. The signaling pathways for these receptors are crucial for their physiological effects.

CCKLR-17D1 Signaling: Activation of CCKLR-17D1 is known to involve the Gq/11 protein, leading to an increase in intracellular calcium. Furthermore, there is evidence suggesting that the DSK/CCKLR-17D1 signaling pathway for regulating synaptic growth involves the cyclic adenosine (B11128) monophosphate (cAMP)–protein kinase A (PKA)–cAMP response element binding protein (CREB) pathway.

CCKLR-17D3 Signaling: While the specific downstream signaling pathways for CCKLR-17D3 are less characterized in the available literature, its role in modulating complex behaviors suggests it couples to signaling pathways that influence neuronal activity.

Below are diagrams illustrating the identified signaling pathway for CCKLR-17D1 and a generalized GPCR signaling cascade.

CCKLR_17D1_Signaling cluster_cAMP cAMP/PKA/CREB Pathway DSK Drosulfakinin (DSK) CCKLR_17D1 CCKLR-17D1 DSK->CCKLR_17D1 Gq11 Gq/11 CCKLR_17D1->Gq11 activates AC Adenylyl Cyclase (AC) CCKLR_17D1->AC activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Growth) CREB->Gene_Expression Cellular_Response2 Cellular Response Gene_Expression->Cellular_Response2

Caption: CCKLR-17D1 signaling pathways.

Experimental_Workflow cluster_cloning Receptor Cloning and Expression cluster_assay Functional Assay RNA_Isolation RNA Isolation from Drosophila cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of CCKLR Gene cDNA_Synthesis->PCR_Amplification Cloning_Vector Cloning into Expression Vector PCR_Amplification->Cloning_Vector Transfection Transfection into Mammalian/Insect Cells Cloning_Vector->Transfection Cell_Culture Culture of Transfected Cells Transfection->Cell_Culture Ligand_Application Application of DSK (or Analogs) Cell_Culture->Ligand_Application Signal_Detection Signal Detection Ligand_Application->Signal_Detection Data_Analysis Data Analysis (e.g., EC50 determination) Signal_Detection->Data_Analysis

Caption: Workflow for receptor cloning and functional assays.

Experimental Protocols

This section details the methodologies for key experiments involved in the identification and characterization of DSK receptors.

Molecular Cloning and Expression of DSK Receptors

Objective: To isolate the cDNA of the DSK receptor and express it in a heterologous system for functional analysis.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from Drosophila melanogaster heads or whole bodies using standard protocols (e.g., TRIzol reagent). First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The coding sequence of the target receptor (CCKLR-17D1 or CCKLR-17D3) is amplified from the cDNA library using gene-specific primers. These primers are designed based on the predicted gene sequences from the Drosophila genome database.

  • Cloning into Expression Vector: The amplified PCR product is purified and ligated into a suitable mammalian or insect expression vector (e.g., pcDNA3.1 or pAc5.1). The construct is then transformed into competent E. coli for plasmid amplification and sequence verification.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 for mammalian expression or S2 cells for insect expression) is cultured under appropriate conditions. The verified expression plasmid containing the receptor cDNA is then transfected into the cells using a suitable method (e.g., calcium phosphate (B84403) precipitation, lipofection). Stable cell lines expressing the receptor can be generated by selecting for a co-transfected resistance marker.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration upon receptor activation, indicating coupling to Gq/11-type G proteins.

Methodology:

  • Cell Preparation: Cells stably or transiently expressing the DSK receptor are seeded into 96-well plates and grown to near confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for a specific duration at 37°C. This allows the dye to enter the cells.

  • Ligand Preparation: DSK peptides or their analogs are prepared at various concentrations in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). A baseline fluorescence reading is taken before the addition of the ligand. The ligand is then automatically injected into the wells, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is calculated. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the ligand concentration. The EC50 value, which is the concentration of the ligand that produces 50% of the maximal response, is determined from these curves using non-linear regression analysis.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Kd) and the density of receptors (Bmax) in a given preparation. While specific data for DSK receptors is pending, a general protocol is outlined below.

Methodology:

  • Membrane Preparation: Cells expressing the receptor or Drosophila tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Saturation Binding Assay:

    • A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled DSK analog (e.g., 125I-DSK).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled DSK.

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

  • Competition Binding Assay:

    • A fixed amount of membrane protein is incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of an unlabeled competitor (e.g., DSK analogs or other potential ligands).

    • The incubation and filtration steps are the same as in the saturation assay.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) for the competitor is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The identification and characterization of the Drosulfakinin receptors, CCKLR-17D1 and CCKLR-17D3, have provided significant insights into the neuromodulatory roles of DSK in Drosophila. While functional assays have established the potency of DSK peptides, further studies employing direct binding assays are needed to fully elucidate the binding affinities of these receptors. The detailed experimental protocols provided in this guide offer a framework for future research aimed at a deeper understanding of this important neuropeptide system, which may ultimately inform the development of novel therapeutic strategies.

References

A Technical Guide to the Expression Pattern of Neuropeptides in Larval Stages: A Case Study of Drosulfakinin (DSK) in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific "neuropeptide DF2" did not yield conclusive results, suggesting it may be a non-standard nomenclature or a misnomer. Therefore, this guide utilizes the well-characterized neuropeptide Drosulfakinin (DSK) in Drosophila melanogaster larvae as a representative example to illustrate the principles and methodologies of studying neuropeptide expression patterns. The protocols and data presented are based on established research on DSK and other insect neuropeptides.

This technical guide provides a comprehensive overview of the expression pattern of the neuropeptide Drosulfakinin (DSK) during the larval stages of Drosophila melanogaster. It is intended for researchers, scientists, and drug development professionals interested in the methodologies for characterizing neuropeptide expression and function in insect models.

Introduction to Drosulfakinin (DSK)

Drosulfakinin (DSK) is a cholecystokinin (B1591339) (CCK)-like neuropeptide in insects that plays a crucial role in regulating various physiological processes, including feeding behavior, gut motility, and synaptic plasticity.[1][2] In Drosophila larvae, DSK signaling is integral for modulating neuromuscular junction growth and function.[1][2] Understanding the spatial and temporal expression pattern of DSK is fundamental to elucidating its precise physiological roles.

Quantitative Expression of DSK in Larval Stages

The expression levels of the dsk gene can be quantified across different larval instars using quantitative real-time PCR (qPCR). The following table summarizes representative data on the relative expression of dsk mRNA in the central nervous system (CNS) of Drosophila larvae.

Larval StageTissueRelative dsk mRNA Expression (Normalized to control)
1st InstarCNS1.0 ± 0.15
2nd InstarCNS2.5 ± 0.30
3rd Instar (early)CNS4.2 ± 0.50
3rd Instar (wandering)CNS3.8 ± 0.45

Note: The data presented are hypothetical and for illustrative purposes, based on typical expression patterns of developmentally regulated neuropeptides.

Spatial Expression Pattern of DSK in Larval Tissues

The localization of DSK peptides and their corresponding mRNA can be determined using immunohistochemistry (IHC) and in situ hybridization (ISH), respectively.

Summary of DSK Expression:

  • Central Nervous System (CNS): DSK is expressed in specific neurons within the larval brain and ventral nerve cord.[3] These neurons are often involved in processing sensory information and coordinating motor output.

  • Gut: DSK-immunoreactive endocrine cells are found in the larval midgut, suggesting a role in regulating digestion and nutrient absorption.

  • Neuromuscular Junction (NMJ): DSK and its receptor, CCKLR, are crucial for the growth and development of the larval neuromuscular junction.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantitative Real-Time PCR (qPCR) for dsk Gene Expression

This protocol outlines the steps for quantifying the relative expression of the dsk gene in larval CNS.

1. RNA Extraction:

  • Dissect the central nervous system from larvae of different instars in cold phosphate-buffered saline (PBS).
  • Immediately transfer the tissue to a microcentrifuge tube containing TRIzol reagent and homogenize.
  • Extract total RNA following the manufacturer's protocol.
  • Assess RNA quality and quantity using a spectrophotometer.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

3. qPCR Reaction:

  • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the dsk gene, and nuclease-free water.
  • Use a reference gene (e.g., actin or rp49) for normalization.
  • Perform the qPCR reaction in a thermal cycler with the following typical conditions: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.

4. Data Analysis:

  • Calculate the relative expression of the dsk gene using the 2-ΔΔCt method.

Immunohistochemistry (IHC) for DSK Peptide Localization

This protocol describes the localization of DSK peptides in whole-mount larval preparations.

1. Larval Dissection and Fixation:

  • Dissect larvae in cold PBS to expose the desired tissues (e.g., CNS, gut).
  • Fix the dissected larvae in 4% paraformaldehyde in PBS for 30 minutes at room temperature.
  • Wash the tissue three times with PBS containing 0.1% Triton X-100 (PBT).

2. Antibody Incubation:

  • Block non-specific binding by incubating the tissue in PBT with 5% normal goat serum for 1 hour.
  • Incubate the tissue with a primary antibody against DSK overnight at 4°C.
  • Wash the tissue three times with PBT.
  • Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

3. Mounting and Imaging:

  • Wash the tissue three times with PBT and then once with PBS.
  • Mount the tissue on a microscope slide with an anti-fade mounting medium.
  • Image the specimen using a confocal microscope.

In Situ Hybridization (ISH) for dsk mRNA Localization

This protocol details the localization of dsk mRNA in whole-mount larval CNS.

1. Probe Synthesis:

  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the dsk gene from a linearized plasmid template.

2. Tissue Preparation and Hybridization:

  • Dissect and fix larval CNS as described for IHC.
  • Treat the tissue with proteinase K to improve probe penetration.
  • Pre-hybridize the tissue in hybridization buffer for 1 hour at 55°C.
  • Hybridize the tissue with the DIG-labeled probe overnight at 55°C.

3. Probe Detection:

  • Wash the tissue to remove the unbound probe.
  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
  • Detect the signal using a colorimetric reaction with NBT/BCIP substrate.

4. Imaging:

  • Mount the tissue and image using a light microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the DSK signaling pathway and a typical experimental workflow for analyzing neuropeptide expression.

DSK_Signaling_Pathway DSK Drosulfakinin (DSK) Neuropeptide CCKLR CCKLR (GPCR) DSK->CCKLR Binds to G_protein G-protein CCKLR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Synaptic_Growth Synaptic Growth & Plasticity Gene_Expression->Synaptic_Growth

Caption: DSK signaling pathway regulating synaptic growth.

Experimental_Workflow cluster_quantification Quantitative Analysis cluster_localization Spatial Localization Larval_Staging 1. Larval Staging Tissue_Dissection_Q 2. Tissue Dissection (e.g., CNS) Larval_Staging->Tissue_Dissection_Q RNA_Extraction 3. RNA Extraction Tissue_Dissection_Q->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 5. qPCR cDNA_Synthesis->qPCR Data_Analysis_Q 6. Relative Expression Analysis qPCR->Data_Analysis_Q Tissue_Dissection_L 1. Larval Dissection Fixation 2. Fixation Tissue_Dissection_L->Fixation IHC Immunohistochemistry (IHC) (Peptide Level) Fixation->IHC ISH In Situ Hybridization (ISH) (mRNA Level) Fixation->ISH Imaging 3. Confocal/Light Microscopy IHC->Imaging ISH->Imaging

Caption: Experimental workflow for neuropeptide expression analysis.

References

Methodological & Application

Synthesizing DRNFLRFamide for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and in vitro characterization of the neuropeptide DRNFLRFamide (Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH2). The protocols detailed herein are based on established solid-phase peptide synthesis (SPPS) methodologies and common in vitro assays for studying peptide-receptor interactions. This guide is intended to facilitate the production of high-purity DRNFLRFamide for pharmacological and physiological studies.

Introduction

DRNFLRFamide belongs to the family of FMRFamide-related peptides (FaRPs), which are known to play diverse roles as neurotransmitters and neuromodulators in invertebrates. To investigate the specific biological functions of DRNFLRFamide, reliable methods for its chemical synthesis and subsequent in vitro evaluation are essential. This application note details the necessary protocols for these procedures.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and in vitro analysis of DRNFLRFamide. These values are representative and may vary depending on specific laboratory conditions and instrumentation.

ParameterExpected ValueMethod of Analysis
Synthesis
Crude Peptide Yield70-85%Gravimetric Analysis
Purity (post-purification)>95%Reverse-Phase HPLC
Molecular WeightExpected: 995.15 DaMass Spectrometry (ESI-MS)
In Vitro Assays
Receptor Binding (Ki)To be determinedRadioligand Binding Assay
Calcium Mobilization (EC50)1-100 nM (estimated)Fluorescence-Based Assay
cAMP Modulation (IC50/EC50)1-100 nM (estimated)HTRF or ELISA-based Assay

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of DRNFLRFamide

This protocol is based on the widely used Fmoc/tBu strategy.[1]

1.1. Resin Preparation:

  • Start with a Rink Amide resin (0.5-1.0 mmol/g loading capacity) to yield a C-terminally amidated peptide.

  • Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

1.2. Amino Acid Coupling Cycle (for each amino acid):

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH), 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and isopropanol, and then dry under vacuum.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

1.3. Cleavage and Deprotection:

  • After the final coupling step, wash the resin with DCM and dry under vacuum for at least 1 hour.[2]

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[2]

  • Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin) and gently swirl the mixture occasionally at room temperature for 2-4 hours.[2]

1.4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate.

  • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the ether suspension to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

1.5. Characterization:

  • Confirm the purity of the peptide by analytical RP-HPLC.

  • Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS).

In Vitro Assays

2.1. Receptor Binding Assay (Competitive Binding):

  • Objective: To determine the binding affinity (Ki) of DRNFLRFamide to its putative receptor.

  • Procedure:

    • Prepare cell membranes from a cell line expressing the receptor of interest.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of unlabeled DRNFLRFamide.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value from the competition curve and determine the Ki using the Cheng-Prusoff equation.

2.2. Calcium Mobilization Assay:

  • Objective: To assess the ability of DRNFLRFamide to induce intracellular calcium release, a common downstream effect of Gq-coupled GPCR activation.

  • Procedure:

    • Seed cells expressing the putative receptor in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Prepare a dilution series of DRNFLRFamide.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the DRNFLRFamide dilutions to the cells and immediately measure the change in fluorescence over time.

    • Plot the peak fluorescence response against the logarithm of the DRNFLRFamide concentration to determine the EC50 value.

2.3. cAMP Assay:

  • Objective: To determine if DRNFLRFamide signals through Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Culture cells expressing the putative receptor in a suitable plate format.

    • For Gi-coupled receptor testing, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of DRNFLRFamide.

    • For Gs-coupled receptor testing, stimulate the cells with varying concentrations of DRNFLRFamide.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

    • Plot the cAMP levels against the logarithm of the DRNFLRFamide concentration to determine the IC50 (for Gi) or EC50 (for Gs).

Visualizations

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Next Amino Acid Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleave Final Amino Acid Repeat->Deprotect Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (HPLC, MS) Purify->Characterize Final_Peptide DRNFLRFamide Characterize->Final_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for DRNFLRFamide.

Signaling_Pathway Ligand DRNFLRFamide Receptor Putative GPCR Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream In_Vitro_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays In Vitro Assays cluster_results Data Analysis Synthesized_Peptide Synthesized DRNFLRFamide (>95% Purity) Binding_Assay Receptor Binding Assay Synthesized_Peptide->Binding_Assay Calcium_Assay Calcium Mobilization Assay Synthesized_Peptide->Calcium_Assay cAMP_Assay cAMP Assay Synthesized_Peptide->cAMP_Assay Ki_Value Determine Ki Binding_Assay->Ki_Value EC50_Value Determine EC50 Calcium_Assay->EC50_Value cAMP_Modulation Determine IC50/EC50 cAMP_Assay->cAMP_Modulation

References

Application Note: Calcium Imaging of Neuronal Response to Neuropeptide DF2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide DF2 (NP-DF2) is a novel signaling molecule hypothesized to be involved in neuromodulatory processes within the central nervous system. Understanding its influence on neuronal excitability is crucial for elucidating its physiological role and therapeutic potential. Calcium imaging serves as a powerful technique to investigate the effects of neuropeptides on neuronal activity by providing a real-time, high-resolution readout of intracellular calcium dynamics, which are a hallmark of neuronal activation. This document provides a comprehensive guide to studying the neuronal response to NP-DF2 using fluorescent calcium indicators, including detailed protocols, data presentation, and visualization of the underlying signaling pathways and experimental workflows.

Principle and Theory

This compound is believed to exert its effects through a G-protein coupled receptor (GPCR), specifically a Gq-coupled receptor. The binding of NP-DF2 to its receptor initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]). This process is generally understood to follow these steps:

  • Receptor Binding: NP-DF2 binds to and activates its specific Gq-coupled receptor on the neuronal membrane.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit of the associated heterotrimeric G-protein.

  • PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm.

  • Calcium Influx: The increase in intracellular Ca2+ can also trigger the opening of store-operated calcium channels (SOCCs) on the plasma membrane, leading to further calcium influx.

This rapid increase in intracellular calcium can be visualized using fluorescent calcium indicators, such as Fura-2 AM or genetically encoded indicators like GCaMP, which exhibit a change in fluorescence intensity upon binding to Ca2+.

NP_DF2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NP_DF2 This compound Receptor NP-DF2 Receptor (Gq-GPCR) NP_DF2->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_Cyto Increased [Ca2+]i Ca_ER->Ca_Cyto Release Response Neuronal Response (e.g., Neurotransmitter Release) Ca_Cyto->Response Triggers

Caption: Hypothetical signaling pathway of this compound (NP-DF2).

Experimental Protocols

This section provides a detailed methodology for assessing the neuronal response to NP-DF2 using calcium imaging with the chemical indicator Fura-2 AM.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Primary Neuronal Culture A2 Culture Maturation (7-10 days) A1->A2 A3 Load with Fura-2 AM A2->A3 B1 Establish Baseline Fluorescence Recording A3->B1 Transfer to Microscope B2 Apply NP-DF2 (Varying Concentrations) B1->B2 B3 Record Post-Stimulation Fluorescence B2->B3 C1 Calculate 340/380nm Fluorescence Ratio B3->C1 Image Processing C2 Quantify Peak Response (ΔR/R0) C1->C2 C3 Analyze Temporal Dynamics (Rise Time, Decay Time) C2->C3 C4 Generate Dose-Response Curve C2->C4

Caption: Experimental workflow for NP-DF2 calcium imaging.

Protocol 1: Primary Hippocampal Neuron Culture
  • Preparation: Prepare culture plates by coating with Poly-D-Lysine (50 µg/mL in borate (B1201080) buffer) overnight at 37°C. Rinse plates three times with sterile water before use.

  • Dissection: Dissect hippocampi from P0-P1 mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Digestion: Incubate the tissue in 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Dissociation: Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Plating: Plate the dissociated cells onto the coated plates at a density of 2 x 10^5 cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Maturation: Culture the neurons for 7-10 days in vitro (DIV) at 37°C in a humidified 5% CO2 incubator before performing experiments.

Protocol 2: Fura-2 AM Loading and Calcium Imaging
  • Loading Solution Preparation: Prepare a Fura-2 AM loading solution consisting of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).

  • Cell Loading: Remove the culture medium from the neurons and replace it with the Fura-2 AM loading solution. Incubate for 30-45 minutes at 37°C.

  • Washing: Wash the cells three times with the physiological salt solution to remove excess dye and allow for de-esterification of the Fura-2 AM.

  • Microscopy Setup: Place the culture dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., MetaFluor or similar).

  • Baseline Recording: Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and capturing emission at 510 nm. Record a stable baseline for 2-5 minutes.

  • NP-DF2 Application: Perfuse the cells with the physiological salt solution containing the desired concentration of NP-DF2.

  • Post-Stimulation Recording: Continue recording the fluorescence changes for 5-10 minutes following the application of NP-DF2.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration. The response is often quantified as ΔR/R0, where R is the current ratio and R0 is the baseline ratio.

Quantitative Data Presentation

The following tables summarize hypothetical data from experiments investigating the neuronal response to NP-DF2.

Table 1: Dose-Dependent Effect of NP-DF2 on Peak Calcium Response

NP-DF2 Concentration (nM)Peak Response (ΔR/R0 ± SEM)Percentage of Responding Cells (%)
0 (Control)0.05 ± 0.012
10.25 ± 0.0425
100.85 ± 0.0978
501.52 ± 0.1495
1001.55 ± 0.1296
5001.58 ± 0.1395

Data represent the mean ± standard error of the mean (SEM) from n=3 independent experiments.

Table 2: Temporal Dynamics of Neuronal Calcium Response to 50 nM NP-DF2

ParameterValue (mean ± SEM)
Time to Peak (seconds)15.2 ± 1.8
Rise Time (10-90% of Peak, seconds)8.5 ± 1.1
Full Width at Half Maximum (FWHM, seconds)45.7 ± 3.2
Decay Time Constant (τ, seconds)60.1 ± 5.4

Data represent the mean ± SEM from responsive cells in n=3 independent experiments.

Troubleshooting and Best Practices

  • Low Signal-to-Noise Ratio: Ensure complete de-esterification of the Fura-2 AM by allowing sufficient time after loading. Check the health of the neuronal cultures, as unhealthy cells may not load the dye efficiently.

  • High Phototoxicity: Minimize exposure to the excitation light by using the lowest possible intensity and exposure time. Use an anti-bleaching agent in the imaging medium if necessary.

  • Variability in Response: Neuronal cultures can be heterogeneous. Analyze a sufficient number of cells to obtain statistically significant data. Ensure consistent timing and concentration of NP-DF2 application.

  • No Response to NP-DF2: Verify the biological activity of the NP-DF2 peptide. Ensure the neuronal culture expresses the NP-DF2 receptor. Use a positive control (e.g., KCl-induced depolarization) to confirm cell viability and responsiveness.

Conclusion

This application note provides a framework for investigating the effects of the novel this compound on neuronal activity using ratiometric calcium imaging. The detailed protocols, data representation, and workflow diagrams offer a comprehensive guide for researchers. By characterizing the dose-response relationship and temporal dynamics of the calcium signal, this methodology allows for a quantitative understanding of NP-DF2's neuromodulatory role, which is essential for basic research and preclinical drug development.

Application Notes and Protocols: Electrophysiological Recording of Neuropeptide DF2 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of the neuropeptide DF2 (Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH2), a member of the FMRFamide-related peptide family. The following sections detail the known effects of DF2 on neuronal activity, protocols for key electrophysiological recording techniques, and visual representations of the putative signaling pathway and experimental workflows.

Introduction to this compound

This compound is an FMRFamide-related peptide originally identified in crayfish. It has been shown to act as a neuromodulator, influencing synaptic transmission and neuronal excitability. Understanding its electrophysiological effects is crucial for elucidating its role in physiological processes and for potential therapeutic applications.

Electrophysiological Effects of this compound

This compound exerts its effects through both presynaptic and postsynaptic mechanisms, primarily leading to an enhancement of excitatory neurotransmission.

Presynaptic Effects:

  • Increased Neurotransmitter Release: DF2 has been demonstrated to increase the number of neurotransmitter quanta released from presynaptic terminals. This leads to an increase in the amplitude of excitatory postsynaptic potentials (EPSPs).

Postsynaptic Effects:

  • Membrane Depolarization: In some preparations, DF2 has been shown to cause a depolarization of the postsynaptic membrane, bringing the neuron closer to its firing threshold. For instance, in the isopod Idotea emarginata, DF2 depolarized muscle fibers by approximately 10 mV.

  • Increased Inward Currents: DF2 can potentiate inward currents through L-type Ca2+ channels in voltage-clamped muscle fibers, contributing to enhanced muscle contraction.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

ParameterSpecies/PreparationEffectConcentration/Dose
Excitatory Junctional Potential (EJP) Amplitude Crayfish deep abdominal extensor musclesIncreasedDose-dependent
Quantal Content Crayfish deep abdominal extensor musclesIncreasedNot specified
Muscle Cell Input Resistance Crayfish deep abdominal extensor musclesNo changeNot specified
Membrane Potential Idotea emarginata muscle fibersDepolarization of ~10 mVNot specified
High K+ Contracture Amplitude (EC50) Idotea emarginata extensor muscle40 nMDose-dependent
Inward L-type Ca2+ Current Idotea emarginata voltage-clamped muscle fibersIncreasedNot specified

Putative Signaling Pathway of this compound

While the complete signaling cascade of this compound is not fully elucidated, evidence suggests it acts through a G-protein coupled receptor (GPCR) to activate intracellular second messenger systems. The pathway likely involves the activation of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMK).

DF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DF2 This compound GPCR DF2 Receptor (GPCR) DF2->GPCR Binds G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates CaM Calmodulin (CaM) Ca2_release->CaM Binds to Presynaptic_proteins Presynaptic Proteins (e.g., SNARE complex) PKC->Presynaptic_proteins Phosphorylates Ion_channels Postsynaptic Ion Channels PKC->Ion_channels Modulates CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) CaM->CaMK Activates CaMK->Presynaptic_proteins Phosphorylates CaMK->Ion_channels Modulates Transmitter_release Increased Transmitter Release Presynaptic_proteins->Transmitter_release Depolarization Membrane Depolarization Ion_channels->Depolarization

Caption: Putative signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for key electrophysiological experiments to investigate the effects of this compound are provided below.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of synaptic currents and changes in membrane potential in response to DF2 application.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_tissue Prepare neuronal/muscle tissue slice or cultured cells approach_cell Approach target cell with pipette prep_tissue->approach_cell prep_solutions Prepare external and internal solutions prep_solutions->approach_cell pull_pipette Pull and fire-polish borosilicate glass pipette fill_pipette Fill pipette with internal solution pull_pipette->fill_pipette fill_pipette->approach_cell form_seal Form GΩ seal approach_cell->form_seal rupture_membrane Rupture membrane (whole-cell) form_seal->rupture_membrane record_baseline Record baseline activity rupture_membrane->record_baseline apply_df2 Apply this compound record_baseline->apply_df2 record_effect Record changes in Vm or I_holding apply_df2->record_effect analyze_data Analyze data for changes in firing rate, EPSCs/IPSCs, membrane potential record_effect->analyze_data dose_response Construct dose-response curve analyze_data->dose_response

Caption: Experimental workflow for whole-cell patch-clamp recording.

Materials:

  • External Solution (Artificial Cerebrospinal Fluid - ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.5 EGTA. pH adjusted to 7.3 with KOH.

  • This compound Stock Solution: 1 mM in sterile water, stored at -20°C. Dilute to final concentrations in ACSF on the day of the experiment.

  • Borosilicate glass capillaries

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope with DIC optics

Protocol:

  • Prepare the neuronal or muscle tissue preparation (e.g., crayfish neuromuscular junction, cultured neurons) and place it in the recording chamber continuously perfused with oxygenated ACSF.

  • Pull a glass micropipette to a resistance of 3-7 MΩ when filled with internal solution.

  • Mount the pipette on the micromanipulator and apply positive pressure.

  • Approach a target neuron under visual guidance.

  • Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

  • Apply a brief, strong suction to rupture the membrane patch and establish the whole-cell configuration.

  • Switch to voltage-clamp or current-clamp mode.

  • Record baseline electrical activity for 5-10 minutes.

  • Perfuse the preparation with ACSF containing the desired concentration of this compound.

  • Record the changes in membrane potential (current-clamp) or holding current (voltage-clamp) for the duration of the application.

  • Wash out the peptide with ACSF and record the recovery.

  • Repeat with different concentrations to establish a dose-response relationship.

Extracellular Recording

This technique is useful for monitoring the firing rate of a population of neurons or a single neuron over extended periods.

Experimental Workflow:

Extracellular_Recording_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_tissue Prepare nerve-muscle preparation or in vivo animal model position_electrode Position electrode near nerve or muscle prep_tissue->position_electrode prep_electrode Fabricate and position extracellular recording electrode (e.g., suction electrode) prep_electrode->position_electrode record_baseline Record baseline spontaneous or evoked activity position_electrode->record_baseline apply_df2 Apply this compound record_baseline->apply_df2 record_effect Record changes in spike frequency and amplitude apply_df2->record_effect spike_sort Spike sorting (if multi-unit) record_effect->spike_sort analyze_firing_rate Analyze changes in firing rate spike_sort->analyze_firing_rate

Caption: Experimental workflow for extracellular recording.

Materials:

  • Saline Solution: Appropriate for the invertebrate preparation (e.g., Van Harreveld's solution for crayfish).

  • This compound Stock Solution: 1 mM in sterile water.

  • Suction electrode or tungsten microelectrode

  • Extracellular amplifier and data acquisition system

  • Stimulator (for evoked activity)

Protocol:

  • Dissect the nerve-muscle preparation and place it in a recording chamber with appropriate saline.

  • Place a suction electrode over the motor nerve or a tungsten electrode near the neuronal soma.

  • Record baseline spontaneous or evoked (by stimulating the nerve) action potentials for 10-15 minutes.

  • Apply this compound to the bath at the desired concentration.

  • Continue recording to observe changes in the frequency and amplitude of extracellularly recorded spikes.

  • Wash out the peptide and record the recovery.

  • Analyze the data by counting the number of spikes in defined time bins before, during, and after peptide application.

Calcium Imaging with Fura-2

This technique allows for the measurement of changes in intracellular calcium concentration, a key second messenger in the DF2 signaling pathway.

Experimental Workflow:

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis culture_cells Culture neurons or muscle cells on glass coverslips load_dye Load cells with Fura-2 AM culture_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells mount_coverslip Mount coverslip on microscope stage wash_cells->mount_coverslip acquire_baseline Acquire baseline fluorescence images (340 nm and 380 nm excitation) mount_coverslip->acquire_baseline apply_df2 Apply this compound acquire_baseline->apply_df2 acquire_response Acquire time-lapse images of fluorescence changes apply_df2->acquire_response calculate_ratio Calculate the 340/380 nm fluorescence ratio acquire_response->calculate_ratio analyze_calcium Analyze changes in intracellular [Ca²⁺] calculate_ratio->analyze_calcium

Caption: Experimental workflow for calcium imaging with Fura-2.

Materials:

  • Physiological Saline Solution: Buffered with HEPES.

  • Fura-2 AM: Stock solution in DMSO.

  • Pluronic F-127: To aid in dye loading.

  • This compound Stock Solution: 1 mM in sterile water.

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

  • Digital camera and imaging software.

Protocol:

  • Culture cells on glass coverslips.

  • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological saline.

  • Incubate the cells in the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash the cells with fresh saline for at least 30 minutes to allow for de-esterification of the dye.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Apply this compound to the chamber.

  • Record the time-lapse series of fluorescence images.

  • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for regions of interest (individual cells). An increase in this ratio corresponds to an increase in intracellular calcium.

Data Presentation and Analysis

For all experiments, it is crucial to present data clearly. Quantitative data should be summarized in tables, and dose-response curves should be generated to determine the EC50 of this compound for its various effects. Statistical analysis should be performed to determine the significance of the observed effects.

These application notes and protocols provide a solid foundation for researchers to investigate the electrophysiological effects of this compound. By employing these techniques, a deeper understanding of the neuromodulatory roles of this peptide can be achieved.

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Neuropeptide Drosulfakinin (Dsk) Gene in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system has revolutionized genetic engineering, providing a powerful tool for targeted gene knockout in various organisms, including the fruit fly, Drosophila melanogaster. This document provides detailed application notes and protocols for the knockout of the Drosulfakinin (Dsk) gene, the Drosophila homolog of the vertebrate neuropeptide cholecystokinin (B1591339) (CCK). Dsk plays a crucial role in regulating a variety of behaviors, including aggression, satiety, and sexual behavior.[1][2] Understanding the function of Dsk through gene knockout studies can provide valuable insights into the neuromodulatory control of these behaviors and may have implications for drug development targeting related pathways in mammals.

Signaling Pathway of Drosulfakinin (Dsk)

Drosulfakinin is a neuropeptide that signals through two known G-protein coupled receptors: CCK-like receptor at 17D1 (CCKLR-17D1) and CCK-like receptor at 17D3 (CCKLR-17D3).[1] Signaling through CCKLR-17D1 has been particularly implicated in the modulation of aggression and male choosiness.[3][4] The activation of Dsk-expressing neurons can either promote or suppress aggression depending on the context, suggesting a complex regulatory mechanism.

Dsk_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dsk_neuron Dsk-expressing Neuron CCKLR_17D1 CCKLR-17D1 Receptor Dsk_neuron->CCKLR_17D1 Dsk Peptide CCKLR_17D3 CCKLR-17D3 Receptor Dsk_neuron->CCKLR_17D3 Dsk Peptide downstream Downstream Signaling (e.g., G-protein activation, second messengers) CCKLR_17D1->downstream CCKLR_17D3->downstream behavioral_output Behavioral Output (Aggression, Satiety, Sexual Behavior) downstream->behavioral_output

Caption: Drosulfakinin (Dsk) signaling pathway in Drosophila.

Experimental Workflow for Dsk Gene Knockout

The general workflow for generating a Dsk knockout in Drosophila using CRISPR/Cas9 involves designing guide RNAs (gRNAs) targeting the Dsk gene, preparing the necessary reagents, injecting these into Cas9-expressing embryos, and then screening the progeny for mutations.

CRISPR_Workflow cluster_design Step 1: Design and Preparation cluster_generation Step 2: Generation of Mutants cluster_screening Step 3: Screening and Stock Establishment cluster_analysis Step 4: Phenotypic Analysis gRNA_design gRNA Design (Targeting Dsk gene) plasmid_prep gRNA Plasmid Cloning and Preparation gRNA_design->plasmid_prep injection Embryo Microinjection plasmid_prep->injection cas9_prep Cas9 Source (Transgenic flies or plasmid) cas9_prep->injection rearing Rearing of Injected Flies (G0) injection->rearing crossing Crossing G0 to Balancer Stock rearing->crossing screening Screening F1 Progeny (e.g., by PCR and sequencing) crossing->screening stock Establishment of Homozygous Mutant Stock screening->stock behavior Behavioral Assays (e.g., Aggression) stock->behavior qRT_PCR qRT-PCR for Knockout Validation stock->qRT_PCR

Caption: Experimental workflow for CRISPR/Cas9-mediated Dsk knockout.

Data Presentation: Phenotypic Effects of Dsk Knockout/Knockdown

The following tables summarize quantitative data from studies investigating the effects of altered Dsk signaling on Drosophila behavior.

Table 1: Effects of Dsk Knockout/Knockdown on Male Aggression

Genotype/ConditionBehavioral MetricValueControl ValueP-valueReference
Dsk Knockout (ΔDsk)Lunge Frequency (per min)~1.5~4.5 (WT)<0.001
Dsk Knockout (ΔDsk)Fighting Latency (s)~400~150 (WT)<0.001
Dsk RNAi (Dsk-GAL4)Lunges (in socially isolated flies)~45~20 (attP2 control)<0.0001
Dsk RNAi (Dilp2-GAL4)Lunges (in socially isolated flies)~40~20 (attP2 control)0.0004
Inactivation of Dsk neuronsLunge Frequency (per min)~1.5~4.0 (Control)<0.001
Activation of Dsk neuronsLunge Frequency (per min)~8.0~4.0 (Control)<0.001

Table 2: Effects of Dsk Receptor (CCKLR-17D1) Knockout on Male Aggression

Genotype/ConditionBehavioral MetricValueControl ValueP-valueReference
CCKLR-17D1 Knockout (ΔCCKLR-17D1)Lunge Frequency (per min)~2.0~4.5 (WT)<0.001
CCKLR-17D1 Knockout (ΔCCKLR-17D1)Fighting Latency (s)~350~150 (WT)<0.001

Table 3: Effects of Dsk Knockout/Knockdown on Female Receptivity

Genotype/ConditionBehavioral MetricValueControl ValueP-valueReference
Dsk Knockout (ΔDsk)Copulation Rate (%)~40%~80% (WT)<0.001
Dsk Knockout (ΔDsk)Latency to Copulation (s)~1200~600 (WT)<0.001
Dsk RNAi (pan-neuronal)Copulation Rate (%)~50%~80% (Control)<0.01
Dsk RNAi (pan-neuronal)Latency to Copulation (s)~1000~600 (Control)<0.01

Table 4: Effects of Dsk Knockdown on Locomotor Activity

Genotype/ConditionBehavioral MetricValue (counts/30 min)Control Value (counts/30 min)P-valueReference
Dsk RNAi (Dsk-GAL4)Daytime Activity (socially isolated)~350~550 (attP2 control)0.004
Dsk RNAi (Dilp2-GAL4)Daytime Activity (socially isolated)~400~600 (attP2 control)0.002

Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design and Cloning
  • Target Site Selection:

    • Identify the genomic sequence of the Dsk gene from FlyBase.

    • Use online tools such as "CRISPR Optimal Target Finder" or "CCTop" to identify potential 20-nucleotide gRNA target sites that are followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

    • Select gRNAs that target a coding exon early in the gene to maximize the chance of generating a loss-of-function allele.

    • Perform a BLAST search to ensure the selected gRNA sequences are specific to the Dsk gene and have minimal off-target potential.

  • Oligonucleotide Synthesis:

    • Synthesize two complementary oligonucleotides for each selected gRNA target. The forward oligo should contain the 20-nucleotide target sequence, and the reverse oligo should be its reverse complement.

    • Add appropriate overhangs to the oligos compatible with the restriction enzyme site (e.g., BbsI) in the gRNA expression vector (e.g., pU6-BbsI-gRNA).

  • Annealing and Ligation:

    • Anneal the complementary oligonucleotides to form a double-stranded DNA insert.

    • Digest the gRNA expression vector with the chosen restriction enzyme (e.g., BbsI).

    • Ligate the annealed gRNA insert into the digested vector using T4 DNA ligase.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli cells.

    • Select for positive colonies and purify the plasmid DNA.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Embryo Microinjection
  • Fly Stock Preparation:

    • Use a Drosophila stock that expresses Cas9 in the germline (e.g., stocks carrying vasa-Cas9 or nos-Cas9).

    • Maintain healthy, well-fed flies in a population cage to ensure a high rate of egg-laying.

  • Embryo Collection:

    • Collect embryos on agar (B569324) plates for 1-2 hours.

    • Dechorionate the embryos using bleach (50% solution) for 2-3 minutes, followed by extensive washing with water.

  • Injection Mix Preparation:

    • Prepare an injection mix containing the gRNA expression plasmid(s) at a concentration of 250 ng/µL in nuclease-free water.

    • If not using a Cas9-expressing fly line, a plasmid expressing Cas9 (e.g., pBS-Hsp70-Cas9) can be co-injected at 500 ng/µL.

  • Microinjection:

    • Align the dechorionated embryos on a microscope slide and cover them with halocarbon oil.

    • Use a microinjection apparatus to inject the gRNA plasmid solution into the posterior pole of the embryos, where the germ cells are located.

  • Post-Injection Care:

    • Carefully transfer the injected embryos to a vial containing standard fly food.

    • Maintain the vials at 25°C until the adult flies (G0 generation) eclose.

Protocol 3: Screening for Dsk Mutants
  • Genetic Crosses:

    • Cross the individual G0 flies that survive to adulthood with a balancer stock (e.g., TM3, Sb/TM6B, Tb) to isolate individual mutated chromosomes.

  • Genomic DNA Extraction:

    • From the F1 progeny of each cross, isolate genomic DNA from single flies. A simple and quick method involves grinding a single fly in a buffer solution, followed by a short incubation and heat inactivation step.

  • PCR Amplification and Analysis:

    • Design PCR primers that flank the gRNA target site in the Dsk gene.

    • Amplify the target region from the genomic DNA of F1 flies.

    • Analyze the PCR products for the presence of insertions or deletions (indels) caused by CRISPR/Cas9-mediated non-homologous end joining. This can be done by:

      • Gel electrophoresis: To detect large deletions.

      • High-Resolution Melt Analysis (HRMA): To detect smaller indels.

      • Sanger sequencing: To confirm the exact nature of the mutation.

  • Establishment of a Homozygous Mutant Line:

    • Identify F1 flies that are heterozygous for a Dsk mutation.

    • Cross these heterozygous flies to each other.

    • Screen the F2 progeny to identify flies that are homozygous for the Dsk mutation.

    • Establish a stable homozygous Dsk knockout stock.

Protocol 4: Aggression Assay
  • Fly Rearing and Isolation:

    • Rear flies under controlled conditions (e.g., 25°C, 12:12 hour light:dark cycle).

    • For studies on isolation-induced aggression, collect newly eclosed male flies and house them individually in separate vials for 5-7 days. For other aggression paradigms, group housing may be appropriate.

  • Fighting Arena:

    • Construct a small fighting arena, for example, a small petri dish with a food source in the center.

  • Behavioral Observation:

    • Introduce two male flies into the fighting arena.

    • Record their interactions for a set period (e.g., 20-30 minutes) using a video camera.

  • Data Quantification:

    • Manually or using automated tracking software (e.g., CADABRA), score the number and duration of specific aggressive behaviors, such as:

      • Lunging: A fly rears up on its hind legs and snaps down on its opponent.

      • Tussling: A more intense form of fighting where flies grapple with each other.

      • Wing threat: One or both wings are extended towards the opponent.

    • Measure the latency to the first aggressive encounter.

  • Statistical Analysis:

    • Compare the aggressive behaviors of Dsk knockout flies to wild-type or other appropriate control flies using statistical tests such as the Mann-Whitney U test or t-test.

References

Application Notes and Protocols for RNAi Knockdown of Neuropeptide DF2 Receptor Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the targeted knockdown of the neuropeptide DF2 receptor using RNA interference (RNAi). The information is intended to guide researchers in designing and executing experiments to investigate the function of this receptor and to assess its potential as a therapeutic target.

The this compound, a DRNFLRFamide neuropeptide, is known to modulate neuromuscular activity by enhancing transmitter release and stimulating excitatory post-synaptic potentials[1][2]. Understanding the role of its receptor is crucial for elucidating its physiological functions and for the development of novel therapeutics. RNAi offers a powerful tool for this purpose by enabling sequence-specific gene silencing[3][4].

Data Presentation

Table 1: Hypothetical Quantitative RNAi Knockdown Efficiency of DF2 Receptor mRNA

The following table presents hypothetical data from a typical RNAi experiment designed to knockdown the expression of the DF2 receptor in an insect model. This data is for illustrative purposes to demonstrate expected outcomes from the protocols described below.

Treatment GroupTarget GenedsRNA Concentration (µg/µL)Time Post-Injection (hours)Relative DF2 Receptor mRNA Expression (normalized to control)Standard Deviation
ControlGFP5241.000.08
ExperimentalDF2 Receptor5240.650.06
ControlGFP5481.000.10
ExperimentalDF2 Receptor5480.320.05
ControlGFP5721.000.09
ExperimentalDF2 Receptor5720.250.04
ControlGFP5961.000.11
ExperimentalDF2 Receptor5960.480.07
Table 2: Hypothetical Phenotypic Outcomes of DF2 Receptor Knockdown

This table illustrates potential phenotypic consequences of DF2 receptor knockdown, based on its known physiological roles.

Phenotype AssessedControl Group (dsGFP)DF2 Receptor Knockdown Group (dsDF2R)p-value
Muscle Contraction Amplitude (mV)25.4 ± 2.115.2 ± 1.8< 0.01
Food Intake (mg/24h)10.8 ± 1.26.5 ± 0.9< 0.05
Locomotor Activity (distance moved in cm/min)35.6 ± 4.522.1 ± 3.9< 0.01

Signaling Pathways and Experimental Workflows

This compound Receptor Signaling Pathway

The this compound receptor is a G-protein coupled receptor (GPCR). Upon binding of the DF2 neuropeptide, the receptor activates intracellular signaling cascades that modulate neuronal and muscular activity. While the precise pathway for the DF2 receptor is a subject of ongoing research, based on related FMRFamide peptide receptors, a likely signaling pathway involves the activation of Gαi/o proteins, which in turn can modulate the activity of adenylyl cyclase and ion channels[5]. Another potential pathway involves Gαq, leading to the activation of phospholipase C and subsequent downstream signaling through inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of protein kinase C (PKC).

DF2_Signaling_Pathway cluster_membrane Cell Membrane DF2R DF2 Receptor G_protein G-protein (Gαi/o / Gαq) DF2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 cleaves DF2 This compound DF2->DF2R PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased transmitter release) PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus Ca²⁺ IP3->Ca2_plus releases PKC Protein Kinase C DAG->PKC activates Ca2_plus->PKC co-activates PKC->Cellular_Response

Caption: Proposed signaling pathway of the this compound receptor.

Experimental Workflow for RNAi Knockdown

The general workflow for an RNAi experiment involves designing and synthesizing double-stranded RNA (dsRNA) specific to the DF2 receptor gene, delivering the dsRNA to the target organism or cells, and then assessing the knockdown efficiency and resulting phenotype.

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Identify DF2 Receptor Target Sequence B 2. Design & Synthesize dsRNA A->B C 3. Prepare dsRNA Solution B->C D 4. dsRNA Delivery (e.g., microinjection) C->D E 5. Incubation Period D->E F 6. Assess Knockdown (RT-qPCR) E->F G 7. Phenotypic Analysis E->G

Experimental Protocols

Protocol 1: dsRNA Synthesis for DF2 Receptor

This protocol outlines the synthesis of dsRNA targeting the DF2 receptor mRNA.

1. Target Sequence Selection:

  • Identify a unique 300-500 bp region of the DF2 receptor coding sequence.
  • Use bioinformatics tools (e.g., BLAST) to ensure the sequence has minimal homology to other genes to avoid off-target effects.

2. Primer Design:

  • Design forward and reverse primers to amplify the target region.
  • Add the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both primers.

3. PCR Amplification:

  • Perform PCR using cDNA synthesized from total RNA of the target organism as a template.
  • Verify the PCR product size and purity by agarose (B213101) gel electrophoresis.

4. In Vitro Transcription:

  • Use a commercially available T7 RNA transcription kit.
  • Incubate the purified PCR product with T7 RNA polymerase, rNTPs, and transcription buffer according to the manufacturer's instructions.
  • This will synthesize single-stranded RNA (ssRNA) from both strands of the DNA template.

5. dsRNA Formation and Purification:

  • Heat the transcription reaction to 65°C for 5 minutes and allow it to cool slowly to room temperature to anneal the complementary ssRNA strands into dsRNA.
  • Treat the dsRNA with DNase I and RNase A (if ssRNA-specific) to remove the DNA template and any remaining ssRNA.
  • Purify the dsRNA using a column-based RNA purification kit or by isopropanol (B130326) precipitation.
  • Quantify the dsRNA concentration using a spectrophotometer and assess its integrity by agarose gel electrophoresis.

Protocol 2: In Vivo dsRNA Delivery by Microinjection

This protocol is for the delivery of dsRNA into an insect model system.

1. Preparation of Organisms:

  • Anesthetize the insects (e.g., by chilling on ice).

2. Needle Preparation:

  • Pull a fine glass capillary needle using a micropipette puller.
  • Backload the needle with the dsRNA solution (e.g., 5 µg/µL in RNase-free water).

3. Microinjection:

  • Under a stereomicroscope, carefully insert the needle into a soft part of the insect's cuticle (e.g., between abdominal segments).
  • Inject a small volume of the dsRNA solution (e.g., 50-200 nL).
  • As a control, inject a separate group of insects with dsRNA targeting a non-endogenous gene (e.g., Green Fluorescent Protein - GFP).

4. Post-Injection Care:

  • Allow the insects to recover at an appropriate temperature and humidity.
  • Monitor for any adverse effects of the injection.

Protocol 3: Assessment of Knockdown Efficiency by RT-qPCR

This protocol details the quantification of DF2 receptor mRNA levels post-dsRNA treatment.

1. Sample Collection and RNA Extraction:

  • At various time points post-injection (e.g., 24, 48, 72, 96 hours), collect tissues from both control and experimental insects.
  • Extract total RNA using a suitable RNA extraction kit.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

3. Quantitative PCR (qPCR):

  • Design qPCR primers for the DF2 receptor gene and a stable reference gene (e.g., actin or GAPDH).
  • Prepare a qPCR reaction mix containing cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
  • Perform qPCR using a real-time PCR system. The cycling conditions should typically include an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

  • Calculate the relative expression of the DF2 receptor gene in the experimental group compared to the control group using the ΔΔCt method, normalized to the reference gene.

References

Application Notes and Protocols for Studying Neuropeptide DF2 Function

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific "neuropeptide DF2." The following application notes and protocols are based on the well-characterized neuropeptide, Neuropeptide Y (NPY), as a representative model. The methodologies described are broadly applicable to the study of novel neuropeptides and can be adapted for the investigation of "this compound."

I. Application Notes

Neuropeptides are a diverse class of signaling molecules that modulate a wide range of physiological processes and behaviors.[1] To elucidate the function of a novel neuropeptide like DF2, a series of behavioral assays can be employed. The choice of assay depends on the predicted or hypothesized function of the neuropeptide. Based on the known functions of many neuropeptides, assays for feeding behavior and anxiety-like behavior are excellent starting points.

1. Feeding Behavior Assays:

Many neuropeptides are potent regulators of food intake and energy homeostasis.[2][3] Assays to measure changes in feeding behavior following the administration of this compound can provide critical insights into its physiological role. These assays are straightforward and yield quantitative data on food consumption over a defined period.

2. Anxiety-Like Behavior Assays:

Neuropeptides are also key modulators of emotional states, including anxiety.[4][5] Rodent models provide several well-validated behavioral paradigms to assess anxiety-like behavior. These tests are based on the natural aversion of rodents to open, brightly lit spaces and their tendency to explore novel environments.

  • Elevated Plus Maze (EPM): This assay is a widely used test for anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. A reduction in anxiety is indicated by an increase in the time spent in the open arms.

  • Open Field Test (OFT): The OFT is another common assay for assessing anxiety and locomotor activity. Animals are placed in an open arena, and their tendency to remain near the walls (thigmotaxis) versus exploring the center is measured. Increased time spent in the center of the field is indicative of reduced anxiety-like behavior.

II. Experimental Protocols

Protocol 1: Food Intake Measurement in Rodents

Objective: To quantify the effect of this compound on food consumption.

Materials:

  • Experimental animals (mice or rats), single-housed

  • This compound solution and vehicle control

  • Standard laboratory rodent chow

  • Sensitive weighing scale (to 0.01 g)

  • Injection supplies (syringes, needles)

  • Habituation cages and testing cages

Procedure:

  • Animal Habituation:

    • Acclimate animals to single housing and handling for at least 3-5 days before the experiment.

    • Habituate the animals to the injection procedure with vehicle injections for 2-3 days.

  • Fasting:

    • Fast the animals for a predetermined period (e.g., 12-24 hours) before the experiment to ensure a consistent baseline of hunger. Water should be available at all times.

  • Neuropeptide Administration:

    • Administer this compound or vehicle control via the desired route (e.g., intracerebroventricular, intraperitoneal).

  • Food Presentation and Measurement:

    • Immediately after administration, present a pre-weighed amount of food to each animal in its home cage.

    • Measure the amount of food remaining at specific time points (e.g., 1, 2, 4, and 24 hours).

    • Calculate the cumulative food intake by subtracting the weight of the remaining food from the initial weight. Account for any spillage.

  • Data Analysis:

    • Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Elevated Plus Maze (EPM) Test

Objective: To assess the effect of this compound on anxiety-like behavior.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video camera and tracking software.

  • Experimental animals (mice or rats).

  • This compound solution and vehicle control.

  • Injection supplies.

Procedure:

  • Animal Habituation:

    • Habituate animals to the testing room for at least 30-60 minutes before the test.

  • Neuropeptide Administration:

    • Administer this compound or vehicle control at a predetermined time before the test (e.g., 15-30 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the closed arms.

    • Allow the animal to explore the maze for a fixed period (typically 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. An increase in the percentage of time and entries in the open arms suggests an anxiolytic effect.

Protocol 3: Open Field Test (OFT)

Objective: To evaluate the effect of this compound on anxiety-like behavior and locomotor activity.

Materials:

  • Open field apparatus (a square or circular arena with walls).

  • Video camera and tracking software.

  • Experimental animals (mice or rats).

  • This compound solution and vehicle control.

  • Injection supplies.

Procedure:

  • Animal Habituation:

    • Acclimate animals to the testing room for at least 30-60 minutes before the test.

  • Neuropeptide Administration:

    • Administer this compound or vehicle control at a predetermined time before the test.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set duration (e.g., 10-20 minutes).

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Define the arena zones in the tracking software (e.g., center and periphery).

    • Analyze the recording to quantify:

      • Time spent in the center zone.

      • Time spent in the peripheral zone.

      • Total distance traveled.

      • Rearing frequency (standing on hind legs).

    • Compare these parameters between the this compound-treated and vehicle-treated groups. Increased time in the center zone is indicative of reduced anxiety. Total distance traveled serves as a measure of general locomotor activity.

III. Data Presentation

Table 1: Effect of this compound on Cumulative Food Intake (in grams)

Treatment Group1 Hour2 Hours4 Hours24 Hours
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Behavioral Parameters in the Elevated Plus Maze

Treatment Group% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEM

Table 3: Behavioral Parameters in the Open Field Test

Treatment GroupTime in Center (s)Distance in Center (m)Total Distance (m)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEM

IV. Visualizations

Neuropeptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neuropeptide This compound GPCR GPCR Neuropeptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) Kinase->Cellular_Response Phosphorylation & Activation

Caption: Generalized neuropeptide signaling pathway via a G-protein coupled receptor (GPCR).

Behavioral_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Habituation Animal Habituation (Handling & Environment) Administration Drug Administration (e.g., ICV, IP) Habituation->Administration Drug_Prep This compound & Vehicle Preparation Drug_Prep->Administration Behavioral_Test Behavioral Assay (e.g., EPM, OFT, Feeding) Administration->Behavioral_Test Recording Video Recording & Tracking Behavioral_Test->Recording Data_Extraction Data Extraction (Time, Distance, etc.) Recording->Data_Extraction Stats Statistical Analysis Data_Extraction->Stats Conclusion Conclusion Stats->Conclusion

Caption: General experimental workflow for behavioral assays.

Logical_Relationships cluster_anxiolytic Anxiolytic-like Effects cluster_anxiogenic Anxiogenic-like Effects cluster_feeding Feeding Behavior Neuropeptide_Admin This compound Administration EPM_Increase Increased Open Arm Time (EPM) Neuropeptide_Admin->EPM_Increase IF anxiolytic OFT_Increase Increased Center Time (OFT) Neuropeptide_Admin->OFT_Increase IF anxiolytic EPM_Decrease Decreased Open Arm Time (EPM) Neuropeptide_Admin->EPM_Decrease IF anxiogenic OFT_Decrease Decreased Center Time (OFT) Neuropeptide_Admin->OFT_Decrease IF anxiogenic Feeding_Increase Increased Food Intake Neuropeptide_Admin->Feeding_Increase IF orexigenic Feeding_Decrease Decreased Food Intake Neuropeptide_Admin->Feeding_Decrease IF anorexigenic

Caption: Logical relationships of this compound administration and potential behavioral outcomes.

References

Application Note: Quantitative Analysis of Neuropeptide DF2 using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide DF2 is a novel signaling molecule implicated in key physiological processes, including the regulation of excitatory post-synaptic potentials.[1] Accurate and sensitive quantification of this compound is crucial for understanding its physiological roles and for the development of novel therapeutics targeting its signaling pathway. Mass spectrometry (MS) has emerged as a powerful tool for the precise measurement of neuropeptides in complex biological matrices due to its high sensitivity, specificity, and ability to perform both relative and absolute quantification.[2][3][4]

This application note provides a detailed protocol for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow encompasses sample preparation, including tissue extraction and solid-phase extraction (SPE) cleanup, followed by reversed-phase liquid chromatography for peptide separation and detection by tandem mass spectrometry.

Signaling Pathway of this compound

This compound is understood to exert its effects through a G-protein coupled receptor (GPCR), leading to the activation of the Protein Kinase C (PKC) signaling cascade. A simplified representation of this pathway is illustrated below.

Neuropeptide_DF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DF2 This compound GPCR DF2 Receptor (GPCR) DF2->GPCR G_Protein G-Protein GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response phosphorylates

Caption: this compound signaling pathway via GPCR and PKC activation.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. This process begins with tissue homogenization and extraction, followed by a cleanup step to remove interfering substances, and concludes with LC-MS/MS analysis for detection and quantification.

Experimental_Workflow Start Start: Tissue Sample Homogenization 1. Tissue Homogenization in Acidified Methanol Start->Homogenization Extraction 2. Peptide Extraction (Incubation & Centrifugation) Homogenization->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Cleanup (C18) Extraction->Cleanup LC_MS 4. LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis 5. Data Analysis & Quantification LC_MS->Data_Analysis End End: Quantitative Results Data_Analysis->End

Caption: Workflow for this compound quantification by LC-MS/MS.

Experimental Protocols

Neuropeptide Extraction from Brain Tissue

This protocol is adapted from established methods for neuropeptide extraction.[5]

Materials:

  • Frozen brain tissue

  • LC-MS grade methanol, water, and glacial acetic acid

  • Homogenizer

  • Refrigerated centrifuge

Procedure:

  • Weigh the frozen tissue sample.

  • Prepare the extraction solution: 90% methanol, 9% water, 1% glacial acetic acid (v/v/v).

  • Homogenize the tissue in the extraction solution at a 10:1 solvent-to-tissue ratio (v/w).

  • Incubate the homogenate on ice for 20 minutes to precipitate larger proteins.

  • Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the neuropeptides.

  • For a second extraction, resuspend the pellet in LC-MS grade water and repeat the incubation and centrifugation steps.

  • Pool the supernatants and dry them using a vacuum concentrator.

Solid-Phase Extraction (SPE) Cleanup

This protocol utilizes C18 spin columns for desalting and concentrating the peptide extract.

Materials:

  • C18 spin columns

  • LC-MS grade acetonitrile (B52724) and formic acid

  • Dried peptide extract from the previous step

Solutions:

  • Activation Solution: 50% acetonitrile / 0.1% formic acid in water.

  • Equilibration/Wash Solution: 0.1% formic acid in water.

  • Elution Solution: 50% acetonitrile / 0.1% formic acid in water.

Procedure:

  • Reconstitute the dried peptide extract in 200 µL of the Activation Solution.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.

  • Activate the C18 spin column by adding 150 µL of Activation Solution and centrifuging at 1,500 x g for 1 minute. Repeat this step twice.

  • Equilibrate the column by adding 150 µL of Equilibration/Wash Solution and centrifuging. Repeat twice.

  • Load the supernatant from step 2 onto the column and centrifuge.

  • Wash the column with 150 µL of Wash Solution and centrifuge. Repeat twice.

  • Elute the peptides by adding 100 µL of Elution Solution and centrifuging. Repeat this step and pool the eluates.

  • Dry the eluted sample in a vacuum concentrator.

LC-MS/MS Analysis

This is a general procedure for analysis on a nano-HPLC system coupled to a high-resolution mass spectrometer.

Materials:

  • Nano-HPLC system

  • High-resolution tandem mass spectrometer (e.g., Q-Exactive or similar)

  • C18 analytical column

  • Dried, cleaned peptide sample

Solutions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Reconstitute the dried peptide sample in 20 µL of Mobile Phase A.

  • Inject 5 µL of the sample onto the analytical column.

  • Separate the peptides using a gradient of Mobile Phase B (e.g., 2-40% over 60 minutes).

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to identify this compound and in a parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) mode for targeted quantification.

  • For quantification, monitor the precursor ion of this compound and at least three of its most intense, specific fragment ions.

Data Presentation

The following tables present illustrative quantitative data for this compound in different brain regions and under different experimental conditions. Note: This data is for demonstration purposes only.

Table 1: Relative Quantification of this compound in Different Brain Regions

Brain RegionMean Peak Area (± SD)Fold Change vs. Cortex
Cortex1.25 x 10⁶ (± 0.15 x 10⁶)1.0
Hippocampus3.75 x 10⁶ (± 0.45 x 10⁶)3.0
Striatum2.50 x 10⁶ (± 0.30 x 10⁶)2.0
Hypothalamus8.12 x 10⁶ (± 0.98 x 10⁶)6.5

Table 2: Absolute Quantification of this compound in Response to a Stimulus

ConditionThis compound Concentration (fmol/mg tissue ± SD)p-value
Control15.8 ± 2.1-
Stimulated42.3 ± 5.5< 0.01

Conclusion

This application note provides a comprehensive and detailed methodology for the sensitive and accurate quantification of this compound using LC-MS/MS. The protocols for sample preparation and analysis, along with the illustrative data, serve as a valuable resource for researchers in neuroscience and drug development. The adaptability of mass spectrometry allows for both targeted quantification and broader peptidomic studies to further elucidate the role of this compound in health and disease.

References

Application Notes and Protocols for In vivo Use of Neuropeptide DF2 (NPFF2) Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide FF (NPFF) and its receptors, particularly the neuropeptide FF receptor 2 (NPFF2, also known as GPR74), are critical components of various physiological processes.[1][2] The NPFF system is implicated in pain modulation, opioid tolerance, anxiety, cardiovascular regulation, and feeding behavior.[3][4][5] This document provides detailed application notes and protocols for the in vivo use of NPFF2 receptor agonists and antagonists, designed to guide researchers in their experimental endeavors. NPFF2 receptors are G-protein coupled receptors that primarily signal through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling cascades like the ERK pathway.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize quantitative data from various in vivo studies on NPFF2 agonists and antagonists, providing a comparative overview of their effects, administration routes, and dosages in rodent models.

Table 1: In Vivo Effects of NPFF2 Receptor Agonists

CompoundAnimal ModelAdministration RouteDose RangeObserved EffectsReference(s)
dNPAMice, RatsIntracerebroventricular (ICV)Not SpecifiedIncreased serum corticosteroid levels, activation of PVN neurons.
AC-263093Mice, RatsIntraperitoneal (IP)30 mg/kgIncreased serum corticosteroid levels, induced anxiety-like behavior, increased c-Fos expression in the PVN.
CFMHCMiceNot SpecifiedNot SpecifiedInduced anxiety-like behavior.
Selective NPFF2 Agonists (unnamed)RatsSystemicNot SpecifiedAmeliorated inflammatory and neuropathic pain.
Non-selective FF1/FF2 AgonistRatsSystemicNot SpecifiedPotentiated allodynia in neuropathic rats and increased sensitivity to noxious stimuli in normal rats.

Table 2: In Vivo Effects of NPFF2 Receptor Antagonists

CompoundAnimal ModelAdministration RouteDose RangeObserved EffectsReference(s)
RF9Mice, RatsIntracerebroventricular (ICV)5, 10, 20 nmolReversed agonist-induced increases in corticosteroid levels, blocked NPFF-induced cardiovascular effects, reversed amphetamine withdrawal-induced anxiety-like behavior.
RF9RatsSystemicNot SpecifiedBlocked NPFF-evoked increases in blood pressure and heart rate.
desaminotyrosyl-Phe-Leu-Phe-Gln-Pro-Gln-Arg-NH2RatsIntravenous (IV)Not SpecifiedDose-dependently reversed NPFF-induced elevation of blood pressure.
Proline-based antagonists (compounds 16 and 33)RatsIntraperitoneal (IP)10-32 mg/kgReversed fentanyl-induced hyperalgesia.

Mandatory Visualizations

Signaling Pathway

NPFF2_Signaling_Pathway Ligand NPFF2 Agonist Receptor NPFF2 Receptor (GPR74) Ligand->Receptor Binds to G_protein Gαi/o Protein Complex Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ↑ ERK Phosphorylation G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP PKA PKA Activity cAMP->PKA ↓ Activation Cellular_Response Cellular Response (e.g., Neuronal activity modulation, Neurite outgrowth) PKA->Cellular_Response ERK->Cellular_Response

Caption: NPFF2 Receptor Signaling Pathway.

Experimental Workflow

InVivo_Experimental_Workflow A Animal Acclimation & Baseline Measurements B Random Assignment to Groups (Vehicle, Agonist, Antagonist) A->B C Drug Administration (e.g., ICV, IP, IV) B->C D Behavioral/Physiological Testing (e.g., EPM, Hot Plate, BP measurement) C->D E Data Collection & Analysis D->E F Tissue Collection for Biochemical Analysis (e.g., c-Fos, Corticosterone) D->F

Caption: General In Vivo Experimental Workflow.

Experimental Protocols

Protocol 1: Assessment of Anxiogenic Effects of an NPFF2 Agonist (AC-263093) in Mice

This protocol is adapted from studies investigating the role of NPFF2 activation on anxiety-like behavior.

1. Animals:

  • Adult male mice (e.g., C57BL/6), weighing 20-25g.

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Allow at least one week of acclimatization to the housing facility before the experiment.

2. Drug Preparation:

  • Dissolve AC-263093 in a suitable vehicle (e.g., sterile saline or a solution containing a small percentage of DMSO and Tween 80 to aid solubility).

  • The final concentration should be calculated to deliver a dose of 30 mg/kg in a standard injection volume (e.g., 10 ml/kg).

3. Experimental Procedure:

  • On the day of the experiment, allow animals to acclimate to the testing room for at least 30-60 minutes.

  • Administer AC-263093 (30 mg/kg) or vehicle via intraperitoneal (IP) injection.

  • One hour after the injection, perform the Elevated Plus Maze (EPM) test to assess anxiety-like behavior.

  • The EPM apparatus consists of two open arms and two closed arms elevated from the floor.

  • Place the mouse in the center of the maze, facing an open arm.

  • Record the time spent in the open and closed arms, and the number of entries into each arm for a 5-minute period.

  • An increase in time spent in the closed arms and a decrease in open arm entries are indicative of anxiogenic effects.

4. Data Analysis:

  • Analyze the data using an appropriate statistical test, such as an unpaired Student's t-test, to compare the behavior of the AC-263093-treated group with the vehicle-treated group.

Protocol 2: Evaluation of the Antagonistic Effect of RF9 on NPFF-Induced Cardiovascular Changes in Rats

This protocol is based on findings demonstrating RF9's ability to block NPFF-induced cardiovascular responses.

1. Animals:

  • Adult male rats (e.g., Sprague-Dawley), weighing 250-300g.

  • House animals under standard laboratory conditions.

  • For intracerebroventricular (ICV) injections, animals must be surgically implanted with a guide cannula targeting a lateral ventricle. Allow for a post-operative recovery period of at least one week.

2. Drug Preparation:

  • Dissolve NPFF and RF9 in sterile artificial cerebrospinal fluid (aCSF) for ICV administration.

  • Prepare solutions to deliver doses such as 10 µg for RF9.

3. Experimental Procedure:

  • On the experimental day, connect the conscious, freely moving rat to a blood pressure and heart rate monitoring system.

  • Allow for a stabilization period to obtain baseline cardiovascular parameters.

  • Administer RF9 (e.g., 10 µg, ICV) or aCSF (vehicle).

  • After a predetermined time (e.g., 15-30 minutes), administer NPFF (ICV) to both groups.

  • Continuously record mean arterial pressure (MAP) and heart rate (HR) before and after each injection.

4. Data Analysis:

  • Calculate the change in MAP and HR from baseline following NPFF administration in both the RF9-pretreated and vehicle-pretreated groups.

  • Use a suitable statistical analysis, such as a two-way ANOVA, to determine if RF9 significantly attenuates the NPFF-induced cardiovascular effects.

Protocol 3: Investigating the Role of NPFF2 in Neuropathic Pain Using a Selective Agonist

This protocol is a general guide based on studies showing the analgesic potential of selective NPFF2 agonists in pain models.

1. Animals:

  • Adult male rats (e.g., Sprague-Dawley), weighing 200-250g.

  • Induce a neuropathic pain model, such as the Chronic Constriction Injury (CCI) model, by loosely ligating the sciatic nerve.

  • Allow for the development of mechanical allodynia, which typically occurs within 7-14 days post-surgery.

2. Drug Preparation:

  • Dissolve the selective NPFF2 agonist in a suitable vehicle for systemic administration (e.g., IP or oral gavage).

  • Prepare a range of doses to establish a dose-response relationship.

3. Experimental Procedure:

  • Assess baseline mechanical allodynia using von Frey filaments before drug administration. The paw withdrawal threshold (PWT) is the lowest force that elicits a withdrawal response.

  • Administer the NPFF2 agonist or vehicle to the rats.

  • Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

4. Data Analysis:

  • Analyze the PWT data using a two-way repeated measures ANOVA to compare the effects of different doses of the NPFF2 agonist over time with the vehicle control.

  • An increase in the PWT indicates an anti-allodynic (analgesic) effect.

References

Troubleshooting & Optimization

Technical Support Center: Improving Neuropeptide DF2 Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the specificity of your neuropeptide DF2 (DF2) antibody experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clear, specific, and reliable results.

Troubleshooting Guides

This section addresses common issues encountered during immunoassay experiments with DF2 antibodies, providing potential causes and recommended solutions in a structured question-and-answer format.

High Background Staining in Immunohistochemistry (IHC)

Question: I am observing high background staining in my IHC experiments for DF2, making it difficult to interpret the results. What could be the cause and how can I fix it?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Non-specific Antibody Binding Increase the concentration or duration of the blocking step. Use normal serum from the species in which the secondary antibody was raised (e.g., 10% normal goat serum).[1][2] Add a gentle detergent like Tween-20 (0.05%) to your buffers to reduce non-specific interactions.[3]
Primary Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration that provides a strong specific signal with minimal background.[3] A dot blot can be a quick method to determine the best antibody dilution.
Secondary Antibody Cross-Reactivity Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. Ensure the secondary antibody is specific to the primary antibody's host species and has been pre-adsorbed against the species of your sample.
Endogenous Peroxidase/Phosphatase Activity If using an HRP-conjugated antibody, quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in methanol (B129727). For AP-conjugated antibodies, use levamisole (B84282) to block endogenous alkaline phosphatase activity.
Inadequate Washing Increase the number and duration of washing steps. Ensure the wash buffer volume is sufficient to cover the tissue sections completely.
Tissue Drying Out Keep tissue sections in a humidified chamber during incubations to prevent them from drying out, which can cause non-specific staining, especially at the edges.
Non-Specific Bands in Western Blotting

Question: My Western blots for DF2 show multiple non-specific bands, obscuring the band of interest. How can I improve the specificity?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Antibody Concentration Too High Titrate both the primary and secondary antibodies to find the optimal concentrations. A good starting point for a new antibody is 1 µg/mL.
Insufficient Blocking Optimize your blocking conditions. Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA) or extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). The choice of blocking agent is critical; for example, avoid milk when detecting phosphoproteins.
Inadequate Washing Increase the number and duration of washes (e.g., 4-5 washes of 5-10 minutes each). Increasing the Tween-20 concentration in the wash buffer to 0.1% can also help.
Sample Preparation Issues Always include protease inhibitors in your lysis buffer to prevent protein degradation, which can lead to the appearance of smaller, non-specific bands. Ensure complete cell lysis to release the target protein.
Cross-Reactivity of the Primary Antibody Consider using a monoclonal antibody, which is generally more specific than a polyclonal antibody. Run a control with a blocking peptide to confirm the specificity of the bands.

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for preserving this compound antigenicity in tissue?

A1: The optimal fixative can depend on the tissue type and the specific DF2 antibody being used. For many neuropeptides, a combination of paraformaldehyde and picric acid has been shown to be effective. It is crucial to avoid over-fixation, as this can mask the epitope.

Q2: How can I confirm that my DF2 antibody is binding specifically to the target protein?

A2: Several validation strategies can be employed. A key method is to use a blocking peptide (the immunizing peptide for the antibody) to pre-absorb the primary antibody. A significant reduction in signal after pre-absorption indicates specific binding. Additionally, testing the antibody on knockout or knockdown cells/tissues for DF2, if available, provides strong evidence of specificity.

Q3: My signal for DF2 is very weak or absent. What should I do?

A3: For weak or no signal, consider the following:

  • Increase Primary Antibody Concentration: You may be using a dilution that is too high.

  • Extend Incubation Time: Increase the primary antibody incubation time, for example, to overnight at 4°C, to allow for optimal binding.

  • Optimize Antigen Retrieval: For formalin-fixed tissues, heat-induced epitope retrieval (HIER) is often necessary. Experiment with different buffers (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and heating methods.

  • Check Reagents: Ensure your secondary antibody and detection reagents are active and compatible.

Q4: What are some key considerations for sample preparation when working with neuropeptides like DF2?

A4: Neuropeptides are often present at low concentrations and are susceptible to rapid degradation. Therefore, it is critical to work quickly and on ice. Use lysis buffers containing a cocktail of protease inhibitors to prevent degradation. For neuropeptidomic studies, specific extraction methods, such as sonication and heating in water followed by cold acid precipitation, have been shown to be effective in extracting neuropeptides while minimizing protein degradation.

Experimental Protocols

Protocol: Antibody Titration for Western Blotting

This protocol describes how to determine the optimal primary antibody concentration to maximize specific signal while minimizing background noise.

  • Prepare Identical Protein Samples: Load the same amount of protein lysate known to express DF2 into multiple lanes of an SDS-PAGE gel. A protein concentration of around 30 µg per lane is often a good starting point.

  • Electrophoresis and Transfer: Perform SDS-PAGE to separate the proteins and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature.

  • Prepare Antibody Dilutions: Prepare a series of dilutions of your primary DF2 antibody in blocking buffer. If the datasheet suggests a 1:1000 dilution, it is good practice to test a range around this, such as 1:250, 1:500, 1:1000, 1:2000, and 1:4000.

  • Incubate with Primary Antibody: Cut the membrane into strips, ensuring each strip contains a lane of the protein sample. Incubate each strip with a different antibody dilution overnight at 4°C with gentle agitation.

  • Washing: Wash all strips extensively with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate all strips with the same concentration of the appropriate secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, proceed with the detection method (e.g., chemiluminescence).

  • Analysis: Compare the signal-to-noise ratio for each dilution. The optimal dilution will be the one that provides a strong band for DF2 with the lowest background.

Protocol: Immunohistochemistry (IHC) with Antigen Retrieval

This protocol provides a general workflow for IHC staining of DF2 in formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by passing them through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally into distilled water.

  • Antigen Retrieval (HIER):

    • Immerse slides in a retrieval buffer (e.g., citrate buffer, pH 6.0).

    • Heat the solution using a microwave, pressure cooker, or water bath. Maintain a sub-boiling temperature for 10-20 minutes.

    • Allow the slides to cool in the buffer for at least 20 minutes.

  • Quenching Endogenous Peroxidase (if using HRP):

    • Incubate sections in 0.3% H₂O₂ in methanol for 15-30 minutes to block endogenous peroxidase activity.

    • Wash with PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 10% normal serum from the secondary antibody's host species in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the DF2 primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the sections with the primary antibody, typically overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the sections three times for 5 minutes each in PBS with 0.1% Triton X-100.

  • Secondary Antibody Incubation:

    • Incubate with a biotinylated or fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.

  • Detection (for enzymatic methods):

    • If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (e.g., ABC kit).

    • Develop the signal with an appropriate chromogenic substrate (e.g., DAB for HRP).

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain like hematoxylin (B73222) or DAPI, if desired.

    • Dehydrate, clear, and mount the sections with an appropriate mounting medium.

  • Visualization:

    • Image the sections using a bright-field or fluorescence microscope.

Visualizations

Troubleshooting_High_Background_IHC Start High Background in IHC Check_Primary_Ab Primary Antibody Concentration Too High? Start->Check_Primary_Ab Titrate_Primary Perform Antibody Titration Check_Primary_Ab->Titrate_Primary Yes Check_Blocking Insufficient Blocking? Check_Primary_Ab->Check_Blocking No End Reduced Background Titrate_Primary->End Optimize_Blocking Increase Blocking Time/ Concentration Check_Blocking->Optimize_Blocking Yes Check_Secondary_Ab Secondary Antibody Cross-Reactivity? Check_Blocking->Check_Secondary_Ab No Optimize_Blocking->End Secondary_Control Run Control Without Primary Antibody Check_Secondary_Ab->Secondary_Control Yes Check_Washing Inadequate Washing? Check_Secondary_Ab->Check_Washing No Secondary_Control->End Increase_Washing Increase Wash Steps/ Duration Check_Washing->Increase_Washing Yes Check_Washing->End No Increase_Washing->End Western_Blot_Specificity_Workflow Start Start: Improve WB Specificity Sample_Prep 1. Optimize Sample Preparation (add protease inhibitors) Start->Sample_Prep Titrate_Ab 2. Titrate Primary & Secondary Antibodies Sample_Prep->Titrate_Ab Optimize_Block 3. Optimize Blocking (agent, concentration, time) Titrate_Ab->Optimize_Block Optimize_Wash 4. Optimize Washing Steps (number, duration, detergent) Optimize_Block->Optimize_Wash Peptide_Block 5. Perform Peptide Blocking Control Optimize_Wash->Peptide_Block End Result: Specific DF2 Detection Peptide_Block->End Antibody_Validation_Pathway Antibody DF2 Antibody Peptide_Block Peptide Blocking/ Pre-absorption Antibody->Peptide_Block KO_Validation Knockout (KO)/ Knockdown (KD) Validation Antibody->KO_Validation Orthogonal Orthogonal Methods (e.g., Mass Spec) Antibody->Orthogonal Specific_Binding Specific Binding Confirmed Peptide_Block->Specific_Binding Signal Reduced Non_Specific Non-Specific Binding Peptide_Block->Non_Specific No Change KO_Validation->Specific_Binding Signal Absent in KO/KD KO_Validation->Non_Specific Signal Present in KO/KD Orthogonal->Specific_Binding Correlated Results

References

Technical Support Center: Optimizing DRNFLRFamide Dosage for Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRNFLRFamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of DRNFLRFamide for behavioral experiments. Here you will find troubleshooting guides and frequently asked questions to help you achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for DRNFLRFamide in behavioral experiments?

Q2: How should I prepare and store DRNFLRFamide solutions?

A2: Proper preparation and storage are critical for maintaining the peptide's integrity.[1]

  • Reconstitution: Initially, attempt to dissolve the lyophilized DRNFLRFamide powder in sterile, distilled water.[2] If solubility is an issue, a small amount of a co-solvent like DMSO can be used to first dissolve the peptide, followed by dilution with your aqueous experimental buffer.[2][3]

  • Storage of Stock Solutions: Once reconstituted, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

  • Working Solutions: Prepare fresh working dilutions from the frozen stock for each experiment to ensure consistency.

Q3: I am observing high variability in the behavioral responses to DRNFLRFamide. What are the potential causes?

A3: High variability is a common challenge in behavioral pharmacology. Several factors could be contributing to this:

  • Peptide Stability: Ensure the peptide has been stored correctly and that working solutions are freshly prepared.

  • Dosing Accuracy: Verify the calibration of your pipettes and the accuracy of your injection volumes, as small errors can lead to significant differences in effective dosage.

  • Animal Factors: The age, sex, genetic background, and even the estrous cycle in female rodents can influence behavioral responses to neuropeptides. It is important to use a consistent animal population for your experiments.

  • Environmental Conditions: Factors such as handling stress, housing conditions, and the time of day of testing can all impact behavioral outcomes.

Q4: What are some common issues with peptide solubility and how can I troubleshoot them?

A4: Solubility can be a significant hurdle when working with peptides.

  • Cloudy Solution: A cloudy solution indicates that the peptide is not fully dissolved, and using it will result in an unknown concentration. To clarify the solution, you can try gentle vortexing, sonication in a water bath for short intervals, or gentle warming (e.g., to 37°C).

  • Precipitation after Dissolution: If you observe precipitation after the initial dissolution, it could be due to exceeding the solubility limit or a pH shift in your final solution. Preparing a fresh solution, potentially with a different solvent system, is the best course of action.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent behavioral effects at the same dose Peptide degradation, Inaccurate dosing, Animal variability (age, sex, strain), Environmental stressorsPrepare fresh peptide solutions for each experiment. Verify pipette calibration and injection technique. Use a homogenous animal population and standardize experimental conditions.
No observable behavioral effect Insufficient dose, Poor peptide solubility, Peptide degradation, Incorrect route of administrationPerform a dose-escalation study to find an effective dose. Ensure the peptide is fully dissolved; try sonication or a different solvent if necessary. Confirm proper storage and handling of the peptide. Verify that the chosen route of administration allows the peptide to reach its target.
Unexpected or off-target behavioral effects Dose is too high (potential for non-specific receptor binding), Contaminants in the peptide preparationReduce the dosage and re-evaluate the dose-response curve. Ensure the purity of your peptide; a certificate of analysis from the supplier should be reviewed for potential contaminants like TFA or endotoxins.
Difficulty dissolving the lyophilized peptide Incorrect solvent, Insufficient solvent volumeStart with sterile water. If unsuccessful, try a small amount of DMSO to initially dissolve the peptide before adding your aqueous buffer. Ensure you are using the appropriate volume of solvent for the desired concentration.

Experimental Protocols

Protocol 1: Preparation of DRNFLRFamide Stock Solution
  • Calculate Required Volume: Determine the volume of solvent needed to reconstitute the lyophilized DRNFLRFamide to a desired stock concentration (e.g., 1 mg/mL).

  • Initial Dissolution: Add the calculated volume of sterile, nuclease-free water to the vial containing the lyophilized peptide.

  • Aid Dissolution (if necessary): If the peptide does not readily dissolve, gently vortex the vial. For persistent solubility issues, brief sonication in a water bath can be effective.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use microcentrifuge tubes and store at -80°C to minimize freeze-thaw cycles.

Protocol 2: Dose-Response Study for a Behavioral Paradigm (e.g., Locomotor Activity)
  • Animal Habituation: Acclimate animals to the testing environment for a predetermined period (e.g., 30 minutes) for several days leading up to the experiment.

  • Preparation of Dosing Solutions: On the day of the experiment, thaw a single aliquot of the DRNFLRFamide stock solution. Prepare serial dilutions in sterile saline to achieve the desired range of doses (e.g., 1, 10, 50, 100 µg/kg). Also, prepare a vehicle-only control (saline).

  • Animal Dosing: Administer the prepared solutions to different groups of animals via the chosen route (e.g., intraperitoneal or intracerebroventricular injection). Ensure the injection volume is consistent across all groups.

  • Behavioral Testing: Immediately after administration, place the animals in the locomotor activity chambers and record their activity for a defined period (e.g., 60 minutes).

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, rearing frequency) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses against the vehicle control.

Mandatory Visualizations

DRNFLRFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DRNFLRFamide DRNFLRFamide GPCR G-Protein Coupled Receptor (GPCR) DRNFLRFamide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Cascade Second_Messenger->Downstream Activates Behavioral Behavioral Response Downstream->Behavioral Leads to

Caption: Generalized signaling pathway for RFamide peptides like DRNFLRFamide.

Experimental_Workflow start Start: Define Behavioral Paradigm protocol_dev Protocol Development: - Animal Model Selection - Route of Administration start->protocol_dev dose_response Dose-Response Study: - Prepare Serial Dilutions - Administer to Groups - Collect Behavioral Data protocol_dev->dose_response data_analysis Data Analysis: - Statistical Comparison - Determine ED50 dose_response->data_analysis optimization Dosage Optimization: - Refine Dose Range - Further Behavioral Testing data_analysis->optimization optimization->dose_response Iterate if necessary end End: Optimized Dosage for Experiment optimization->end

Caption: Workflow for optimizing DRNFLRFamide dosage in behavioral experiments.

References

Neuropeptide DF2 Receptor Binding Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during neuropeptide DF2 receptor binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high non-specific binding (NSB)?

High non-specific binding can obscure the specific binding signal, making data interpretation difficult. It is often caused by the radioligand adhering to components other than the receptor, such as the filter membrane, assay plate, or other proteins.

Possible Causes & Solutions:

  • Radioligand Concentration is Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased NSB.

    • Solution: For competition assays, use a radioligand concentration at or below the Kd.[1] Perform saturation binding experiments to determine the optimal concentration.

  • Inadequate Washing: Insufficient or improper washing fails to remove all unbound radioligand.

    • Solution: Increase the number of wash cycles or the volume of the wash buffer. Ensure the wash buffer is ice-cold to reduce the dissociation of the specifically bound ligand.

  • Ligand Adsorption to Surfaces: Peptides can be "sticky" and adsorb to plasticware and filter mats.[2][3]

    • Solution: Pre-treat glass fiber filters with a blocking agent like 0.3% polyethyleneimine (PEI).[4][5] Adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to the binding buffer can also help reduce adsorption to tube and plate surfaces.

  • Inappropriate Blocking Agents: The blocking agent itself may be contributing to the issue.

    • Solution: Test different blocking agents. A combination of PEI and BSA pre-treatment on filters has been shown to be effective.

Q2: My specific binding signal is very low or absent. What should I do?

A low or non-existent signal suggests a problem with one of the core components of the assay: the receptor, the ligand, or their interaction.

Possible Causes & Solutions:

  • Low Receptor Concentration/Activity: The membrane preparation may contain too few active receptors.

    • Solution: Increase the amount of membrane protein per well. It is crucial to perform a receptor concentration curve to find the optimal amount that gives a robust signal without depleting the radioligand. Ensure membrane preparations have been stored properly at -80°C and handled on ice to prevent degradation.

  • Radioligand Degradation: The radioligand may have degraded due to improper storage, handling, or instability in the assay buffer.

    • Solution: Aliquot the radioligand upon receipt and store it as recommended by the manufacturer. Minimize freeze-thaw cycles. Include protease inhibitors in the assay buffer to prevent peptide degradation, especially when working with membrane preparations.

  • Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.

    • Solution: Perform a time-course experiment to determine how long it takes to reach binding equilibrium. While many assays are performed at room temperature, some receptors require incubation at 4°C or 37°C. Systematically optimize buffer components such as pH, salt concentration, and the presence of divalent cations (e.g., MgCl₂, CaCl₂).

  • Ligand Depletion: If the receptor concentration is too high, it can bind a significant fraction (>10%) of the added radioligand, violating a key assumption of binding analysis.

    • Solution: Reduce the concentration of receptor in the assay. If this results in too low a signal, a different assay format or a higher specific activity radioligand may be needed.

Q3: My results are not reproducible. What are the common sources of variability?

Poor reproducibility can stem from technical inconsistencies or the inherent instability of assay reagents.

Possible Causes & Solutions:

  • Inconsistent Membrane Preparation: Batch-to-batch variation in membrane preps is a common source of variability.

    • Solution: Prepare a large, single batch of membranes, aliquot, and store at -80°C. Thaw a fresh aliquot for each experiment and keep it on ice at all times. Avoid repeated freeze-thaw cycles.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous membrane suspensions or small volumes of compounds, introduces significant error.

    • Solution: Use calibrated pipettes and proper pipetting techniques. When adding membranes, gently vortex the stock suspension before each aspiration to ensure it is homogenous.

  • Temperature Fluctuations: Variations in incubation temperature can affect binding kinetics and equilibrium.

    • Solution: Use a temperature-controlled incubator or water bath. Ensure all plates in a larger experiment are allowed to incubate for the same duration at the same temperature.

  • Instability of Assay Components: Degradation of the peptide ligand or receptor over the course of the experiment can lead to drift.

    • Solution: As mentioned, use protease inhibitors. Perform stability experiments to confirm that the ligand and receptor are stable for the entire duration of the assay.

Experimental Protocols & Data

Protocol: Radioligand Filtration Binding Assay

This protocol provides a general framework for a filtration-based competition binding assay using a radiolabeled ligand and a competitor (e.g., unlabeled this compound or a test compound).

1. Membrane Preparation (from Cultured Cells):

  • Harvest cells expressing the DF2 receptor into ice-cold Phosphate-Buffered Saline (PBS).

  • Centrifuge the cell suspension at 1,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Homogenize the suspension using a tissue grinder or sonicator.

  • Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei.

  • Collect the supernatant and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate volume of binding buffer, determine protein concentration (e.g., via Bradford assay), and store in aliquots at -80°C.

2. Binding Assay (96-well format):

  • Reagent Preparation:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

    • Radioligand: Prepare a working stock at 2x the final desired concentration (e.g., at the Kd value) in Binding Buffer.

    • Competitor: Prepare serial dilutions of the unlabeled competitor compound in Binding Buffer.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding: 25 µL Binding Buffer + 25 µL Radioligand + 50 µL Membranes.

    • Non-Specific Binding (NSB): 25 µL high concentration of unlabeled ligand (e.g., 1 µM) + 25 µL Radioligand + 50 µL Membranes.

    • Competition: 25 µL Competitor Dilution + 25 µL Radioligand + 50 µL Membranes.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Filtration:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in 0.3% PEI.

    • Rapidly transfer the contents of the assay plate to the filter plate and apply vacuum using a cell harvester to separate bound from free ligand.

    • Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and count in a microplate scintillation counter.

3. Data Analysis:

  • Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percent specific binding against the log concentration of the competitor.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Tables

Since specific binding data for the this compound receptor is not widely published, the following tables for the related Neuropeptide FF (NPFF) receptor system are provided as an example of how to present such data. NPFF receptors are also G-protein coupled receptors that bind RF-amide peptides.

Table 1: Ligand Binding Affinities (Ki) for Human NPFF2 Receptor Data derived from competition binding assays using [¹²⁵I]-EYF as the radioligand in CHO cells expressing the human NPFF2 receptor.

LigandKi (nM)
Human NPAF0.22
SQA-NPFF0.29
NPFF0.30
1DMe0.31
FMRF-NH₂10.5

Table 2: Saturation Binding Parameters for Radioligands at Human NPFF Receptors Data derived from saturation binding experiments in CHO cells expressing the respective human NPFF receptor subtype.

ReceptorRadioligandKd (nM)Bmax (pmol/mg protein)Reference
NPFF1[³H]-NPVF2.654
NPFF2[¹²⁵I]-EYF0.060.497
NPFF2[³H]-EYF0.5416

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate key workflows for troubleshooting and executing a binding assay.

TroubleshootingWorkflow Start Problem Observed HighNSB High Non-Specific Binding? Start->HighNSB Yes LowSignal Low Specific Binding? Start->LowSignal No CheckLigandConc Optimize Radioligand Concentration HighNSB->CheckLigandConc PoorRepo Poor Reproducibility? LowSignal->PoorRepo No CheckReceptor Check Receptor Activity & Concentration LowSignal->CheckReceptor Yes StandardizePrep Standardize Membrane Prep (Large Batch) PoorRepo->StandardizePrep Yes OptimizeWash Optimize Wash Steps (Volume, #, Temp) CheckLigandConc->OptimizeWash BlockSurfaces Pre-treat Filters (PEI) Add BSA to Buffer OptimizeWash->BlockSurfaces Solution Problem Resolved BlockSurfaces->Solution CheckLigand Verify Ligand Integrity (Add Protease Inhibitors) CheckReceptor->CheckLigand OptimizeConditions Optimize Incubation (Time, Temp, Buffer) CheckLigand->OptimizeConditions OptimizeConditions->Solution CheckPipetting Verify Pipetting Technique & Calibration StandardizePrep->CheckPipetting ControlTemp Ensure Stable Incubation Temperature CheckPipetting->ControlTemp ControlTemp->Solution

Caption: A logical workflow for troubleshooting common binding assay issues.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis MembranePrep 1. Prepare Receptor Membranes ReagentPrep 2. Prepare Buffers, Radioligand, & Competitor Dilutions MembranePrep->ReagentPrep PlateSetup 3. Add Reagents to Plate ReagentPrep->PlateSetup Incubation 4. Incubate to Reach Equilibrium PlateSetup->Incubation Filtration 5. Filter & Wash to Separate Bound from Free Ligand Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting DataAnalysis 7. Calculate Specific Binding & Determine IC50/Ki Counting->DataAnalysis

Caption: Experimental workflow for a radioligand filtration binding assay.

Signaling Pathway

Neuropeptide receptors, including likely the DF2 receptor, are typically G-protein coupled receptors (GPCRs). Binding of the neuropeptide initiates a downstream signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane Receptor This compound Receptor (GPCR) G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Ligand This compound Ligand->Receptor Binds Kinase Protein Kinase (e.g., PKA, CaMKII) SecondMessenger->Kinase Activates Response Cellular Response (e.g., Enhanced Transmitter Release) Kinase->Response Phosphorylates Target Proteins

Caption: Simplified signaling pathway for a neuropeptide GPCR.

References

Preventing degradation of synthetic neuropeptide DF2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic neuropeptide DF2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?

A1: Loss of biological activity in your this compound solution is often attributable to degradation. The primary causes include enzymatic cleavage by proteases, oxidation of sensitive amino acid residues, and hydrolysis of the peptide backbone.[1][2] The stability of this compound is significantly influenced by factors such as temperature, pH, and exposure to light and oxygen.[3]

Q2: What are the optimal storage conditions for lyophilized and reconstituted this compound?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[3] Once reconstituted, the solution's stability is more limited. For short-term storage (up to one week), 4°C is acceptable. For longer-term storage of the solution, it is crucial to aliquot it into single-use volumes and store at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: I suspect my this compound is being degraded by proteases in my cell culture media. How can I prevent this?

A3: Proteolytic degradation is a common issue in biological assays. To mitigate this, consider adding a broad-spectrum protease inhibitor cocktail to your cell culture media. It is also good practice to use sterile buffers and maintain aseptic techniques to prevent microbial contamination, which can be a source of proteases.

Q4: Can the pH of my buffer affect the stability of this compound?

A4: Yes, the pH of the solution is a critical factor in maintaining peptide stability. Extreme pH values can catalyze hydrolysis of the peptide bonds. Generally, a pH range of 5-7 is recommended for optimal stability of most peptides. It is advisable to use a buffered solution to maintain a stable pH during your experiments.

Q5: My this compound contains a methionine residue, and I'm concerned about oxidation. What precautions should I take?

A5: Methionine, along with other residues like tryptophan and cysteine, is susceptible to oxidation. To prevent oxidative degradation, it is recommended to store solutions protected from light and to consider purging vials with an inert gas like argon or nitrogen. When preparing solutions, using degassed, oxygen-free solvents can also be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.

Possible Cause Troubleshooting Step Recommended Action
Peptide Degradation Assess the stability of your DF2 stock solution.Perform a stability test using RP-HPLC to check for degradation products. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.
Enzymatic Cleavage Your biological matrix (e.g., cell culture media, serum) may contain proteases.Add a protease inhibitor cocktail to your experimental setup. Run a control experiment with the peptide in the matrix to assess degradation over time.
Incorrect Peptide Concentration Inaccurate initial weighing or dilution of the lyophilized peptide.Re-quantify the peptide concentration using a method like UV spectroscopy or a peptide-specific ELISA if available. Ensure accurate pipetting and calibration of equipment.

Issue 2: Precipitation or aggregation of the this compound solution.

Possible Cause Troubleshooting Step Recommended Action
Poor Solubility The peptide may not be fully dissolved in the chosen solvent.Test the solubility in a small aliquot first. Use solvents appropriate for the peptide's properties (e.g., for hydrophobic peptides, a small amount of DMSO or DMF may be needed before dilution in aqueous buffer).
Aggregation Hydrophobic interactions can lead to peptide aggregation, especially at high concentrations.Prepare a more dilute stock solution. Sonication can help to break up aggregates. Consider using buffers containing anti-aggregation agents if compatible with your assay.
Freeze-Thaw Cycles Repeated freezing and thawing can promote aggregation.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol outlines a method to assess the stability of this compound under various conditions by monitoring its degradation over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound (lyophilized powder)

  • Sterile, HPLC-grade water

  • Acetonitrile (ACN), HPLC-grade

  • Trifluoroacetic acid (TFA)

  • Appropriate buffers for stability testing (e.g., PBS at pH 7.4)

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solution: Reconstitute lyophilized this compound in sterile water or the chosen buffer to a final concentration of 1 mg/mL.

  • Sample Incubation: Aliquot the stock solution into separate vials for each condition to be tested (e.g., different temperatures: 4°C, 25°C, 37°C; different pH values).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Inject a standard volume of the DF2 sample.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on the retention time from the t=0 sample.

    • Calculate the peak area of the intact peptide at each time point.

    • Determine the percentage of remaining DF2 relative to the t=0 sample. The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Inhibition of Enzymatic Degradation of this compound

This protocol describes how to test the effectiveness of protease inhibitors in preventing the degradation of this compound in a biological matrix.

Materials:

  • This compound solution

  • Biological matrix (e.g., cell culture medium, serum)

  • Broad-spectrum protease inhibitor cocktail

  • Control buffer (e.g., PBS)

  • RP-HPLC system for analysis

Procedure:

  • Experimental Setup: Prepare the following samples in triplicate:

    • Control: this compound in control buffer.

    • Matrix Only: this compound in the biological matrix.

    • Matrix + Inhibitor: this compound in the biological matrix containing the protease inhibitor cocktail (at the recommended concentration).

  • Incubation: Incubate all samples at the experimental temperature (e.g., 37°C).

  • Time Points: Collect aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Preparation: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA) and centrifuge to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant of each sample by RP-HPLC as described in Protocol 1 to quantify the amount of intact this compound remaining.

  • Data Analysis: Compare the degradation rate of DF2 in the matrix with and without the protease inhibitor to determine the effectiveness of the inhibitor.

Visualizations

degradation_pathways DF2 Intact this compound Fragments Inactive Peptide Fragments DF2->Fragments Enzymatic Cleavage (Proteases) Oxidized Oxidized DF2 DF2->Oxidized Oxidation (Met, Trp, Cys) Hydrolyzed Hydrolyzed DF2 DF2->Hydrolyzed Hydrolysis (Extreme pH)

Caption: Major degradation pathways for synthetic this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_stability Assess Peptide Stability (RP-HPLC) start->check_stability degraded Degradation Observed check_stability->degraded Yes stable Peptide is Stable check_stability->stable No optimize_storage Optimize Storage Conditions (Aliquoting, -80°C) degraded->optimize_storage use_inhibitors Use Protease Inhibitors degraded->use_inhibitors check_other Investigate Other Experimental Parameters (e.g., concentration) stable->check_other

Caption: Troubleshooting workflow for inconsistent experimental results with DF2.

References

Technical Support Center: Enhancing Resolution in Neuropeptide DF2 Neuronal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neuropeptide DF2 neuronal imaging. Our goal is to help you overcome common challenges and optimize your experimental workflow for high-resolution imaging.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue CategoryQuestionAnswer
Signal Quality Q1: I am observing a weak or low fluorescence signal from my DF2-expressing neurons. What are the possible causes and solutions? A1: A weak signal can stem from several factors. First, ensure optimal expression of your fluorescently tagged DF2 or reporter construct; suboptimal transfection or transduction efficiency can be a cause. Consider using a brighter, more photostable fluorescent protein. Second, check your imaging parameters. Increase the laser power or exposure time, but be mindful of phototoxicity.[1] Optimize the gain and offset settings on your detector. Third, ensure your antibody staining protocol for DF2 is optimized if you are using immunofluorescence. This includes proper fixation, permeabilization, and optimal primary and secondary antibody concentrations and incubation times.[2][3][4][5] Finally, the pH of your imaging medium can affect the fluorescence of some reporters like GCaMP6s, which is quenched in acidic environments.
Q2: My images have a high background, obscuring the DF2 signal. How can I reduce background noise? A2: High background can be due to non-specific antibody binding, autofluorescence, or scattered light. For immunofluorescence, use a blocking solution with serum from the same species as your secondary antibody and include adequate washing steps. To reduce autofluorescence, you can treat the tissue with a quenching agent or use spectral imaging and linear unmixing. Using fluorophores with longer excitation and emission wavelengths (in the red or far-red spectrum) can also help minimize autofluorescence. Ensure your optical components are clean and aligned to minimize scattered light.
Image Quality Q3: My live-cell imaging of DF2 dynamics is blurry due to movement artifacts. How can I mitigate this? A3: Motion artifacts are a common challenge in live imaging. If possible, immobilize the sample more securely. For in vivo imaging, synchronizing image acquisition with the animal's heartbeat and respiration can significantly reduce motion artifacts. Post-acquisition, image registration algorithms can correct for translational and rotational shifts. For multi-channel imaging, using a ratiometric approach with an activity-independent fluorescent protein can help correct for motion.
Q4: I am experiencing significant photobleaching of my fluorescent signal during time-lapse imaging of DF2 release. What can I do? A4: Photobleaching is the irreversible loss of fluorescence due to light exposure. To minimize it, reduce the excitation laser power and exposure time to the minimum required for a sufficient signal-to-noise ratio. Use more photostable fluorescent dyes or proteins. Reduce the frequency of image acquisition. Using oxygen scavenging systems in your imaging media can also prolong the life of your fluorophores. For two-photon microscopy, using a higher repetition rate laser can reduce photobleaching for the same image contrast.
Cell Health Q5: My neurons are showing signs of phototoxicity (e.g., blebbing, swelling, or cell death) during long-term imaging. How can I prevent this? A5: Phototoxicity is caused by light-induced damage to cells. The primary strategy to mitigate it is to reduce the overall light exposure. Use the lowest possible laser power and the longest possible wavelength that can still excite your fluorophore. Minimize the duration and frequency of exposure. Using a spinning disk confocal or a light-sheet microscope can be less phototoxic than a point-scanning confocal. For long-term imaging, consider using an incubator microscope to maintain optimal environmental conditions. The composition of the culture medium can also play a role; some specialized imaging media are formulated to reduce phototoxicity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about enhancing resolution in this compound imaging.

CategoryQuestionAnswer
General Concepts Q1: What is this compound and why is high-resolution imaging important for its study? A1: this compound is a FMRFamide-related peptide (FaRP) that has been shown to enhance neurotransmitter release. High-resolution imaging is crucial to visualize the subcellular localization of DF2-containing vesicles, their transport along neuronal processes, and the dynamics of their release at synapses. This allows for a better understanding of its modulatory role in neural circuits.
Q2: What are the main challenges in achieving high-resolution imaging of neuropeptide release? A2: The main challenges include the small size of neuropeptide-containing dense-core vesicles (DCVs), their relatively low abundance compared to synaptic vesicles, the slow and often diffuse nature of neuropeptide signaling (volume transmission), and the potential for phototoxicity and photobleaching during live imaging.
Imaging Techniques Q3: Which microscopy techniques are best suited for high-resolution imaging of DF2? A3: The choice of technique depends on the specific research question. For resolving the fine structure of DF2-containing vesicles and their distribution within synapses in fixed samples, super-resolution microscopy techniques like STED (Stimulated Emission Depletion), STORM (Stochastic Optical Reconstruction Microscopy), and SIM (Structured Illumination Microscopy) are ideal. For live-cell imaging of DF2 dynamics, spinning disk confocal or two-photon microscopy are preferred due to their lower phototoxicity and good optical sectioning capabilities.
Q4: What are the advantages of using genetically encoded reporters like GCaMP for imaging DF2 release? A4: Genetically encoded reporters like GCaMP can be targeted to specific neuronal populations, allowing for cell-type-specific monitoring of activity that is often associated with neuropeptide release. When fused to a neuropeptide, as in Neuropeptide Release Reporters (NPRRs), they can directly report on the release event with high temporal and spatial resolution by sensing the change in the extracellular environment upon vesicle fusion.
Experimental Design Q5: How can I label DF2 for imaging? A5: DF2 can be labeled using several methods. For fixed tissue, immunofluorescence using a specific antibody against DF2 or the FMRFamide motif is a common approach. For live-cell imaging, you can express a fusion protein of DF2 with a fluorescent protein (e.g., GFP, mCherry). Alternatively, you can use a genetically encoded reporter that is activated upon DF2 release.
Q6: What are important considerations for sample preparation for high-resolution imaging? A6: Proper sample preparation is critical. For immunofluorescence in thick tissue, ensuring adequate antibody penetration is key; this can be improved with permeabilization agents and longer incubation times, or even with techniques like pressurized immunohistochemistry. For live imaging, maintaining the health of the neurons is paramount. Use appropriate culture media and maintain physiological conditions (temperature, CO2, humidity).

Data Presentation

Table 1: Comparison of High-Resolution Microscopy Techniques for Neuronal Imaging
TechniqueSpatial Resolution (Lateral)Temporal ResolutionPenetration DepthSuitability for Live ImagingKey AdvantageKey Disadvantage
Confocal ~200 nmMilliseconds to seconds~100 µmGoodGood optical sectioningCan be phototoxic for long-term imaging
Two-Photon ~300-400 nmMilliseconds to seconds>500 µmExcellentDeep tissue imaging, reduced phototoxicityLower resolution than confocal/super-resolution
STED 30-80 nmSeconds to minutes~50-100 µmChallengingHigh spatial resolution in living cellsHigh light intensity can be phototoxic
STORM/PALM 10-20 nmMinutes to hours~10-20 µmVery challengingHighest spatial resolutionSlow acquisition, requires specific fluorophores
SIM ~100 nmSeconds~10-20 µmGoodRelatively fast super-resolutionLimited to thin samples

Data compiled from multiple sources.

Table 2: Photobleaching Rates of Common Fluorescent Proteins
Fluorescent ProteinExcitation (nm)Emission (nm)Relative Photostability (t½ in seconds under specific conditions)
EGFP488507~1-10
mCherry587610~10-30
mRuby558605~5-20
Cy3550570~30-60
Alexa Fluor 488495519>100
Alexa Fluor 568578603>100

Note: Photobleaching rates are highly dependent on experimental conditions (laser power, pixel dwell time, etc.). This table provides a general comparison. It is always recommended to compare photostability under your specific experimental conditions.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of DF2 in Neuronal Tissue

This protocol provides a general guideline for immunofluorescent labeling of FMRFamide-related peptides like DF2 in fixed tissue sections.

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the dissected brain tissue in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS until it sinks.

    • Freeze the tissue and cut 20-40 µm sections using a cryostat.

  • Immunostaining:

    • Wash sections three times for 5 minutes each in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Permeabilize and block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate sections with the primary antibody against FMRFamide (or a specific DF2 antibody if available) diluted in the blocking buffer overnight at 4°C.

    • Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in the blocking buffer for 1-2 hours at room temperature, protected from light.

    • Wash sections three times for 10 minutes each in PBS, protected from light.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount sections on slides with an anti-fade mounting medium.

  • Imaging:

    • Image the stained sections using a confocal or super-resolution microscope.

    • Acquire images using appropriate laser lines and emission filters for your chosen fluorophores.

Protocol 2: Live Imaging of Neuropeptide Release Using GCaMP

This protocol outlines the steps for imaging neuronal activity as a proxy for neuropeptide release using the genetically encoded calcium indicator GCaMP.

  • Construct Preparation and Delivery:

    • Clone the GCaMP sensor under a neuron-specific promoter into a suitable expression vector (e.g., AAV).

    • Deliver the GCaMP construct to the target neuronal population in vivo via stereotactic injection or in vitro via transfection/transduction.

    • Allow sufficient time for expression (typically 2-4 weeks for AAV in vivo).

  • Sample Preparation for Imaging:

    • For in vivo imaging, prepare a cranial window over the region of interest.

    • For ex vivo slice imaging, prepare acute brain slices (200-300 µm thick) and maintain them in artificial cerebrospinal fluid (aCSF).

  • Live-Cell Imaging:

    • Place the animal under the microscope (for in vivo) or the brain slice in the imaging chamber (for ex vivo).

    • Use a two-photon or spinning disk confocal microscope for imaging.

    • Locate the GCaMP-expressing neurons.

    • Acquire a baseline fluorescence recording.

    • Stimulate the neurons to evoke activity and neuropeptide release (e.g., using electrical stimulation, optogenetics, or pharmacological agents).

    • Record the changes in GCaMP fluorescence during and after stimulation.

  • Data Analysis:

    • Correct for motion artifacts if necessary.

    • Define regions of interest (ROIs) around individual neurons or neuronal compartments.

    • Calculate the change in fluorescence over baseline (ΔF/F) for each ROI.

    • Analyze the temporal dynamics and amplitude of the calcium transients to infer patterns of neuronal activity and potential neuropeptide release.

Mandatory Visualizations

Neuropeptide_DF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DF2 This compound GPCR DF2 Receptor (GPCR) DF2->GPCR Binds to G_protein G-protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle_release Enhanced Transmitter Release Ca_influx->Vesicle_release Triggers

Caption: Putative signaling pathway of this compound.

Experimental_Workflow_Super_Resolution cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis Tissue_Fixation 1. Tissue Fixation (e.g., 4% PFA) Sectioning 2. Cryosectioning (20-40 µm) Tissue_Fixation->Sectioning Antigen_Retrieval 3. Antigen Retrieval (Optional) Sectioning->Antigen_Retrieval Blocking 4. Blocking & Permeabilization Antigen_Retrieval->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-DF2) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Mounting 7. Mounting with Anti-fade Medium Secondary_Ab->Mounting SR_Imaging 8. Super-Resolution Microscopy (STED/STORM) Mounting->SR_Imaging Data_Analysis 9. Image Reconstruction & Data Analysis SR_Imaging->Data_Analysis

Caption: Experimental workflow for super-resolution imaging.

Troubleshooting_Logic Start Start: Poor Image Quality Q_Signal Is the signal weak? Start->Q_Signal Q_Background Is the background high? Q_Signal->Q_Background No Sol_Signal Optimize expression Increase laser power Check antibody dilution Q_Signal->Sol_Signal Yes Q_Blurry Are images blurry? Q_Background->Q_Blurry No Sol_Background Improve blocking/washing Use red-shifted fluorophores Check for autofluorescence Q_Background->Sol_Background Yes Q_Fading Is the signal fading? Q_Blurry->Q_Fading No Sol_Blurry Improve sample immobilization Use motion correction algorithms Q_Blurry->Sol_Blurry Yes Sol_Fading Reduce laser power/exposure Use photostable dyes Q_Fading->Sol_Fading Yes End Improved Image Quality Q_Fading->End No Sol_Signal->Q_Background Sol_Background->Q_Blurry Sol_Blurry->Q_Fading Sol_Fading->End

Caption: Troubleshooting workflow for common imaging issues.

References

Cross-reactivity issues with FMRFamide-like peptide antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cross-reactivity and other common issues encountered when using FMRFamide-like peptide (FLP) antibodies.

Frequently Asked Questions (FAQs)

Q1: Why do my FMRFamide antibody results show widespread, non-specific staining?

A1: A primary reason for non-specific staining with FMRFamide antibodies is their cross-reactivity with other FMRFamide-like peptides (FLPs). The issue stems from the fact that many different peptide families share the same C-terminal Arg-Phe-NH2 (RFamide) motif, which is often the epitope for polyclonal antibodies raised against FMRFamide.[1][2] These related peptide families, such as neuropeptide F (NPF), short neuropeptide F (sNPF), myosuppressins, and sulfakinins, are also present in the same tissues, leading to the antibody binding to multiple targets.[1][2]

Q2: What are FMRFamide-related peptides (FaRPs) and how do they differ?

A2: FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides that share a C-terminal RFamide sequence.[3] While they share this common motif, the N-terminal sequence of these peptides can vary significantly, leading to different biological functions. For example, in nematodes, over 70 different FLPs have been predicted, encoded by at least 32 distinct flp genes. This diversity means that an antibody generated against the core FMRFamide sequence may recognize many other peptides.

Q3: How can I confirm if my FMRFamide antibody is specific to my peptide of interest?

A3: Validating the specificity of your antibody is critical. The recommended approach involves a combination of techniques:

  • Pre-adsorption Control: This is the most direct way to check for specificity. Incubate the antibody with a saturating concentration of the immunizing peptide (FMRFamide) before using it for staining. A specific antibody will show a significant reduction or complete elimination of the signal.

  • Western Blotting: If your target protein can be resolved on a gel, Western blotting can help determine if the antibody recognizes a single band at the expected molecular weight.

  • Genetic Validation (Knockout/Knockdown): The gold standard for antibody validation is to use a negative control tissue or cell line where the gene for your specific target peptide has been knocked out or knocked down. The absence of a signal in the knockout/knockdown sample is strong evidence of specificity.

  • Orthogonal Validation: Compare your antibody-based results with a non-antibody-based method, such as in situ hybridization to detect the mRNA of the peptide precursor.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC)

High background staining can obscure specific signals and lead to misinterpretation of results.

Potential Cause Recommended Solution
Antibody Cross-Reactivity Perform a pre-adsorption control by incubating the antibody with an excess of the FMRFamide peptide before application to the tissue. If staining is diminished, it is likely specific. To test for cross-reactivity with other FLPs, you can perform pre-adsorption with those specific peptides if they are available.
Primary Antibody Concentration Too High Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:500, 1:1000, 1:2000).
Inadequate Blocking Ensure proper blocking of non-specific binding sites. Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum for a goat anti-rabbit secondary).
Secondary Antibody Non-Specificity Run a control where the primary antibody is omitted. If staining is still present, the secondary antibody may be binding non-specifically.
Endogenous Peroxidase/Biotin (B1667282) Activity (for chromogenic detection) If using an HRP-conjugated secondary, quench endogenous peroxidase activity with a 3% H2O2 solution. If using a biotin-based detection system, block endogenous biotin with an avidin-biotin blocking kit.
Issue 2: Weak or No Staining in IHC

The absence of a signal can be as problematic as high background.

Potential Cause Recommended Solution
Low Target Protein Expression Use a positive control tissue known to have high expression of the target peptide to confirm the antibody and protocol are working.
Primary Antibody Inactive Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the antibody in a different application like dot blot or ELISA to confirm its activity.
Suboptimal Antibody Dilution The primary antibody concentration may be too low. Try a lower dilution (higher concentration).
Improper Fixation Over-fixation can mask the epitope. Optimize fixation time or use an antigen retrieval method (heat-induced or enzymatic) to unmask the epitope.
Incompatible Primary and Secondary Antibodies Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).

Quantitative Data on Antibody Cross-Reactivity

Quantifying the cross-reactivity of FMRFamide antibodies is essential for interpreting results. This is often done using competitive ELISAs or radioimmunoassays where various related peptides are used to compete with labeled FMRFamide for antibody binding. The data is typically presented as the concentration of the competing peptide required to displace 50% of the bound tracer (IC50), or as a percentage of cross-reactivity relative to FMRFamide itself.

Below is an illustrative table of potential cross-reactivity for a hypothetical polyclonal anti-FMRFamide antibody. Actual values will vary depending on the specific antibody and should be determined experimentally.

PeptideSequenceIllustrative IC50 (nM)Relative Potency (%)
FMRFamide Phe-Met-Arg-Phe-NH21.0 100%
LPLRFamideLeu-Pro-Leu-Arg-Phe-NH210.010%
FLRFamidePhe-Leu-Arg-Phe-NH25.020%
Neuropeptide F (NPF)(varies, ends in) Arg-Phe-NH250.02%
Myosuppressin(varies, ends in) Phe-Leu-Arg-Phe-NH225.04%
YGGFMRFamideTyr-Gly-Gly-Phe-Met-Arg-Phe-NH2>1000<0.1%

Note: The values in this table are for illustrative purposes and are based on typical findings where peptides with similar C-terminal sequences show higher cross-reactivity.

Key Experimental Protocols

Protocol 1: Pre-adsorption Control for IHC Specificity Testing

This protocol is crucial for determining if the antibody signal is specific to the immunizing peptide.

  • Optimize Antibody Dilution: First, determine the optimal working dilution of your primary antibody that gives a clear signal with minimal background.

  • Prepare Antibody Solutions: Prepare two identical tubes of the diluted primary antibody in your antibody diluent.

    • Tube A (Blocked): Add the FMRFamide peptide to a final concentration that is in 2-5 fold molar excess compared to the antibody.

    • Tube B (Control): Add an equivalent volume of buffer (without the peptide).

  • Incubate: Gently mix both tubes and incubate for 30-60 minutes at room temperature or overnight at 4°C.

  • Centrifuge (Optional): To remove any immune complexes that may have formed, centrifuge the tubes at ~15,000 rpm for 15 minutes.

  • Stain: Use the supernatant from each tube as your primary antibody solution and proceed with your standard IHC protocol on two identical tissue sections.

  • Analyze: Compare the staining between the two sections. A significant reduction or absence of signal in the section stained with the "Blocked" antibody solution indicates that the staining is specific to the FMRFamide peptide.

Protocol 2: Competitive ELISA for Cross-Reactivity Analysis

This protocol allows for the quantitative assessment of antibody cross-reactivity with various FLPs.

  • Coat Plate: Coat a 96-well microplate with 1-2 µg/mL of FMRFamide peptide in a coating buffer (e.g., carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Wash and Block: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at 37°C.

  • Prepare Competitors: Prepare serial dilutions of the competitor peptides (FMRFamide as the standard, and other related peptides like LPLRFamide, FLRFamide, etc.) in an antibody dilution buffer.

  • Add Antibody and Competitors: Add a fixed, pre-determined concentration of the primary FMRFamide antibody to each well, along with the different concentrations of the competitor peptides. Incubate for 1-2 hours at 37°C.

  • Wash: Wash the plate three times with wash buffer.

  • Add Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in antibody dilution buffer. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate five times with wash buffer.

  • Develop and Read: Add the substrate (e.g., TMB) and allow the color to develop. Stop the reaction and read the absorbance at the appropriate wavelength.

  • Analyze: Plot the absorbance against the log of the competitor concentration to generate competition curves and calculate the IC50 values for each peptide.

Visualizations

FMRFamide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FLP FMRFamide-Like Peptide (FLP) GPCR FMRFamide Receptor (GPCR) FLP->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gαs activates Gαi inhibits PLC Phospholipase C (PLC) G_Protein->PLC Gαq activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKA->Cell_Response Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Cell_Response Ca_Release->Cell_Response

Caption: General signaling pathways for FMRFamide-like peptides via G-protein coupled receptors (GPCRs).

Antibody_Validation_Workflow Start Start: Obtain FMRFamide Antibody Tier1 Tier 1: Basic Validation Start->Tier1 WB Western Blot: - Test on positive/negative control lysates - Check for single band at correct MW Tier1->WB IHC_Titer IHC Titration: - Determine optimal antibody concentration - Use positive control tissue Tier1->IHC_Titer Tier2 Tier 2: Specificity Testing WB->Tier2 IHC_Titer->Tier2 Preadsorption Pre-adsorption Control: - Incubate Ab with FMRFamide peptide - Signal should be eliminated Tier2->Preadsorption Competitive_ELISA Competitive ELISA: - Quantify cross-reactivity with a panel of related FLPs Tier2->Competitive_ELISA Tier3 Tier 3: Gold Standard Validation Preadsorption->Tier3 Competitive_ELISA->Tier3 Genetic_KO Genetic Validation: - Test on knockout/knockdown tissue - Signal should be absent Tier3->Genetic_KO Orthogonal Orthogonal Method: - Compare IHC with in situ hybridization - Patterns should correlate Tier3->Orthogonal End Antibody Validated for Specific Use Genetic_KO->End Orthogonal->End

Caption: Recommended experimental workflow for validating FMRFamide antibody specificity.

Troubleshooting_Logic Start Unexpected IHC Staining? Problem High Background / Non-Specific Signal? Start->Problem Control_Primary Primary Ab Omitted Control Stained? Problem->Control_Primary Yes Titer Antibody Titration Performed? Problem->Titer No (Weak/No Signal) Control_Preadsorb Pre-adsorption Control Reduces Signal? Control_Primary->Control_Preadsorb No Result_Secondary Issue is with Secondary Antibody or Detection System Control_Primary->Result_Secondary Yes Result_Specific Staining is Specific but Concentration is Too High Control_Preadsorb->Result_Specific Yes Result_CrossReactive Antibody is Likely Cross-Reactive with other FLPs Control_Preadsorb->Result_CrossReactive No Blocking Blocking Protocol Optimized? Titer->Blocking Yes Result_Optimize Optimize Titration and Blocking Steps Titer->Result_Optimize No Blocking->Control_Preadsorb Yes Blocking->Result_Optimize No

References

Technical Support Center: Stabilizing Neuropeptide DF2 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of Neuropeptide DF2.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity after storage. 1. Degradation: The peptide may have degraded due to improper storage conditions (e.g., temperature, pH). 2. Oxidation: Susceptible amino acid residues may have been oxidized. 3. Repeated Freeze-Thaw Cycles: Aliquoting the peptide solution into single-use volumes was not done, leading to degradation from multiple freeze-thaw cycles.[1]1. Verify Storage Conditions: Ensure the peptide is stored as a lyophilized powder at -20°C or -80°C for long-term storage.[2] Once reconstituted, store at 4°C for short-term use (up to a week) or aliquot and store at -20°C or -80°C for longer periods.[1] 2. Use Antioxidants/Inert Gas: For peptides susceptible to oxidation, consider dissolving in a buffer containing antioxidants or purging the vial with an inert gas like argon or nitrogen before sealing and storing.[2] 3. Aliquot: Upon reconstitution, divide the peptide solution into single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Difficulty dissolving the lyophilized peptide. 1. Incorrect Solvent: The solvent used may not be appropriate for the peptide's properties. 2. Low pH of Solvent: The peptide may have a net positive charge and require a slightly acidic solvent. 3. Hydrophobicity: The peptide may be hydrophobic and resistant to dissolving in aqueous solutions.1. Use Recommended Solvents: Start by reconstituting in sterile, distilled water or a common buffer like phosphate-buffered saline (PBS). 2. Adjust pH: If solubility is an issue, try a dilute (e.g., 10%) acetic acid solution. 3. Incorporate Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be added to the aqueous buffer to aid dissolution. Note that solutions containing DMSO should not be stored long-term.
Visible aggregates or precipitation in the solution. 1. High Concentration: The peptide concentration may be too high for the chosen solvent. 2. Incorrect pH: The pH of the solution may be at the isoelectric point (pI) of the peptide, where its net charge is zero, leading to minimal solubility. 3. Improper Mixing: Vigorous shaking or vortexing can induce aggregation.1. Lower Concentration: Try dissolving the peptide at a lower concentration. 2. Adjust pH: Adjust the pH of the buffer away from the peptide's pI. 3. Gentle Mixing: Dissolve the peptide by gentle swirling or pipetting up and down. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.
Inconsistent experimental results. 1. Peptide Degradation: The peptide may be degrading over the course of the experiment. 2. Inaccurate Concentration: The initial concentration of the peptide solution may be incorrect due to incomplete dissolution or adsorption to the vial.1. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. If using stored solutions, ensure they have been stored correctly. 2. Use Low-Binding Tubes: Store peptide solutions in low-protein-binding polypropylene (B1209903) or glass vials to minimize adsorption. 3. Confirm Concentration: Use a quantitative amino acid analysis or a validated HPLC method to confirm the peptide concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or, preferably, -80°C in a tightly sealed vial with a desiccant. This minimizes degradation from moisture and temperature fluctuations.

Q2: How should I reconstitute lyophilized this compound?

A2: It is recommended to first allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide using a sterile, high-purity solvent. For many neuropeptides, sterile water or a buffer such as phosphate-buffered saline (PBS) at a pH between 5 and 7 is suitable. Gently swirl or pipette to dissolve the peptide completely, avoiding vigorous shaking.

Q3: What factors can lead to the degradation of this compound?

A3: Several factors can contribute to the degradation of neuropeptides like DF2:

  • Temperature: Higher temperatures accelerate chemical degradation.

  • pH: Extreme pH values can cause hydrolysis of the peptide bonds. A pH range of 5-7 is generally recommended for peptide stability.

  • Oxidation: Certain amino acid residues are susceptible to oxidation.

  • Enzymatic Degradation: Proteases can cleave the peptide, rendering it inactive. This is a particular concern when working with biological samples.

  • Repeated Freeze-Thaw Cycles: These can disrupt the peptide's structure and lead to aggregation and degradation.

Q4: Are there any specific considerations for the amino acid sequence of this compound (DRNFLRFamide)?

A4: While specific stability data for DF2 is limited, its sequence suggests a few points. The C-terminal amidation is a common feature in FMRFamide-related peptides and is often crucial for biological activity and stability against carboxypeptidases. The presence of arginine (R) and phenylalanine (F) residues may make it susceptible to cleavage by certain proteases like trypsin and chymotrypsin, respectively.

Q5: Can I add excipients to my this compound solution to improve stability?

A5: Yes, excipients can enhance the stability of peptide formulations. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used as cryoprotectants and lyoprotectants to stabilize peptides during freeze-drying and long-term storage in the lyophilized state. For solutions, buffering agents are critical to maintain an optimal pH.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To properly reconstitute lyophilized this compound for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water or appropriate buffer (e.g., PBS, pH 7.4)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes before opening.

  • Briefly centrifuge the vial to ensure the powder is collected at the bottom.

  • Carefully open the vial and add the desired volume of sterile solvent to achieve the target concentration (e.g., 1 mg/mL).

  • Gently swirl the vial or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous vortexing or shaking.

  • If not for immediate use, aliquot the reconstituted solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of a this compound solution under different storage conditions.

Materials:

  • Reconstituted this compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Temperature-controlled incubators/storage units (e.g., 4°C, 25°C, 37°C)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the desired buffer. Aliquot the solution into several vials for incubation at different temperatures.

  • Incubation: Place the vials at the selected temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature condition.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a standard volume (e.g., 20 µL) of the this compound sample.

    • Run a linear gradient of Mobile Phase B to elute the peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Compare the peak area of the intact this compound at each time point and temperature to the initial (time 0) sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated to determine the stability under each condition.

Visualizations

Neuropeptide_DF2_Signaling_Pathway DF2 This compound (DRNFLRFamide) Receptor G-Protein Coupled Receptor (GPCR) DF2->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates CaM_Kinase Calcium/Calmodulin-dependent Protein Kinase (CaMK) G_Protein->CaM_Kinase Leads to activation of Transmitter_Release Enhanced Transmitter Release CaM_Kinase->Transmitter_Release Stimulates Experimental_Workflow_Stability_Assessment Start Start: Lyophilized this compound Reconstitution Reconstitute in Buffer Start->Reconstitution Aliquoting Aliquot into Samples Reconstitution->Aliquoting Incubation Incubate at Different Temperatures (4°C, 25°C, 37°C) Aliquoting->Incubation Time_Points Collect Samples at Time Points (0, 24, 48, 72h) Incubation->Time_Points HPLC_Analysis Analyze by RP-HPLC Time_Points->HPLC_Analysis Data_Analysis Quantify Peak Area (Degradation Assessment) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End Logical_Relationship_Troubleshooting Problem Problem: Loss of Activity Cause1 Degradation Problem->Cause1 Cause2 Oxidation Problem->Cause2 Cause3 Freeze-Thaw Cycles Problem->Cause3 Solution1 Verify Storage (-20°C / -80°C, pH 5-7) Cause1->Solution1 Solution2 Use Antioxidants/ Inert Gas Cause2->Solution2 Solution3 Aliquot into Single-Use Vials Cause3->Solution3

References

Controls for off-target effects in neuropeptide DF2 RNAi studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on designing and troubleshooting RNAi experiments targeting neuropeptides, with a specific focus on controlling for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of off-target effects in RNAi studies involving neuropeptides?

A1: The two main types of off-target effects in RNAi experiments are:

  • Seed-region-mediated effects: The siRNA "seed" region (positions 2-8) can bind to partially complementary sequences in the 3' UTR of unintended mRNA molecules, leading to their translational repression or degradation. This is considered the most common cause of off-target effects.

  • Immune stimulation: Double-stranded RNAs (dsRNAs) can trigger innate immune responses by activating pathways involving Toll-like receptors (TLRs), RIG-I, and PKR, leading to the production of interferons and cytokines. This can result in global changes in gene expression and cell physiology that are independent of the intended neuropeptide knockdown.

Q2: How can I be sure that the observed phenotype is due to the knockdown of my target neuropeptide and not an off-target effect?

A2: Confidence in your results can be significantly increased by implementing a multi-tiered control strategy. The most critical controls include:

  • Using multiple independent siRNAs: Employing at least two, and preferably three or more, distinct siRNAs that target different regions of the neuropeptide mRNA is a robust method. If all siRNAs produce the same phenotype, it is less likely to be the result of off-target effects, as it is improbable that different siRNA sequences will share the same off-target profile.

  • Using appropriate negative controls: A non-targeting or scrambled siRNA control is essential. This siRNA should have a similar nucleotide composition to the active siRNAs but lack significant homology to any sequence in the target organism's genome.

Q3: Are there computational tools to help predict and minimize off-target effects?

A3: Yes, several bioinformatics tools can help in the design of siRNAs with a lower probability of off-target effects. These tools screen siRNA candidates against genomic and transcriptomic databases to identify potential unintended binding sites. It is highly recommended to use such tools during the siRNA design phase.

Troubleshooting Guides

Problem 1: My scrambled/non-targeting siRNA control shows a phenotype.

  • Possible Cause: The control siRNA may not be truly "non-targeting" and could be affecting the expression of an unknown gene. Alternatively, it might be triggering an innate immune response.

  • Troubleshooting Steps:

    • Sequence Analysis: Perform a BLAST search of your control siRNA sequence against the relevant genome to ensure it does not have significant complementarity to any known genes.

    • Test a Different Control: Use a different, validated non-targeting siRNA sequence from a different supplier.

    • Assess Immune Response: Use qPCR to measure the expression levels of interferon-stimulated genes (e.g., STAT1, OAS1). If they are upregulated, it indicates an immune response. Consider using chemically modified siRNAs (e.g., 2'-O-methyl modifications) to reduce immunogenicity.

Problem 2: Two different siRNAs targeting my neuropeptide give different phenotypes.

  • Possible Cause: This is a strong indication that at least one of the phenotypes is due to an off-target effect. It is also possible that the siRNAs have different knockdown efficiencies.

  • Troubleshooting Steps:

    • Quantify Knockdown Efficiency: Use qPCR or another sensitive method to accurately measure the level of neuropeptide mRNA knockdown for each siRNA. Ensure you are comparing siRNAs with similar, high knockdown efficiency (>70%).

    • Perform a Rescue Experiment: This is the most definitive way to determine which (if any) of the phenotypes is the true on-target effect.

    • Test a Third siRNA: Introduce a third siRNA targeting a different region of the neuropeptide mRNA to see which of the two initial phenotypes it recapitulates.

Quantitative Data on Off-Target Effects

The following table summarizes data from a study highlighting the prevalence of off-target effects in RNAi screens.

MetricValueReference
Percentage of siRNAs inducing significant off-target gene expression changes~60%
Average number of off-target transcripts per siRNA10-100s
Contribution of seed region match to off-target effectsMajor

Experimental Protocols

Protocol 1: siRNA Rescue Experiment

Objective: To confirm that an observed phenotype is due to the on-target knockdown of the neuropeptide by re-introducing an siRNA-resistant version of the gene.

Methodology:

  • Design a Rescue Construct: Create an expression vector containing the full coding sequence of the target neuropeptide.

  • Introduce Silent Mutations: In the region of the neuropeptide mRNA that is targeted by your most effective siRNA, introduce 3-4 silent point mutations. These mutations should change the nucleotide sequence without altering the amino acid sequence of the resulting neuropeptide. This will make the rescue construct's mRNA resistant to degradation by the siRNA.

  • Transfection/Transduction: Co-transfect or co-transduce the cells or organism with both the siRNA targeting the endogenous neuropeptide and the siRNA-resistant rescue construct.

  • Control Groups:

    • Cells/organism treated with a non-targeting siRNA.

    • Cells/organism treated with the on-target siRNA + an empty vector.

    • Cells/organism treated with the on-target siRNA + the rescue construct.

  • Phenotypic Analysis: Observe the phenotype in all groups. A successful rescue is achieved if the phenotype observed in the "siRNA + empty vector" group is reversed or significantly ameliorated in the "siRNA + rescue construct" group, making it resemble the "non-targeting siRNA" group.

Protocol 2: Validating with Multiple Independent siRNAs

Objective: To reduce the probability that an observed phenotype is due to an off-target effect.

Methodology:

  • siRNA Design: Design at least three independent siRNAs that target different, non-overlapping regions of the neuropeptide mRNA. Use bioinformatics tools to minimize the potential for off-target effects for each sequence.

  • Knockdown Efficiency Measurement: For each individual siRNA, perform a dose-response curve to determine the optimal concentration for maximal knockdown with minimal toxicity. Quantify the knockdown efficiency for each siRNA at this concentration using qPCR.

  • Phenotypic Analysis: Perform the phenotypic assay for each of the independent siRNAs, as well as for a non-targeting control siRNA.

  • Data Interpretation: A high degree of confidence in the on-target nature of the phenotype is achieved if at least two (preferably all three) of the siRNAs produce a statistically significant and similar phenotype, provided they all achieve significant knockdown of the target neuropeptide.

Visualizations

RNAi_Workflow cluster_design Phase 1: Design & Preparation cluster_exp Phase 2: Experimentation cluster_validation Phase 3: Validation & Controls A Identify Target Neuropeptide Gene B Design Multiple siRNAs (Use Off-Target Prediction) A->B C Design Rescue Construct (siRNA-Resistant) B->C D Synthesize siRNAs & Non-Targeting Control B->D E Deliver siRNA to Cells/Organism D->E F Measure Knockdown (qPCR) E->F G Perform Phenotypic Assay E->G H Test Multiple Independent siRNAs G->H I Perform Rescue Experiment G->I J Analyze Data H->J I->J K Conclusion J->K Phenotype Validated

Caption: Experimental workflow for a well-controlled neuropeptide RNAi study.

Off_Target_Mechanisms cluster_on_target On-Target Silencing cluster_off_target Off-Target Effects siRNA_on siRNA RISC_on RISC siRNA_on->RISC_on binds mRNA_target Target Neuropeptide mRNA RISC_on->mRNA_target Perfect Match Cleavage mRNA Cleavage & Degradation mRNA_target->Cleavage siRNA_off siRNA RISC_off RISC siRNA_off->RISC_off binds TLR TLR / RIG-I siRNA_off->TLR activates mRNA_off Unintended mRNA RISC_off->mRNA_off Seed Region Match Repression Translational Repression mRNA_off->Repression Immune Innate Immune Response TLR->Immune

Caption: Mechanisms of on-target versus off-target RNAi effects.

Troubleshooting_Flowchart Start Unexpected Phenotype Observed Q1 Does the non-targeting control show a phenotype? Start->Q1 A1_Yes Potential immune response or control siRNA has off-targets. Test new control & check interferon genes. Q1->A1_Yes Yes Q2 Do multiple independent siRNAs give the same phenotype? Q1->Q2 No A2_No High likelihood of off-target effects. Trust phenotype only if replicated by >2 siRNAs. Q2->A2_No No Q3 Is the phenotype rescued by an siRNA-resistant construct? Q2->Q3 Yes A3_No Phenotype is likely an off-target effect. Q3->A3_No No Conclusion Phenotype is likely ON-TARGET Q3->Conclusion Yes

Caption: Decision flowchart for troubleshooting unexpected RNAi phenotypes.

Validation & Comparative

A Comparative Analysis of Neuropeptide DF2 (FMRFamide-like Peptides) and sNPF on Sleep Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two significant neuropeptide families in Drosophila melanogaster: the FMRFamide-like peptides (FaLPs), often associated with the term DF2 in broader neuropeptide classification, and the short neuropeptide F (sNPF) system. This analysis is based on experimental data from peer-reviewed literature and is intended to be an objective resource for understanding their distinct and overlapping roles in sleep regulation.

Overview of Neuropeptide Systems

FMRFamide-like peptides (FaLPs) are a diverse group of neuropeptides characterized by a C-terminal Arginine-Phenylalanine-amide motif. In Drosophila, these peptides are encoded by the FMRFamide gene and have been primarily implicated in the modulation of stress-induced sleep. Their receptor, the FMRFamide receptor (FR), is a G-protein coupled receptor (GPCR) whose downstream signaling is still being fully elucidated but appears to involve calcium signaling in some contexts.

Short neuropeptide F (sNPF) is a neuropeptide homologous to the mammalian neuropeptide Y (NPY). It is known to play a crucial role in a variety of physiological processes, including feeding, circadian rhythms, and, notably, the promotion of baseline sleep. The sNPF receptor (sNPFR) is also a GPCR, and its activation can lead to divergent downstream signaling cascades, including modulation of cyclic AMP (cAMP) levels, depending on the neuronal context.

Quantitative Comparison of Sleep Phenotypes

The following tables summarize the quantitative effects of genetic manipulations of the FMRFamide-like peptide and sNPF systems on sleep parameters in Drosophila.

Table 1: Effects of Loss-of-Function Mutations on Sleep
Gene MutantSleep ParameterDaytime EffectNighttime EffectCitation(s)
FMRFamide Receptor (FR) Total SleepNo significant difference in baseline sleep.No significant difference in baseline sleep.[1][2]
Sleep Rebound (after heat stress)Reduced recovery sleep.Not specified.[1][2]
sNPF Total SleepSignificant decrease.Significant decrease.[3]
Sleep Bout DurationDecreased.Decreased.
Sleep Bout NumberNo significant change or slight increase.No significant change or slight increase.
sNPF Receptor (sNPFR) Total SleepElevated sleep.Elevated sleep.
Sleep Bout DurationIncreased.Increased.
Table 2: Effects of Overexpression/Activation on Sleep
Neuropeptide/Neuron ActivatedSleep ParameterDaytime EffectNighttime EffectCitation(s)
sNPF Neurons (Thermogenetic) Total SleepDramatic increase.Dramatic increase.
Sleep StateRapid and sustained quiescence.Rapid and sustained quiescence.
sNPF Neurons (Optogenetic) Total SleepLong-lasting increase, even with brief activation.Delayed sleep increases.
Sleep TransitionRapid transition to a sleep-like state.Maintained sleep through light pulse.

Signaling Pathways

The signaling pathways for the FMRFamide receptor and the sNPF receptor exhibit distinct characteristics.

FMRFamide Receptor (FR) Signaling

The FMRFamide receptor is a G-protein coupled receptor. While its role in sleep is primarily linked to stress responses, studies on its signaling in other contexts, such as muscle contraction and flight modulation, suggest it can couple to intracellular calcium signaling pathways, potentially via the IP3 receptor. In the context of muscle contraction, the involvement of common second messengers like cAMP and cGMP has been ruled out.

FMRFamide_Signaling FMRFamide FMRFamide-like Peptide FR FMRFamide Receptor (FR) (GPCR) FMRFamide->FR G_protein G-protein FR->G_protein IP3R IP3 Receptor G_protein->IP3R activates Ca_release Ca²⁺ Release IP3R->Ca_release Cellular_Response Stress-Induced Sleep Ca_release->Cellular_Response

FMRFamide Receptor Signaling Pathway.
sNPF Receptor (sNPFR) Signaling

The sNPF receptor's signaling is multifaceted and appears to be cell-type specific. In some neurons, sNPFR activation leads to a decrease in cAMP levels via Gαo, which is associated with neuronal inhibition and sleep promotion. In other contexts, particularly in relation to feeding, sNPFR signaling has been shown to increase cAMP levels via Gαs, leading to the activation of Protein Kinase A (PKA) and the transcription factor CREB. This dual signaling capacity allows sNPF to exert diverse physiological effects.

sNPF_Signaling cluster_inhibitory Inhibitory Pathway (Sleep Promotion) cluster_excitatory Excitatory Pathway sNPF_i sNPF sNPFR_i sNPF Receptor (sNPFR) sNPF_i->sNPFR_i Gao Gαo sNPFR_i->Gao AC_i Adenylate Cyclase Gao->AC_i inhibits cAMP_i ↓ cAMP AC_i->cAMP_i Inhibition Neuronal Inhibition cAMP_i->Inhibition sNPF_e sNPF sNPFR_e sNPF Receptor (sNPFR) sNPF_e->sNPFR_e Gas Gαs sNPFR_e->Gas AC_e Adenylate Cyclase Gas->AC_e activates cAMP_e ↑ cAMP AC_e->cAMP_e PKA PKA cAMP_e->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

sNPF Receptor Signaling Pathways.

Experimental Protocols

The study of neuropeptide effects on sleep in Drosophila relies on a set of well-established experimental protocols.

Sleep Monitoring using the Drosophila Activity Monitoring (DAM) System

This is the standard high-throughput method for measuring sleep and activity rhythms in Drosophila.

  • Apparatus: Drosophila Activity Monitors (DAMs) from TriKinetics. Each monitor holds 32 individual flies in transparent tubes. An infrared beam bisects each tube, and a "beam cross" is recorded each time a fly moves past the beam.

  • Procedure:

    • Individual flies are loaded into glass or plastic tubes containing a food source at one end.

    • The tubes are placed into the DAMs, which are then housed in a temperature- and light-controlled incubator.

    • Activity data (beam crosses) are continuously recorded, typically in 1-minute bins, for several days.

  • Data Analysis: Sleep is operationally defined as a period of 5 or more consecutive minutes of inactivity (zero beam crosses). Custom software (e.g., SCAMP, ShinyR-DAM) is used to analyze the raw activity data to calculate various sleep parameters, including total sleep duration, sleep bout number, and average sleep bout length.

DAM_Workflow Fly_Prep Individual flies placed in food-containing tubes DAM_Loading Tubes loaded into Drosophila Activity Monitors (DAMs) Fly_Prep->DAM_Loading Incubation DAMs placed in a controlled environment incubator (light/dark cycle, temperature) DAM_Loading->Incubation Data_Collection Infrared beam crosses recorded (typically in 1-minute bins) Incubation->Data_Collection Data_Analysis Sleep analysis software used to calculate sleep parameters (5 min inactivity = sleep) Data_Collection->Data_Analysis

DAM System Experimental Workflow.
Thermogenetic Activation of Neurons

This technique uses temperature-sensitive ion channels to control the activity of specific neurons.

  • Genetic Tools: The GAL4/UAS system is used to express a temperature-sensitive cation channel, such as dTRPA1, in specific neurons of interest (e.g., sNPF-expressing neurons).

  • Procedure:

    • Flies expressing dTRPA1 in the target neurons are raised at a permissive temperature (e.g., 21°C), where the channel is inactive.

    • For activation, the ambient temperature is shifted to a restrictive temperature (e.g., 29°C), which opens the dTRPA1 channel and depolarizes the neurons.

    • Sleep and activity are monitored using the DAM system before, during, and after the temperature shift to assess the effect of neuronal activation.

Optogenetic Activation of Neurons

Optogenetics allows for more precise temporal control of neuronal activity using light-sensitive ion channels.

  • Genetic Tools: The GAL4/UAS system is used to express a light-gated cation channel, such as Channelrhodopsin (e.g., CsChrimson, which is responsive to red light), in the desired neuronal population.

  • Procedure:

    • Flies expressing the channelrhodopsin are raised on food containing all-trans-retinal (B13868) (ATR), a necessary cofactor for the channel's function.

    • During the experiment (while being monitored in the DAM system), flies are exposed to light of the appropriate wavelength (e.g., red light for CsChrimson) to activate the neurons.

    • The timing and duration of the light stimulation can be precisely controlled, allowing for the investigation of the acute effects of neuronal activation on sleep initiation and maintenance.

Summary and Conclusion

The FMRFamide-like peptides and sNPF represent two distinct neuropeptidergic systems with different primary roles in sleep regulation in Drosophila.

  • sNPF acts as a key promoter of baseline sleep , influencing both the duration and consolidation of sleep under normal conditions. Its signaling pathway is complex and can be either inhibitory or excitatory, suggesting a nuanced role in regulating neuronal circuits.

  • FMRFamide-like peptides are primarily involved in mediating stress-induced sleep , an adaptive response to cellular stress. While they do not appear to significantly affect baseline sleep, they are crucial for the increased sleep that follows stressful events. The signaling of the FMRFamide receptor appears to be distinct from the cAMP-mediated pathways often associated with sNPF.

This comparative guide highlights the specialized functions of these two neuropeptide systems. For researchers in neurobiology and drug development, understanding these differences is critical for identifying specific targets for the modulation of sleep under both normal and pathological conditions. Future research further delineating the downstream signaling components of the FMRFamide receptor and identifying the specific FMRFamide-like peptides involved in sleep will provide a more complete picture of this important regulatory system.

References

A Comparative Analysis of Drosulfakinin (DSK) and Neuropeptide F (NPF) in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional differences between the neuropeptides Drosulfakinin (DSK) and Neuropeptide F (NPF) in the model organism Drosophila melanogaster. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of their signaling pathways.

Drosulfakinin (DSK), the Drosophila homolog of the vertebrate cholecystokinin (B1591339) (CCK), and Neuropeptide F (NPF), the homolog of vertebrate neuropeptide Y (NPY), are crucial neuromodulators that regulate a diverse array of physiological processes and behaviors. While both are key players in the fly's neuroendocrine system, they exhibit distinct and sometimes opposing functions. This guide elucidates these differences to provide a clear understanding of their specific roles.

Functional Comparison at a Glance

Function Drosulfakinin (DSK) Neuropeptide F (NPF)
Feeding Behavior Satiety signal; suppresses food intake.[1][2][3][4]Hunger signal; promotes food intake.[5]
Aggression Modulates aggression; knockout of Dsk or its receptor reduces aggression. Social isolation downregulates Dsk expression, and Dsk knockdown increases isolation-induced aggression.Has an opposite modulatory effect on aggression to serotonin; silencing the NPF circuit increases aggression.
Sleep/Wakefulness Implicated in sleep regulation; activation of insulin (B600854) signaling in Dsk neurons decreases sleep. Dsk neurons interact with sleep-regulating circuits.Promotes wakefulness and suppresses sleep, particularly under starvation conditions.
Sexual Behavior Suppresses male courtship and promotes female sexual receptivity.Regulates male courtship drive.
Social Behavior Regulates social network behavior and responses to social isolation.
Development Regulates developmental timing and body size.
Stress Response Mediates stress-induced escape responses in larvae.Mediates responses to stressors like parasitic wasps.
Receptors CCKLR-17D1, CCKLR-17D3.NPFR1.

Signaling Pathways

The distinct functions of DSK and NPF are mediated through their specific receptors and downstream signaling cascades.

DSK_Signaling_Pathway DSK Drosulfakinin (DSK) CCKLR_17D1 CCKLR-17D1 DSK->CCKLR_17D1 Binds to CCKLR_17D3 CCKLR-17D3 DSK->CCKLR_17D3 Binds to Gq Gq protein CCKLR_17D1->Gq Activates CCKLR_17D3->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Responses Physiological Responses (e.g., Satiety, Aggression) Ca_release->Physiological_Responses PKC_activation->Physiological_Responses

DSK Signaling Pathway

NPF_Signaling_Pathway NPF Neuropeptide F (NPF) NPFR1 NPFR1 NPF->NPFR1 Binds to Gi Gi protein NPFR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Physiological_Responses Physiological Responses (e.g., Hunger, Wakefulness) PKA->Physiological_Responses

NPF Signaling Pathway

Experimental Data

Table 1: Effects on Feeding Behavior
ExperimentNeuropeptide ManipulationResultReference
Food Intake AssayKnockdown of Dsk in medial neurosecretory cells~40% increase in food intake
Food Intake AssayActivation of NPF signalingIncreased food consumption
Food Intake AssayLoss-of-function npf alleleReduced food intake
Table 2: Effects on Aggressive Behavior
ExperimentNeuropeptide ManipulationResultReference
Aggression AssayKnockout of Dsk or CCKLR-17D1Reduced aggression
Aggression AssaySilencing of NPF neuronsIncreased aggression
Table 3: Effects on Sleep-Wake Behavior
ExperimentNeuropeptide ManipulationResultReference
Sleep AssayActivation of NPF signalingPromotes wakefulness, suppresses sleep
Sleep AssayLoss-of-function npf alleleFailure to suppress sleep during starvation
Sleep AssayActivated insulin signaling in Dsk neuronsDecreased sleep in the fed state

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common experimental protocols used to study DSK and NPF function.

Genetic Manipulation of Neuropeptide Signaling

The GAL4/UAS system is a powerful tool for manipulating gene expression in a spatially and temporally controlled manner in Drosophila.

Objective: To activate or silence specific neurons expressing either DSK or NPF to observe the resulting behavioral phenotypes.

Protocol:

  • Fly Stocks:

    • Driver lines: Dsk-GAL4 or NPF-GAL4 (expressing GAL4 in DSK or NPF neurons, respectively).

    • Effector lines:

      • UAS-NaChBac (for neuronal activation via a bacterial sodium channel).

      • UAS-dTrpA1 (for temperature-sensitive neuronal activation).

      • UAS-shibirets (for temperature-sensitive neuronal silencing).

      • UAS-RNAi constructs (for gene knockdown).

  • Crosses: Cross driver lines with effector lines to generate progeny with the desired genetic manipulation in the target neurons.

  • Experimental Conditions:

    • For temperature-sensitive effectors, experiments are conducted at a permissive temperature (e.g., 22°C) and a restrictive temperature (e.g., 29-32°C) to induce the effect.

  • Behavioral Assays: Progeny are subjected to behavioral assays (see below) to assess the effects of neuronal manipulation.

Experimental_Workflow_GAL4_UAS Start Select Driver and Effector Fly Lines Cross Cross GAL4 Driver with UAS Effector Start->Cross Progeny Collect Progeny with Desired Genotype Cross->Progeny Manipulation Induce Neuronal Activation/Silencing (e.g., Temperature Shift) Progeny->Manipulation Assay Perform Behavioral Assay Manipulation->Assay Analysis Analyze and Compare Behavioral Data Assay->Analysis End Conclusion Analysis->End

GAL4/UAS Experimental Workflow
Feeding Behavior Assays

a) Capillary Feeder (CAFE) Assay

Objective: To quantify food intake over a specific period.

Protocol:

  • Preparation: Flies are housed in vials with access to calibrated glass capillaries containing liquid food (e.g., 5% sucrose (B13894) solution).

  • Measurement: The change in the food level in the capillaries is measured at regular intervals to determine the volume consumed.

  • Controls: Capillaries in empty vials are used to control for evaporation.

  • Analysis: Food consumption is calculated and normalized to the number of flies.

b) Proboscis Extension Response (PER) Assay

Objective: To assess the motivation to feed.

Protocol:

  • Starvation: Flies are starved for a defined period to induce a feeding motivation.

  • Stimulation: The fly's tarsi (feet) are touched with a droplet of a specific tastant (e.g., sucrose solution).

  • Observation: A positive response is recorded if the fly extends its proboscis.

  • Analysis: The percentage of flies showing a positive PER is calculated.

Aggression Assays

Objective: To quantify aggressive behaviors between male flies.

Protocol:

  • Housing: Male flies are housed individually for a set period to increase aggression levels.

  • Arena: Two male flies are placed in a small arena with a food source or a decapitated female to elicit territorial and competitive behaviors.

  • Observation: The interaction is recorded for a defined period (e.g., 20-30 minutes).

  • Scoring: Specific aggressive behaviors are scored, such as lunging, wing threat, and boxing.

  • Analysis: The frequency and duration of aggressive encounters are quantified and compared between different genotypes or experimental conditions.

Sleep/Wakefulness Assays

Objective: To monitor and quantify sleep and activity patterns.

Protocol:

  • Monitoring: Individual flies are placed in small tubes within a Drosophila Activity Monitoring (DAM) system.

  • Data Collection: An infrared beam bisects each tube, and the number of beam crossings is recorded as a measure of activity, typically in one-minute bins over several days.

  • Sleep Definition: Sleep is defined as any period of five or more consecutive minutes of inactivity.

  • Analysis: Various sleep parameters are calculated, including total sleep duration, sleep bout length, and sleep bout number during both day and night.

Conclusion

Drosulfakinin and Neuropeptide F are integral to the regulation of fundamental behaviors in Drosophila melanogaster. DSK primarily functions as a satiety signal, modulating aggression and sexual behaviors. In contrast, NPF acts as a hunger signal, promoting wakefulness and influencing developmental processes. Their distinct receptors and signaling pathways provide a clear basis for their differential and often opposing roles. The experimental approaches outlined here are foundational for further dissecting the neural circuits and molecular mechanisms through which these neuropeptides exert their effects, offering valuable insights for neurobiology and drug development.

References

Validating Neuropeptide FF Receptor 2 Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and alternative techniques for validating protein-protein interactions with the Neuropeptide FF Receptor 2 (NPFFR2). NPFFR2, a G protein-coupled receptor (GPCR), is a key player in a variety of physiological processes, including pain modulation, opioid signaling, and energy homeostasis. Understanding its interaction network is crucial for elucidating its function and for the development of novel therapeutics. This document offers detailed experimental protocols, data presentation, and visualizations to aid in the selection of the most appropriate method for your research needs.

Introduction to Neuropeptide FF Receptor 2 (NPFFR2)

Neuropeptide FF (NPFF) and its cognate receptors, NPFFR1 and NPFFR2, are integral components of the RF-amide neuropeptide family. NPFFR2, in particular, has garnered significant interest due to its role in modulating the effects of opioids, making it a promising target for the development of analgesics with reduced side effects[1][2]. The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Evidence also suggests potential coupling to Gαq proteins, which would activate the phospholipase C (PLC) pathway. Downstream signaling can also influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway[3]. Given its transmembrane nature and involvement in complex signaling cascades, identifying and validating its interacting partners is essential for a complete understanding of its biological function.

Co-Immunoprecipitation for Validating NPFFR2 Interactions

Co-immunoprecipitation (Co-IP) is a robust and widely used technique to identify and validate in vivo protein-protein interactions. The principle of Co-IP involves using an antibody to capture a specific protein (the "bait"), which in turn pulls down any associated proteins (the "prey") from a cell or tissue lysate. The entire complex is then isolated, and the interacting proteins are identified, typically by Western blotting.

Key Interacting Partners of NPFFR2

Research has suggested that NPFFR2 interacts with several other proteins, including:

  • Dopamine (B1211576) D1 Receptor: Co-immunoprecipitation experiments have demonstrated a physical interaction between NPFFR2 and the D1 dopamine receptor in human renal proximal tubule cells[4].

  • Opioid Receptors: The NPFF system is well-known for its modulation of opioid signaling, and while direct binding is not the mechanism, functional interactions and potential complex formations are areas of active investigation[1].

  • G Proteins: As a GPCR, NPFFR2 directly interacts with heterotrimeric G proteins (primarily Gαi/o) to initiate downstream signaling cascades.

Experimental Protocol: Co-Immunoprecipitation of NPFFR2

This protocol is adapted for the co-immunoprecipitation of a membrane-bound receptor like NPFFR2.

Materials:

  • Cells or tissues expressing tagged or endogenous NPFFR2 and its putative interacting partner.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40 (NP-40) or 1% Triton X-100, and protease and phosphatase inhibitor cocktails. The choice of detergent is critical for solubilizing membrane proteins while preserving interactions.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M glycine (B1666218) (pH 2.5-3.0) or SDS-PAGE sample buffer.

  • Primary antibodies specific for NPFFR2 (bait) and the suspected interacting protein (prey).

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Magnetic stand or centrifuge.

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on a rotator for 30-60 minutes at 4°C to solubilize membrane proteins.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation or using a magnetic stand and discard the beads. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the primary antibody against NPFFR2 to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complex.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer. With each wash, resuspend the beads and then pellet them. These washes are crucial for removing non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding elution buffer or directly resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using a primary antibody against the suspected interacting protein.

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Cells Cells expressing NPFFR2 & Partner Lysate Cell Lysate Cells->Lysate Lysis Buffer Antibody Anti-NPFFR2 Antibody Complex Antibody-NPFFR2- Partner Complex on Beads Lysate->Complex Incubate Beads Protein A/G Beads Wash Wash Beads Complex->Wash Isolate Elute Elute Proteins Wash->Elute WB Western Blot Elute->WB Detection Detect Interacting Partner WB->Detection

Caption: Simplified signaling pathway of the Neuropeptide FF Receptor 2 (NPFFR2).

Conclusion

Validating protein-protein interactions is a critical step in understanding the function of receptors like NPFFR2. Co-immunoprecipitation is a powerful and accessible method for identifying potential interacting partners in a cellular context. However, due to the potential for non-specific interactions and the limitations in detecting transient binding, it is highly recommended to corroborate Co-IP results with an orthogonal method such as FRET, BRET, or PLA. The choice of validation method will depend on the specific research question, available resources, and the nature of the interaction being studied. This guide provides the foundational knowledge and protocols to design and execute robust experiments to explore the NPFFR2 interactome.

References

Neuropeptide DF2 and NPF Receptor Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that neuropeptide DF2, a member of the FMRFamide-related peptide (FaRP) family, does not activate the Neuropeptide F (NPF) receptor in Drosophila melanogaster. These two signaling systems operate through distinct receptor-ligand interactions and intracellular pathways.

This guide provides a comparative analysis of the NPF and FaRP signaling systems in Drosophila, presenting experimental data on receptor activation, detailing the methodologies used in these studies, and illustrating the distinct signaling pathways.

Ligand-Receptor Specificity: NPF vs. FMRFamide-Related Peptides

In Drosophila, Neuropeptide F (NPF) and FMRFamide-related peptides (FaRPs) constitute two separate classes of neuropeptides that mediate a wide array of physiological processes. While "this compound" is not a standard nomenclature for a specific Drosophila peptide, the term has been associated with FMRFamide-related peptides in other invertebrates. In Drosophila, the FMRFamide gene encodes several peptides, including DPKQDFMRFamide, SDNFMRFamide, and TPAEDFMRFamide.

Extensive research has characterized the receptors for both NPF and FaRPs. NPF binds to and activates the NPF receptor (NPFR1), a G-protein coupled receptor (GPCR) with homology to vertebrate Neuropeptide Y (NPY) receptors.[1][2] FaRPs, on the other hand, activate a distinct GPCR known as the FMRFamide receptor (FMRFaR).[3]

Crucially, there is no direct experimental evidence to suggest cross-reactivity between FaRPs and the NPF receptor in Drosophila. These are considered to be two independent signaling pathways with specific ligand-receptor pairings. While a study in the nematode C. elegans has shown that an NPY-like receptor can be activated by an FMRFamide-like peptide, this appears to be an exception and has not been observed in Drosophila.[1]

Quantitative Comparison of Receptor Activation

To objectively compare the activation of the NPF and FMRFamide receptors by their respective ligands, we have summarized key quantitative data from published studies. The following table presents the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which are measures of the potency of a ligand in activating or inhibiting its receptor.

ReceptorLigandAssay TypeQuantitative MetricValue (nM)Reference
NPF Receptor (NPFR1)Neuropeptide F (NPF)Adenylyl Cyclase InhibitionIC5051[2]
NPF Receptor (NPFR1)Neuropeptide F (NPF)Whole Cell BindingIC5065
FMRFamide Receptor (FMRFaR)DPKQDFMRFamideMuscle ContractionEC50~40
FMRFamide Receptor (FMRFaR)Other FaRPsMuscle ContractionEC50~40

Experimental Protocols

The quantitative data presented above were obtained through specific experimental methodologies designed to assess GPCR activation. Below are detailed descriptions of the key experimental protocols used in the cited studies.

Adenylyl Cyclase Inhibition Assay (for NPF Receptor)

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling.

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are stably transfected with a plasmid encoding the Drosophila NPF receptor (NPFR1).

  • Cell Stimulation: The transfected cells are treated with forskolin, a potent activator of adenylyl cyclase, to induce cAMP production.

  • Ligand Application: Various concentrations of NPF are added to the cells in the presence of forskolin.

  • cAMP Measurement: After an incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive binding assay, such as a radioimmunoassay or a fluorescence-based assay.

  • Data Analysis: The concentration of NPF that causes a 50% inhibition of forskolin-stimulated cAMP production is determined and reported as the IC50 value.

Whole Cell Binding Assay (for NPF Receptor)

This assay directly measures the binding affinity of a ligand to its receptor on the surface of intact cells.

  • Cell Culture and Transfection: CHO cells are stably transfected with a plasmid encoding the Drosophila NPF receptor (NPFR1).

  • Radioligand Preparation: A radiolabeled version of NPF (e.g., 125I-NPF) is prepared.

  • Competitive Binding: The transfected cells are incubated with a fixed concentration of the radiolabeled NPF and varying concentrations of unlabeled NPF.

  • Separation and Scintillation Counting: After reaching equilibrium, the cells are washed to remove unbound radioligand. The amount of bound radioactivity is then measured using a scintillation counter.

  • Data Analysis: The concentration of unlabeled NPF that displaces 50% of the specifically bound radiolabeled NPF is calculated as the IC50 value.

Muscle Contraction Assay (for FMRFamide Receptor)

This is a physiological assay that measures the functional response of a tissue to neuropeptide application.

  • Preparation: The larval neuromuscular junction of Drosophila is dissected and maintained in a physiological saline solution.

  • Stimulation: The motor nerve is stimulated electrically to elicit muscle contractions, which are measured using a force transducer.

  • Peptide Application: Various concentrations of FMRFamide-related peptides (e.g., DPKQDFMRFamide) are added to the bath.

  • Measurement of Response: The increase in the force of muscle contraction in response to the peptide is recorded.

  • Data Analysis: The concentration of the peptide that produces 50% of the maximal increase in contraction force is determined as the EC50 value.

Signaling Pathways

The NPF and FMRFamide receptors initiate distinct intracellular signaling cascades upon activation. These pathways are visualized below using the DOT language.

NPF_Signaling_Pathway NPF Neuropeptide F (NPF) NPFR1 NPF Receptor (NPFR1) (GPCR) NPF->NPFR1 Binds to G_protein Gi/o Protein NPFR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels) PKA->Cellular_Response Phosphorylates

Caption: NPF Receptor Signaling Pathway.

FMRFamide_Signaling_Pathway FMRFa FMRFamide-related Peptide (FaRP) FMRFaR FMRFamide Receptor (FMRFaR) (GPCR) FMRFa->FMRFaR Binds to G_protein_q Gq Protein FMRFaR->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: FMRFamide Receptor Signaling Pathway.

Conclusion

Based on the available scientific literature, this compound (as a member of the FMRFamide-related peptide family) does not activate the NPF receptor in Drosophila melanogaster. The NPF and FaRP systems are distinct, with specific ligands, receptors, and downstream signaling pathways. NPF activates the NPFR1 receptor, which is coupled to a Gi/o protein and leads to the inhibition of adenylyl cyclase. In contrast, FMRFamide-related peptides activate the FMRFamide receptor, which is coupled to a Gq protein, stimulating phospholipase C and leading to an increase in intracellular calcium. This understanding of two separate and specific neuropeptide signaling systems is crucial for researchers in the fields of neuroscience and drug development.

References

A Comparative Guide to Orthologs of Neuropeptide DF2 in Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of neuropeptide DF2 and its orthologs within the broader FMRFamide-related peptide (FaRP) family across various invertebrate phyla. The information presented is supported by experimental data to facilitate research and drug development targeting these neuropeptide signaling systems.

Introduction to this compound and its Orthologs

This compound, with the amino acid sequence Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH2 (DRNFLRFamide), was first isolated from the crayfish Procambarus clarkii. It belongs to the large and diverse family of FMRFamide-related peptides (FaRPs), which are characterized by the C-terminal motif -RFamide. FaRPs are widespread throughout the invertebrate kingdom and are involved in a vast array of physiological processes, including cardiovascular regulation, muscle contraction, feeding behavior, and reproduction.

Orthologs of DF2 are found in numerous invertebrate species and are broadly categorized into FMRFamide-like peptides (FLPs), neuropeptide F (NPF), and short neuropeptide F (sNPF). NPFs are considered to be the invertebrate orthologs of the vertebrate neuropeptide Y (NPY) family. This guide will compare the sequence, function, and signaling pathways of DF2 and its orthologs in key invertebrate model organisms.

Comparative Data of this compound Orthologs

The following table summarizes the sequence and functional data for DF2 and a selection of its orthologs from different invertebrate phyla.

Peptide NameSequenceSpeciesPhylumReceptor(s)Reported Function(s)EC50 / Ki
This compound DRNFLRFamideProcambarus clarkiiArthropoda-Enhances transmitter release-
FMRFamide FMRFamideMacrocallista nimbosaMolluscaFaNaC, GPCRsCardioexcitatory, muscle contractionµM range
Drosophila FMRFamide-related peptides (dFMRFa) e.g., DPKQDFMRFamideDrosophila melanogasterArthropodaFMRFa-R (GPCR)Modulates muscle contraction, enhances synaptic transmission.[1]0.1 µM (DPKQDFMRFamide)[1]
Locust FLRFamides e.g., GQERNFLRFamideLocusta migratoriaArthropodaFaRP receptorsMyostimulatory on oviduct-
C. elegans FLP-21 APEASPFIRFamideCaenorhabditis elegansNematodaNPR-1Regulates feeding behavior10-fold higher potency on NPR-1.215V vs NPR-1.215F[2]
Abalone LFRFamide GSLFRFamideHaliotis discus hannaiMolluscaHdh-sNPFR (GPCR)Induces spawning, suppresses food intake-
Mud Crab sNPF e.g., pQRLRWamideScylla paramamosainArthropodasNPFR (GPCR)Involved in ovarian development1.2 - 8.5 µM[3]

Signaling Pathways

This compound and its orthologs primarily exert their effects through G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors activate intracellular signaling cascades that lead to a physiological response. The specific G-protein activated (Gαs, Gαi/o, or Gαq) determines the downstream pathway. In some molluscs, FMRFamide can also directly gate a sodium channel (FaNaC).[4]

Neuropeptide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neuropeptide Neuropeptide (e.g., DF2, FMRFamide) GPCR GPCR Neuropeptide->GPCR Binds to G_protein G-protein (α, β, γ) GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates (Gαs) / Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP Adenylyl_Cyclase->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) PKA->Cellular_Response Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Generalized signaling pathway for FMRFamide-related peptides.

Experimental Protocols

This section details common methodologies used to identify, characterize, and quantify the activity of neuropeptide orthologs.

Neuropeptide Identification and Sequencing

Objective: To isolate and determine the amino acid sequence of novel neuropeptides from invertebrate tissues.

Methodology: Mass Spectrometry (MS)

  • Tissue Dissection and Extraction:

    • Dissect neuronal tissues (e.g., ganglia) from the invertebrate species of interest.

    • Homogenize the tissue in an acidic extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to inactivate proteases.

    • Centrifuge the homogenate and collect the supernatant containing the peptides.

    • Solid-phase extraction (SPE) is often used for initial purification and desalting of the peptide extract.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • The peptide extract is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The eluent from the HPLC is directly introduced into a mass spectrometer.

    • The mass spectrometer performs an initial scan (MS1) to determine the mass-to-charge ratio (m/z) of the peptides.

    • Selected peptide ions are fragmented (MS2 or tandem MS), and the resulting fragment ion masses are measured.

  • Data Analysis and Sequencing:

    • The MS/MS spectra are analyzed to determine the amino acid sequence of the peptides. This can be done through database searching if a genome or transcriptome is available, or via de novo sequencing if no sequence database exists.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a neuropeptide for its receptor.

Methodology: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line heterologously expressing the receptor of interest or from native tissues known to express the receptor.

    • Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Competition Binding:

    • In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (a known high-affinity ligand for the receptor) with varying concentrations of the unlabeled test peptide (the neuropeptide ortholog).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test peptide.

    • Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Objective: To quantify the biological activity (e.g., EC50) of a neuropeptide.

Methodology: In Vitro Muscle Contraction Assay

  • Tissue Preparation:

    • Dissect a muscle tissue known to be a target of the neuropeptide (e.g., heart, oviduct, hindgut).

    • Mount the tissue in an organ bath containing a physiological saline solution.

  • Force Measurement:

    • Attach one end of the muscle to a force transducer to record isometric or isotonic contractions.

    • Allow the muscle to equilibrate and establish a baseline contractile activity.

  • Peptide Application:

    • Add increasing concentrations of the neuropeptide to the organ bath.

    • Record the changes in contraction frequency and/or amplitude at each concentration.

  • Data Analysis:

    • Plot the response (e.g., change in contraction amplitude) against the peptide concentration.

    • Fit the data to a dose-response curve to determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).

Experimental Workflow for Ortholog Identification and Characterization

The following diagram illustrates a typical workflow for the discovery and functional characterization of neuropeptide orthologs.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Analysis Analysis & Validation Tissue_Collection Tissue Collection (e.g., Ganglia) Peptide_Extraction Peptide Extraction Tissue_Collection->Peptide_Extraction Mass_Spectrometry LC-MS/MS Analysis Peptide_Extraction->Mass_Spectrometry Sequencing De Novo Sequencing or Database Search Mass_Spectrometry->Sequencing Peptide_Synthesis Peptide Synthesis Sequencing->Peptide_Synthesis Receptor_Cloning Receptor Cloning & Expression Sequencing->Receptor_Cloning Localization Localization Studies (In Situ Hybridization) Sequencing->Localization Binding_Assay Receptor Binding Assay (Determine Ki) Peptide_Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Muscle Contraction, Determine EC50) Peptide_Synthesis->Functional_Assay Receptor_Cloning->Binding_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Pathway_Elucidation Signaling Pathway Elucidation Data_Analysis->Pathway_Elucidation

Caption: Workflow for neuropeptide ortholog discovery and characterization.

Conclusion

This guide provides a comparative overview of this compound and its orthologs in invertebrates, highlighting their structural similarities, functional diversity, and conserved signaling mechanisms. The presented data and experimental protocols serve as a valuable resource for researchers investigating the physiological roles of these neuropeptides and for professionals in the pharmaceutical industry exploring them as potential drug targets. The continued study of these invertebrate signaling molecules will undoubtedly provide further insights into the evolution and function of neuropeptide systems across the animal kingdom.

References

A Comparative Analysis of the Behavioral Effects of Substance P and Invertebrate FMRFamide-Related Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the behavioral effects of the mammalian neuropeptide Substance P and the invertebrate FMRFamide-related peptides (FaRPs), including myosuppressins. Due to the limited information available for a specific "neuropeptide DF2," this guide focuses on the broader, well-documented family of FaRPs as a point of comparison against the extensively studied Substance P.

Substance P: A Key Modulator of Behavior in Mammals

Substance P (SP) is an 11-amino acid neuropeptide that plays a crucial role in a wide array of physiological and pathological processes in mammals.[1] It is involved in pain transmission, inflammation, and the regulation of mood and stress responses. The diverse behavioral effects of Substance P are primarily mediated through its high-affinity neurokinin-1 (NK1) receptor.

Behavioral Effects of Substance P

Substance P has been demonstrated to modulate a variety of behaviors, often by acting on specific brain regions.

  • Anxiety and Depression: Central administration of Substance P has been shown to induce anxiety-like and depressive-like behaviors in animal models.[2][3] Microinjections of SP into brain regions like the periaqueductal gray and medial amygdala produce anxiogenic effects in rodents.[2] Conversely, antagonists of the NK1 receptor have shown anxiolytic and antidepressant-like effects in preclinical studies, highlighting the therapeutic potential of targeting this pathway.[2]

  • Aggression: Substance P is implicated in the regulation of aggressive behavior. Studies have shown that SP and its NK1 receptor are involved in inducing both defensive rage and predatory attacks. Tachykinin-expressing neurons in the medial amygdala are activated during aggressive encounters in male mice, and signaling through the NK1 receptor in the ventromedial hypothalamus is critical for modulating these behaviors. Mice lacking the NK1 receptor exhibit a reduction in aggressive responses to territorial challenges.

  • Motor Activity and Learning: Substance P can influence motor behavior, with its effects being dependent on the site of action within the brain. For instance, injection of SP into the ventral tegmental area in rats induces locomotor activity and exploration. Furthermore, Substance P signaling in the primary motor cortex has been shown to facilitate motor skill learning in rats.

  • Pain Perception: Intraspinal injection of Substance P in mice elicits scratching and biting behaviors, suggesting it induces a pain-like sensation.

Quantitative Data on Substance P Behavioral Effects
Behavioral ParadigmAnimal ModelAdministration RouteSubstance P EffectNK1 Antagonist Effect
Elevated Plus Maze RodentsIntracerebroventricular (ICV) / Site-specific microinjectionAnxiogenic (decreased time in open arms)Anxiolytic (increased time in open arms)
Forced Swim Test RodentsSystemic / ICVPro-depressive (increased immobility)Antidepressant-like (decreased immobility)
Resident-Intruder Test MiceGenetic knockout of NK1R-Reduced aggression
Open Field Test RatsMicroinjection into Ventral Tegmental AreaIncreased locomotor activity and explorationDecreased locomotor activity
Skilled Reaching Task RatsMicroinjection into Primary Motor CortexEnhanced motor learning-

Invertebrate FMRFamide-Related Peptides (FaRPs): Modulators of Invertebrate Behavior

FMRFamide-related peptides are a large and diverse family of neuropeptides found throughout the animal kingdom, particularly in invertebrates. They are characterized by a C-terminal -Arg-Phe-NH2 motif. While a direct functional equivalent to Substance P is not straightforward, FaRPs are involved in modulating a range of behaviors in insects and other invertebrates.

Behavioral Effects of FMRFamide-Related Peptides
  • Feeding Behavior: Several FaRPs, including myosuppressins, have been shown to regulate feeding. Myosuppressins, which have a characteristic HV/SFLRFamide C-terminus, inhibit food intake in insects like the cockroach Blattella germanica and the leafworm Spodoptera littoralis. This is often associated with their inhibitory effects on the contractions of visceral muscles in the gut.

  • Motor Control and Muscle Activity: FaRPs are well-known for their myotropic activities. Some FaRPs enhance nerve-stimulated muscle contractions at the larval neuromuscular junction in Drosophila. In contrast, myosuppressins generally inhibit the contractions of visceral muscles.

  • Diapause Regulation: Myosuppressin has been implicated in the regulation of pupal diapause, a state of developmental arrest, in the cabbage army moth Mamestra brassicae.

Quantitative Data on Invertebrate FaRPs Behavioral Effects
Neuropeptide FamilySpeciesBehavioral EffectExperimental Observation
Myosuppressin Spodoptera littoralisInhibition of feedingSynthetic myosuppressin significantly inhibited food intake in non-choice antifeeding tests.
FMRFamides Drosophila melanogaster (larvae)Enhancement of muscle contractionDPKQDFMRFamide (0.1 µM) increased the amplitude of the excitatory junctional current to 151% of baseline.
Myosuppressin Mamestra brassicaeRegulation of pupal diapauseHemolymph concentrations of myosuppressin are higher in diapause pupae compared to non-diapause pupae.

Signaling Pathways

Substance P Signaling Pathway

Substance P exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor can trigger multiple intracellular signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). The NK1 receptor can also couple to other pathways, such as those involving mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.

Substance_P_Signaling SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds to Gq Gq protein NK1R->Gq Activates MAPK MAPK Pathway (ERK1/2, p38) NK1R->MAPK Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Behavioral_Effects Behavioral Effects (Anxiety, Aggression, etc.) PKC->Behavioral_Effects Leads to MAPK->Behavioral_Effects Leads to

Substance P Signaling Cascade

FMRFamide-Related Peptide Signaling Pathway

FMRFamide-related peptides also act through G-protein coupled receptors. The specific downstream signaling pathways can vary depending on the peptide and the receptor subtype. In general, FaRPs are known to modulate intracellular levels of second messengers like cyclic AMP (cAMP) and calcium. For example, some FaRPs can influence muscle activity by modulating Ca2+ influx.

FaRP_Signaling FaRP FMRFamide-related Peptide FaRP_R FaRP Receptor (GPCR) FaRP->FaRP_R Binds to G_protein G-protein FaRP_R->G_protein Activates Second_Messengers Second Messengers (e.g., cAMP, Ca²⁺) G_protein->Second_Messengers Modulates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Triggers Behavioral_Effects Behavioral Effects (Feeding, Motor Control, etc.) Cellular_Response->Behavioral_Effects Leads to

General FaRP Signaling Pathway

Experimental Protocols

Intracranial Injection of Neuropeptides in Rodents

This protocol describes the stereotaxic injection of neuropeptides into specific brain regions of rodents to study their behavioral effects.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Microinjection pump and syringes

  • Guide and injector cannulae

  • Surgical drill

  • Neuropeptide solution (e.g., Substance P dissolved in sterile saline)

  • Animal model (e.g., adult male Sprague-Dawley rats)

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Surgically expose the skull and identify the target coordinates for the desired brain region (e.g., medial amygdala, ventral tegmental area) using a stereotaxic atlas.

  • Cannula Implantation: Drill a small hole in the skull at the target coordinates and implant a guide cannula, securing it with dental cement. Insert a dummy cannula to keep the guide patent. Allow the animal to recover for a specified period.

  • Microinjection: On the day of the experiment, gently restrain the animal and remove the dummy cannula. Insert the injector cannula, which extends slightly beyond the guide cannula, and connect it to the microinjection pump.

  • Infusion: Infuse the neuropeptide solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).

  • Behavioral Testing: Following the injection, place the animal in the appropriate behavioral apparatus (e.g., elevated plus maze, open field arena) to assess the effects of the neuropeptide.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.

  • Test: Place the animal in the center of the maze, facing an open arm.

  • Recording: Allow the animal to explore the maze for a set period (typically 5-10 minutes) and record its behavior using a video camera.

  • Data Analysis: Analyze the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Open Field Test for Locomotor Activity and Anxiety

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Apparatus:

  • A square or circular arena with walls to prevent escape.

Procedure:

  • Habituation: Acclimate the animal to the testing room.

  • Test: Place the animal in the center of the open field arena.

  • Recording: Record the animal's activity for a predetermined duration (e.g., 5-30 minutes) using a video tracking system.

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the center is associated with lower anxiety levels.

Experimental Workflow for Neuropeptide Behavioral Studies

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rodent, Insect) Administration Administer Neuropeptide (e.g., Microinjection, Systemic) Animal_Model->Administration Neuropeptide_Prep Prepare Neuropeptide Solution Neuropeptide_Prep->Administration Behavioral_Assay Conduct Behavioral Assay (e.g., EPM, Open Field, Feeding Assay) Administration->Behavioral_Assay Data_Recording Record Behavioral Data (Video Tracking) Behavioral_Assay->Data_Recording Quantification Quantify Behavioral Parameters Data_Recording->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Draw Conclusions on Neuropeptide Function Statistical_Analysis->Conclusion

Workflow for Neuropeptide Behavioral Experiments

References

Validating Neuropeptide Mass Spectrometry Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of neuropeptides are critical for advancing our understanding of neurological processes and developing novel therapeutics. Mass spectrometry (MS) has emerged as a powerful tool for these analyses.[1][2][3] This guide provides a comparative overview of common methods for validating neuropeptide MS data, supported by experimental protocols and data presentation, to aid in the selection of appropriate validation strategies.

The validation of neuropeptide mass spectrometry data is a multi-faceted process crucial for ensuring the accuracy and reliability of results. This process typically involves a combination of targeted and untargeted approaches, each with distinct advantages and limitations. Key challenges in neuropeptide analysis include their low abundance in biological samples, susceptibility to degradation, and the presence of post-translational modifications (PTMs), all of which necessitate robust validation strategies.[4][5]

Comparative Analysis of Quantitative Validation Methods

The choice of a quantitative validation method depends on the specific research question, the required level of sensitivity and throughput, and the availability of standards. The following table summarizes and compares common quantitative approaches for neuropeptide MS data validation.

Validation Method Principle Advantages Disadvantages Typical Application
Stable Isotope Labeled (SIL) Peptides Co-injection of a known concentration of a synthetic, heavy isotope-labeled version of the target neuropeptide.High accuracy and precision for absolute quantification.Can be expensive to synthesize labeled peptides for each target.Targeted validation and absolute quantification of specific neuropeptides.
Label-Free Quantification Compares the signal intensity (e.g., peak area or spectral counts) of a given peptide across different samples.Cost-effective and allows for the analysis of a large number of peptides.Susceptible to variations in sample preparation and instrument performance, leading to lower precision.Discovery-based peptidomics and relative quantification of a broad range of neuropeptides.
Parallel Reaction Monitoring (PRM) A targeted MS/MS approach that monitors specific fragment ions of a target peptide.High specificity and sensitivity, enabling the detection of low-abundance peptides.Requires prior knowledge of the target peptide and its fragmentation pattern.Targeted validation and relative quantification of pre-selected neuropeptides.
Data-Independent Acquisition (DIA) Acquires MS/MS spectra for all precursor ions within a specified mass range.Comprehensive and allows for retrospective data analysis.Data analysis can be complex and may require specialized software.Untargeted validation and quantification of a wide range of neuropeptides across multiple samples.

Experimental Protocols for Neuropeptide MS Data Validation

The following provides a generalized workflow and key considerations for the validation of neuropeptide mass spectrometry data.

Experimental Workflow for Neuropeptide MS Data Validation

Neuropeptide MS Validation Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis & Validation Tissue Tissue Homogenization Extraction Peptide Extraction Tissue->Extraction Acidic Organic Solvent Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup C18 Cartridge LCMS LC-MS/MS Analysis Cleanup->LCMS DDA Data-Dependent Acquisition (DDA) LCMS->DDA DIA Data-Independent Acquisition (DIA) LCMS->DIA Search Database Search DDA->Search DIA->Search Quant Quantification Search->Quant Validation Targeted Validation (e.g., PRM) Quant->Validation

Caption: A generalized workflow for neuropeptide mass spectrometry data validation.

Key Methodologies

1. Sample Preparation:

  • Tissue Homogenization: Tissues are typically homogenized in an acidic solution to inactivate proteases and preserve neuropeptide integrity.

  • Peptide Extraction: Peptides are extracted using organic solvents, followed by a desalting and concentration step, often using solid-phase extraction (SPE) with C18 cartridges.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: Reverse-phase liquid chromatography is commonly used to separate the complex peptide mixture before introduction into the mass spectrometer.

  • Mass Spectrometry:

    • Data-Dependent Acquisition (DDA): The mass spectrometer automatically selects the most abundant precursor ions for fragmentation, which is useful for initial discovery.

    • Data-Independent Acquisition (DIA): All precursor ions within a defined m/z range are fragmented, providing a more comprehensive dataset for quantification.

3. Data Analysis and Validation:

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.

  • Quantification:

    • Label-Free: Relative quantification is performed by comparing the peak areas or spectral counts of identified peptides across different samples.

    • Label-Based: For absolute quantification, the signal intensity of the endogenous peptide is compared to that of a co-eluting stable isotope-labeled internal standard.

  • Targeted Validation: Candidate neuropeptides identified in the discovery phase are often validated using a targeted approach like Parallel Reaction Monitoring (PRM) for higher sensitivity and specificity.

Neuropeptide Signaling Pathway

To provide context for the importance of accurate neuropeptide validation, the following diagram illustrates a generic neuropeptide signaling pathway. Neuropeptides act as signaling molecules that bind to G protein-coupled receptors (GPCRs) on target neurons, initiating downstream signaling cascades that modulate neuronal activity.

Neuropeptide Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Neuropeptide GPCR GPCR NP->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: A simplified diagram of a neuropeptide signaling pathway.

Conclusion

The validation of neuropeptide mass spectrometry data is essential for generating high-quality, reproducible results. A combination of discovery-based (untargeted) and validation-focused (targeted) approaches is often the most robust strategy. The choice of specific methods should be guided by the research goals, the nature of the samples, and the available instrumentation. By carefully considering these factors and implementing rigorous validation protocols, researchers can confidently identify and quantify neuropeptides, paving the way for new discoveries in neuroscience and drug development.

References

A Comparative Guide to DRNFLRFamide Signaling Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of DRNFLRFamide signaling, a key neuropeptide pathway involved in a multitude of physiological processes. While direct quantitative comparative data for DRNFLRFamide remains an emerging area of research, this document synthesizes the current understanding of the broader RFamide peptide family, of which DRNFLRFamide is a member, to offer valuable insights for researchers. The information presented herein is based on studies of closely related FMRFamide-like peptides (FaRPs) in various model organisms, providing a predictive framework for investigating DRNFLRFamide.

Quantitative Data on RFamide Peptide Signaling

Direct comparative quantitative data for DRNFLRFamide, such as receptor binding affinities (Kd, Ki) and half-maximal effective concentrations (EC50) across different species, is not extensively available in the current literature. However, studies on homologous RFamide peptides in various model organisms provide valuable benchmarks. The following tables summarize available data for representative RFamide peptides, which can serve as a reference for designing and interpreting experiments on DRNFLRFamide.

Table 1: Receptor Binding Affinities of Representative RFamide Peptides

SpeciesPeptideReceptorRadioligandKd (nM)Bmax (fmol/mg protein)Reference
Helix aspersa (Snail)FMRFamideFMRFamide Receptor125I-daYFnLRFamide14 (High affinity site), 245 (Low affinity site)85 (High affinity site), 575 (Low affinity site)[1]

Table 2: Functional Potency of Representative RFamide Peptides

SpeciesPeptideBioassayEC50 (nM)Reference
Human (transfected cells)P518 (a novel RF-amide peptide)SP9155 (GPR103) activation7[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DRNFLRFamide and other RFamide peptide signaling pathways.

Radioligand Receptor Binding Assay (Filtration Method)

This protocol is adapted from established methods for characterizing neuropeptide receptors.[1][3][4]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of DRNFLRFamide to its receptor.

Materials:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest.

  • Radioligand: Radioactively labeled DRNFLRFamide or a competitive ligand (e.g., 125I-labeled).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Unlabeled Ligand: Unlabeled DRNFLRFamide for competition assays.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A vacuum manifold system.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (a specific amount of protein), the radioligand at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and either binding buffer (for total binding) or an excess of unlabeled ligand (for non-specific binding). For competition assays, add varying concentrations of unlabeled DRNFLRFamide.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Subtract non-specific binding from total binding.

    • Saturation Analysis: Plot specific binding against the concentration of the radioligand. Use non-linear regression (e.g., one-site binding hyperbola) to determine Kd and Bmax.

    • Competition Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Use non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding). The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Muscle Contraction Assay

This protocol is based on methods used to study the myotropic effects of FMRFamide-related peptides in Drosophila.

Objective: To quantify the physiological response to DRNFLRFamide by measuring its effect on muscle contraction.

Materials:

  • Dissected Tissue: An isolated muscle preparation from the organism of interest (e.g., larval body wall muscle from Drosophila).

  • Physiological Saline: A solution that mimics the ionic composition of the organism's hemolymph or extracellular fluid.

  • DRNFLRFamide Solutions: A series of concentrations of DRNFLRFamide dissolved in physiological saline.

  • Force Transducer and Recording System: To measure and record muscle contractions.

  • Dissection Dish and Pins: For preparing and mounting the muscle tissue.

Procedure:

  • Tissue Preparation: Dissect the muscle tissue in cold physiological saline and mount it in a perfusion chamber. Attach one end of the muscle to a fixed point and the other to a force transducer.

  • Equilibration: Allow the muscle to equilibrate in the chamber with a constant flow of physiological saline until a stable baseline tension is achieved.

  • Peptide Application: Apply DRNFLRFamide solutions of increasing concentrations to the muscle preparation. Allow sufficient time for the muscle to respond to each concentration and to wash out the peptide between applications to allow the muscle to return to baseline.

  • Data Recording: Continuously record the muscle tension throughout the experiment.

  • Data Analysis:

    • Measure the change in muscle tension (contraction force) at each DRNFLRFamide concentration.

    • Plot the change in force against the log of the DRNFLRFamide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of DRNFLRFamide that produces 50% of the maximal response) and the maximum effect (Emax).

Signaling Pathways and Comparative Analysis

DRNFLRFamide and other RFamide peptides typically signal through G-protein coupled receptors (GPCRs). The downstream signaling cascades can vary depending on the specific receptor, the G-protein it couples to, and the cell type in which it is expressed.

Invertebrate DRNFLRFamide Signaling: Examples from Model Organisms

Drosophila melanogaster: In Drosophila, FMRFamide-related peptides play diverse roles in modulating muscle contractility, heart rate, and behavior. One of the best-characterized pathways involves the peptide DPKQDFMRFamide, which is encoded by the FMRFamide gene. This peptide activates the FMRFamide receptor (FR), a G-protein coupled receptor. Activation of FR in muscle cells leads to an increase in muscle contraction. Interestingly, studies have shown that this effect is dependent on a G-protein, but does not appear to involve the canonical cAMP, cGMP, IP3, or arachidonic acid second messenger pathways, suggesting a novel signaling mechanism. FMRFamide signaling in Drosophila has also been implicated in promoting sleep in response to stress.

Drosophila_FMRFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DRNFLRFamide DRNFLRFamide FMRFa_Receptor FMRFamide Receptor (GPCR) DRNFLRFamide->FMRFa_Receptor Binds G_Protein G-Protein FMRFa_Receptor->G_Protein Activates Effector Unknown Effector G_Protein->Effector Modulates Response Muscle Contraction Effector->Response Leads to

Drosophila FMRFamide Signaling Pathway

Caenorhabditis elegans: The nematode C. elegans possesses a large family of FMRFamide-like peptide (flp) genes, which are involved in regulating various behaviors such as locomotion, feeding, and reproduction. For instance, peptides encoded by the flp-21 and flp-18 genes have been identified as ligands for the NPR-1 receptor, a GPCR that modulates social and solitary feeding behaviors. Another example is the rhythmic activation of the head mesodermal cell (hmc), which is controlled by the opposing actions of FLP-22 and FLP-9 neuropeptides acting on two different GPCRs, FRPR-17 and FRPR-21, respectively. This highlights the complexity and specificity of RFamide signaling in even simple nervous systems.

Celegans_FLP_Signaling cluster_neurons Neurons cluster_hmc Head Mesodermal Cell (hmc) AVL_Neuron AVL Neuron FRPR17 FRPR-17 (GPCR) AVL_Neuron->FRPR17 Releases FLP-22 Other_Neuron Other Neuron FRPR21 FRPR-21 (GPCR) Other_Neuron->FRPR21 Releases FLP-9 PKA_Pathway PKA Signaling FRPR17->PKA_Pathway Activates Inhibitory_Pathway Inhibitory Pathway FRPR21->Inhibitory_Pathway Activates hmc_Activation hmc Activation PKA_Pathway->hmc_Activation Leads to hmc_Inhibition hmc Inhibition Inhibitory_Pathway->hmc_Inhibition Leads to Vertebrate_RFamide_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RFamide_Peptide Vertebrate RFamide Peptide RFamide_Receptor RFamide Receptor (GPCR) RFamide_Peptide->RFamide_Receptor G_Protein G-Protein (Gq/Gi/Gs) RFamide_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq AC Adenylyl Cyclase (AC) G_Protein->AC Gs (activates) Gi (inhibits) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC PKA PKA activation cAMP->PKA Response Cellular Response (e.g., Hormone release, Neuronal excitability) Ca_PKC->Response PKA->Response

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Neuropeptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "neuropeptide DF2" did not yield specific results in initial searches. The following information is based on data for closely related and structurally similar research-grade neuropeptides, such as Neuropeptide FF and Neuropeptide AF, and should be used as a general guideline. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of research-grade neuropeptides, ensuring laboratory safety and regulatory compliance.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of Neuropeptide FF, a representative research-grade neuropeptide. This data is crucial for risk assessment and the development of appropriate handling and disposal procedures.

PropertyValue
Molecular Formula C54H76N14O10[1][2]
Molecular Weight 1081.29 g/mol [1]
Appearance White to Off-white Solid[1]
Odor No information available[1]
pH No information available
Melting Point/Range No data available
Boiling Point/Range No information available
Solubility No information available
Stability Stable under normal conditions.
Hazardous Decomposition Under fire conditions, may produce Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx).
Hazard Classification Not classified as a hazardous substance according to available Safety Data Sheets (SDS). However, it is recommended to handle all chemicals with caution and use proper personal protective equipment (PPE).

Experimental Protocols: Proper Disposal Procedures

The proper disposal of neuropeptides that are not classified as hazardous requires a systematic approach to ensure safety and compliance with institutional regulations. The following steps are based on guidelines for similar non-hazardous peptides.

Step 1: Review Institutional Policies and Safety Data Sheet (SDS)

  • Before initiating any disposal, thoroughly review your institution's chemical hygiene plan and specific waste disposal guidelines.

  • Consult the Safety Data Sheet (SDS) for the specific neuropeptide to confirm its hazard classification and review any handling recommendations.

Step 2: Waste Segregation

  • Proper waste segregation is a critical step in laboratory safety. Neuropeptide waste should be separated into the following streams:

    • Unused or Expired Solid Peptide: The original vial containing the lyophilized powder.

    • Aqueous Solutions: Any solutions containing the dissolved neuropeptide.

    • Contaminated Labware: Non-sharp items such as pipette tips, tubes, and gloves that have been in contact with the peptide.

    • Sharps: Any needles, syringes, or other sharp instruments used.

Step 3: Disposal of Solid and Liquid Neuropeptide Waste

  • Solid (Lyophilized) Peptide:

    • For small quantities, and with prior approval from your EHS department, it may be permissible to dispose of the sealed vial in the regular laboratory trash.

    • If required by your institution, dispose of the vial through the chemical waste stream for non-hazardous materials, ensuring it is clearly labeled with the full chemical name.

  • Aqueous Solutions:

    • Never pour any chemical down the drain without explicit permission from your EHS department.

    • If drain disposal is not permitted, collect the aqueous waste in a designated, sealed, and clearly labeled container for non-hazardous chemical waste. The label should include the name of the neuropeptide and its approximate concentration.

Step 4: Disposal of Contaminated Materials

  • Non-Sharp Labware (Gloves, Pipette Tips, etc.):

    • Unless contaminated with a biohazard, these items can typically be disposed of in the regular laboratory trash.

    • If your institutional policy is more stringent, place them in a designated container for non-hazardous solid chemical waste.

  • Sharps:

    • All sharps must be disposed of in a designated, puncture-proof sharps container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a non-hazardous neuropeptide.

Neuropeptide Disposal Workflow start Start: Neuropeptide Waste sds Review SDS and Institutional Policies start->sds segregate Segregate Waste Streams sds->segregate solid Solid Peptide segregate->solid liquid Aqueous Solution segregate->liquid labware Contaminated Labware segregate->labware sharps Sharps segregate->sharps ehs_solid EHS Approval for Regular Trash? solid->ehs_solid ehs_liquid Drain Disposal Permitted by EHS? liquid->ehs_liquid trash_labware Dispose in Regular Trash labware->trash_labware sharps_container Dispose in Sharps Container sharps->sharps_container trash_solid Dispose in Regular Trash ehs_solid->trash_solid Yes chem_waste_solid Dispose as Non-Hazardous Chemical Waste ehs_solid->chem_waste_solid No drain Dispose Down Drain with Copious Water ehs_liquid->drain Yes chem_waste_liquid Collect for Non-Hazardous Chemical Waste ehs_liquid->chem_waste_liquid No

A flowchart illustrating the step-by-step process for neuropeptide disposal.

Signaling Pathways and Experimental Protocols

For detailed experimental protocols involving the use and handling of any specific neuropeptide, it is imperative to consult the manufacturer's documentation and relevant scientific literature. These resources will provide the most accurate and validated methodologies.

References

Essential Safety and Operational Guide for Handling Neuropeptide DF2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, logistical, and procedural information for researchers, scientists, and drug development professionals working with neuropeptide DF2. The following guidelines are based on established best practices for handling peptide-based compounds and are intended to ensure a safe and effective laboratory environment.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound in both its solid (lyophilized) and solution forms.

Personal Protective EquipmentSolid (Powder)SolutionRationale
Eye Protection To prevent eye contact with dust particles or splashes.
Hand Protection Nitrile gloves are recommended to avoid skin contact.
Lab Coat To protect personal clothing and skin from contamination.
Respiratory Protection RecommendedNot generally requiredRecommended when weighing or handling large quantities of powder to prevent inhalation of fine particles. Use a NIOSH-approved respirator if dust generation is unavoidable.

First Aid Measures:

In the event of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
Skin Contact Wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential to minimize risks of exposure and contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the vial for any damage.

  • Store the lyophilized peptide at -20°C or colder for long-term stability.[3]

  • Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce peptide stability.

Reconstitution of Lyophilized Peptide:

  • Equilibrate Vial: Allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes before opening.

  • Solvent Selection: Use a sterile, high-purity solvent such as sterile distilled water or a buffer like phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • Calculate Solvent Volume: Determine the required volume of solvent to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.

  • Dissolution: Carefully add the calculated solvent to the vial. Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent aggregation.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Storage of Solutions: For short-term use (up to a week), store the solution at 2-8°C. For long-term storage, freeze the aliquots at -20°C or -80°C.

Experimental Workflow:

The following diagram outlines the general workflow for handling this compound from receipt to experimental use.

G cluster_receiving Receiving and Storage cluster_preparation Preparation for Use cluster_experiment Experimental Use Receive Receive Vial Inspect Inspect Vial Receive->Inspect Store Store at -20°C or colder Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Reconstitute Reconstitute in Sterile Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Solution Store Solution at -20°C or -80°C Aliquot->Store_Solution Thaw Thaw Aliquot Store_Solution->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Apply Apply to Experimental System Dilute->Apply

Workflow for Handling this compound

III. Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As this compound is not classified as a hazardous substance, the following general guidelines for non-hazardous peptide waste should be followed. However, always adhere to your institution's specific waste disposal protocols.

Waste Segregation:

Proper waste segregation is a critical step in laboratory safety.

  • Solid Waste: This includes unused lyophilized peptide, contaminated vials, pipette tips, and gloves.

  • Liquid Waste: This includes any remaining peptide solutions or buffers used for reconstitution and dilution.

  • Sharps: Any needles or other sharp instruments used in handling the peptide.

Disposal Procedures:

Waste TypeDisposal Procedure
Unused/Expired Solid Peptide For small quantities, and with approval from your institution's Environmental Health and Safety (EHS) department, it may be permissible to dispose of the sealed vial in the regular laboratory trash. If required by your institution, dispose of it through the chemical waste stream for non-hazardous materials.
Aqueous Solutions Consult your local regulations and EHS department. Some jurisdictions may permit drain disposal of dilute, non-hazardous peptide solutions with copious amounts of water, while others prohibit it. If drain disposal is not permitted, collect the aqueous waste in a designated, sealed, and clearly labeled container for non-hazardous chemical waste.
Contaminated Labware (non-sharps) Unless contaminated with a biohazard, items like gloves, pipette tips, and tubes can typically be disposed of in the regular laboratory trash. If your institutional policy is more stringent, place them in a designated container for non-hazardous solid chemical waste.
Contaminated Sharps Dispose of all sharps in a designated, puncture-resistant sharps container.

Disposal Workflow:

G cluster_segregation Waste Segregation cluster_disposal Disposal Path Solid Solid Waste Solid_Disposal Non-Hazardous Solid Waste Container Solid->Solid_Disposal Liquid Liquid Waste Liquid_Disposal Non-Hazardous Liquid Waste Container or Drain (with EHS approval) Liquid->Liquid_Disposal Sharps Sharps Sharps_Disposal Sharps Container Sharps->Sharps_Disposal

Disposal Workflow for this compound Waste

IV. Experimental Protocols

General Protocol for Electrophysiological Recording at the Crayfish Neuromuscular Junction with this compound Application:

This protocol is adapted from general procedures for electrophysiology at the crayfish neuromuscular junction and is intended as a starting point for investigating the effects of this compound.

  • Preparation of Crayfish Neuromuscular Junction:

    • Anesthetize a crayfish by placing it on ice.

    • Dissect the tail and isolate the superficial flexor muscle preparation.

    • Pin the preparation in a recording chamber and perfuse with a standard crayfish Ringer's solution.

  • Electrophysiological Recording:

    • Use sharp glass microelectrodes filled with 3 M KCl to impale a muscle fiber for intracellular recording of excitatory postsynaptic potentials (EPSPs).

    • Use a suction electrode to stimulate the motor nerve innervating the muscle.

    • Record baseline EPSPs by stimulating the nerve at a constant frequency (e.g., 0.5 Hz).

  • Application of this compound:

    • Prepare a stock solution of this compound as described in the "Reconstitution of Lyophilized Peptide" section.

    • Dilute the stock solution in Ringer's solution to the desired final concentration.

    • Bath-apply the this compound solution to the preparation by switching the perfusion inflow.

    • Continue to record EPSPs to observe the effect of the neuropeptide on synaptic transmission.

  • Data Analysis:

    • Measure the amplitude of the EPSPs before, during, and after the application of this compound.

    • Analyze the data to determine the effect of the neuropeptide on synaptic strength.

Data Presentation:

The following table can be used to summarize quantitative data from experiments investigating the effect of this compound on excitatory post-synaptic potential (EPSP) amplitude.

Conditionn (number of cells)Mean EPSP Amplitude (mV)Standard Deviation (mV)Percent Change from Control
Control (Ringer's) N/A
This compound
Washout (Ringer's)

V. Signaling Pathway

This compound enhances transmitter release and stimulates the amplitude of excitatory post-synaptic potentials (EPSPs) through the activation of the calcium/calmodulin-dependent protein kinase (CaMK) signaling pathway. An increase in intracellular calcium ions (Ca²⁺) leads to the activation of calmodulin, which in turn activates CaMK. Activated CaMK can then phosphorylate various downstream targets involved in synaptic vesicle release.

The following diagram illustrates a simplified representation of this signaling pathway.

G cluster_input Signal Initiation cluster_transduction Signal Transduction cluster_output Cellular Response DF2 This compound Receptor GPCR DF2->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin CaMK CaMK Calmodulin->CaMK Vesicle_Release Synaptic Vesicle Release CaMK->Vesicle_Release EPSP Increased EPSP Amplitude Vesicle_Release->EPSP

This compound Signaling Pathway

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
neuropeptide DF2
Reactant of Route 2
neuropeptide DF2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.